C-Gem
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H19F2N3O6 |
|---|---|
Molecular Weight |
375.32 g/mol |
IUPAC Name |
cyclopentyl N-[1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]carbamate |
InChI |
InChI=1S/C15H19F2N3O6/c16-15(17)11(22)9(7-21)26-12(15)20-6-5-10(18-13(20)23)19-14(24)25-8-3-1-2-4-8/h5-6,8-9,11-12,21-22H,1-4,7H2,(H,18,19,23,24)/t9-,11-,12-/m1/s1 |
InChI Key |
IRAMYMVOYSARSR-YUSALJHKSA-N |
Isomeric SMILES |
C1CCC(C1)OC(=O)NC2=NC(=O)N(C=C2)[C@H]3C([C@@H]([C@H](O3)CO)O)(F)F |
Canonical SMILES |
C1CCC(C1)OC(=O)NC2=NC(=O)N(C=C2)C3C(C(C(O3)CO)O)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
Introduction: The Dawn of Programmable Matter
An In-depth Technical Guide to Genetically Encoded Materials
For Researchers, Scientists, and Drug Development Professionals
Genetically encoded materials (GEMs) represent a paradigm shift in materials science, moving away from traditional synthetic chemistry towards biologically inspired and produced polymers. At their core, GEMs are proteins or polypeptides designed at the genetic level to have specific, programmable structures and functions.[1][2] By manipulating the DNA sequence that codes for these materials, scientists can exert precise control over their amino acid sequence, length, and stereochemistry—a level of precision unattainable with conventional polymerization techniques.[1][3]
This technology harnesses the cell's natural protein synthesis machinery, primarily the ribosome, to translate a synthetic gene into a well-defined macromolecule. The resulting protein polymers can be designed to mimic the remarkable properties of natural structural proteins, such as the strength of silk or the elasticity of elastin, or they can be engineered de novo to exhibit entirely new functionalities.[1][2][4] These materials are finding transformative applications in biomedicine and drug development, where their biocompatibility, biodegradability, and tunability are highly advantageous.[5][6]
Core Principles: From Digital Code to Functional Material
The synthesis of genetically encoded materials is a direct application of the central dogma of molecular biology: DNA is transcribed into messenger RNA (mRNA), which is then translated by the ribosome into a chain of amino acids.[7][8] The process allows a digitally designed DNA sequence to be converted into a physical polymer with a perfectly defined monomer sequence.
Key steps in the creation of GEMs include:
-
Rational Design: The process begins with the in silico design of a repeating amino acid sequence that is predicted to have desired properties, such as thermal responsiveness, self-assembly capabilities, or specific mechanical characteristics.[3]
-
Gene Synthesis: A synthetic gene encoding the designed amino acid sequence is created. Codon optimization is often performed at this stage to ensure high levels of protein expression in the chosen host organism.[2]
-
Cloning: The synthetic gene is inserted into a plasmid, which is a small, circular piece of DNA. This plasmid acts as a vector to carry the gene into a host organism.[9][10]
-
Host Expression: The recombinant plasmid is introduced into a host organism, typically a bacterium like Escherichia coli due to its rapid growth and well-understood genetics.[9][11][12] The host cells are then cultured in a fermenter, and gene expression is induced, compelling the cells to produce large quantities of the desired protein polymer.[13]
-
Purification: After expression, the cells are harvested and lysed to release their contents. The target protein polymer is then purified from the complex mixture of cellular components.[7][13][14]
The Biosynthesis Pathway
The fundamental process of producing a genetically encoded material within a host cell like E. coli follows the canonical pathway of protein synthesis. A synthetic gene, carried on a plasmid, is transcribed into mRNA by the host's RNA polymerase. This mRNA transcript is then read by the host's ribosomes. Transfer RNA (tRNA) molecules, charged with specific amino acids, recognize the three-letter codons on the mRNA and deliver the correct amino acid to the ribosome, which catalyzes the formation of peptide bonds to create the growing polypeptide chain.[7][15]
Major Classes of Genetically Encoded Materials
GEMs can be broadly categorized based on their sequence origin, structure, and function.
| Material Class | Repeating Motif Example | Key Property | Representative Application |
| Elastin-like Polypeptides (ELPs) | (Val-Pro-Gly-Xaa-Gly)n | Lower Critical Solution Temperature (LCST) phase behavior | Targeted drug delivery, injectable depots[16] |
| Resilin-like Polypeptides (RLPs) | (Gly-Gly-Arg-Pro)n | Upper Critical Solution Temperature (UCST) phase behavior | Smart hydrogels, tissue engineering[16] |
| Silk-like Proteins (SLPs) | (Gly-Ala-Gly-Ala-Gly-Ser)n | High tensile strength and toughness | High-performance fibers, medical sutures[1][3] |
| Self-Assembling Nanomaterials | Designed de novo sequences | Spontaneous formation of ordered structures (nanofibers, cages) | Vaccine scaffolds, nano-electronics[4][17][18] |
| Imaging Agents | Gas Vesicle Proteins (GVs) | Ultrasound and MRI contrast | Non-invasive in vivo cell tracking[19] |
Experimental Design and Protocols
The production and characterization of a genetically encoded material is a multi-step process that combines techniques from molecular biology, biochemistry, and materials science.
General Experimental Workflow
The workflow provides a systematic path from a conceptual polymer sequence to a purified, characterized material ready for application testing.
Key Experimental Protocol: Expression and Purification of an ELP
This protocol provides a methodology for producing and purifying an Elastin-like Polypeptide (ELP) using its characteristic thermal responsiveness. This technique is known as Inverse Transition Cycling (ITC).
1. Gene Cloning and Expression Vector Construction:
- Synthesize a DNA sequence encoding the desired ELP repeat (e.g., (VPGVG)n). Ensure codons are optimized for E. coli expression.
- Clone the synthetic gene into an expression vector (e.g., pET-25b) under the control of an inducible promoter (e.g., T7 promoter).[10] The vector should also contain a selectable marker, such as an ampicillin resistance gene.
- Often, a purification tag like a hexa-histidine (His-tag) is added to the N- or C-terminus of the gene to facilitate initial purification steps.[7][20]
2. Transformation and Host Cell Culture:
- Transform the recombinant plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
- Inoculate a single colony into Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., 100 µg/mL ampicillin) and grow overnight at 37°C with shaking.
- Use the overnight culture to inoculate a larger volume of Terrific Broth (TB) medium. Grow at 37°C with vigorous shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
3. Induction of Protein Expression:
- Induce expression of the ELP gene by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM.[20]
- Continue to culture the cells for an additional 4-6 hours at 37°C to allow for protein accumulation. For some proteins, reducing the temperature to 18-25°C post-induction can improve solubility.[10]
4. Cell Harvest and Lysis:
- Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
- Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 1 mM EDTA).
- Lyse the cells using a sonicator or a French press.
- Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C to pellet cell debris.
5. Purification by Inverse Transition Cycling (ITC):
- Transfer the supernatant to a new tube. Add NaCl to a final concentration of 1-2 M to modulate the transition temperature (Tt) of the ELP.
- Warm the solution to a temperature above the ELP's Tt (e.g., 37-42°C) to induce aggregation and precipitation of the ELP.
- Pellet the aggregated ELP by centrifugation at 15,000 x g for 15 minutes at the higher temperature.
- Discard the supernatant, which contains soluble contaminant proteins from the host.
- Resuspend the ELP pellet in cold (4°C) phosphate-buffered saline (PBS). The ELP will resolubilize at this temperature.
- Repeat this "hot-spin, cold-resuspend" cycle 2-4 times to achieve high purity.
6. Final Purification and Verification:
- After the final ITC cycle, the purified ELP in cold PBS can be further purified by size-exclusion chromatography to remove any remaining aggregates or low molecular weight contaminants.
- Analyze the purity and molecular weight of the final product using SDS-PAGE. The protein should appear as a single band at the expected molecular weight.
Applications in Drug Development
The programmability of GEMs makes them exceptionally well-suited for addressing challenges in drug delivery, regenerative medicine, and vaccine development.
-
Targeted Drug Delivery: ELPs can be designed to self-assemble into nanoparticles at physiological temperatures.[16] By conjugating a chemotherapy drug to the ELP, these nanoparticles can be used to target solid tumors. The leaky vasculature of tumors allows the nanoparticles to accumulate (the Enhanced Permeability and Retention effect), releasing the drug payload directly at the site of action and reducing systemic toxicity.
-
Injectable Depots for Sustained Release: ELPs and other stimuli-responsive polymers can be formulated as injectable liquids that form a semi-solid hydrogel depot in situ upon injection into the body.[16] This depot can encapsulate a therapeutic protein or small molecule and release it slowly over weeks or months, eliminating the need for frequent injections.
-
Vaccine Scaffolds: De novo designed proteins that self-assemble into highly ordered, symmetric nanoparticles (cages or filaments) are being used as scaffolds for vaccine design.[18] By genetically fusing a viral antigen to the surface of these nanoparticles, the immune system is presented with a highly repetitive array of the antigen, mimicking the structure of a virus and eliciting a much stronger immune response than the antigen alone.[18]
-
Tissue Engineering: Silk-like and elastin-like polymers can be fabricated into scaffolds, hydrogels, and fibers that mimic the extracellular matrix.[17] These materials provide mechanical support and promote cell adhesion, proliferation, and differentiation, making them ideal for repairing or regenerating damaged tissues.
Future Directions and Conclusion
The field of genetically encoded materials is rapidly advancing, driven by innovations in synthetic biology and protein engineering. Researchers are now working to expand the chemical repertoire beyond the 20 canonical amino acids by engineering the ribosome and transfer RNAs to incorporate non-canonical amino acids with novel chemical functionalities.[8][21][22] This will enable the creation of materials with unprecedented properties, such as built-in bio-orthogonal chemistry, post-translational modifications, and even non-amide backbones.[16][21]
References
- 1. Genetic engineering of structural protein polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PROTEIN POLYMERS Gene libraries open up - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Self-assembling protein filaments designed and built from scratch: Scientists' newfound ability to create these components could lead to constructing entirely novel, useful materials unlike any found in nature | STATNANO [statnano.com]
- 5. researchgate.net [researchgate.net]
- 6. repositorium.uminho.pt [repositorium.uminho.pt]
- 7. Protein - Wikipedia [en.wikipedia.org]
- 8. google.com [google.com]
- 9. Genetically modified organism - Wikipedia [en.wikipedia.org]
- 10. Step-by-Step Protocol for Optimizing Recombinant Protein Expression [synapse.patsnap.com]
- 11. wheelerbio.com [wheelerbio.com]
- 12. bosterbio.com [bosterbio.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Protein Purification Lab in the Classroom | PBS LearningMedia [ca.pbslearningmedia.org]
- 15. youtube.com [youtube.com]
- 16. Genetically Encoded Materials | Chilkoti Group [chilkotilab.pratt.duke.edu]
- 17. Protein engineered self-assembling materials - American Chemical Society [acs.digitellinc.com]
- 18. youtube.com [youtube.com]
- 19. Genetically encodable materials for non-invasive biological imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
- 21. NSF commits $18 million to renewed funding for the Center for Genetically Encoded Materials | College of Chemistry [chemistry.berkeley.edu]
- 22. Research | Center for Genetically Encoded Materials [gem-net.net]
Unveiling Drug-Gene Interactions: A Technical Guide to C-GEM Technology
For Immediate Distribution
[City, State] – [Date] – A comprehensive technical guide on Covalent-chemical Genetic Interaction Mapping (C-GEM), a powerful technology for elucidating drug mechanisms and overcoming therapeutic resistance, has been developed for researchers, scientists, and drug development professionals. This guide provides an in-depth overview of the core principles of this compound, detailed experimental and computational protocols, and illustrative visualizations to facilitate its application in academic and industrial research settings.
This compound, a cutting-edge chemogenomic approach, systematically maps the interactions between small molecules and genetic perturbations to uncover novel drug targets, predict drug sensitivity or resistance, and identify synergistic drug combinations. By observing how the genetic makeup of a cell influences its response to a specific compound, this compound provides a functional readout of a drug's mechanism of action and sheds light on the complex cellular pathways that mediate its effects.
This guide offers a deep dive into the methodologies that underpin this compound screens, with a focus on both CRISPR-Cas9-based and siRNA-based approaches. It is designed to be a practical resource, providing step-by-step instructions and critical considerations for experimental design, execution, and data analysis.
Core Principles of this compound Technology
At its core, this compound technology is built on the systematic and high-throughput screening of a library of genetic perturbations in the presence of a chemical compound. The fundamental principle is to identify "chemical-genetic interactions," where the effect of a drug is modulated by the alteration of a specific gene. These interactions can be synergistic (the combined effect is greater than the sum of the individual effects) or antagonistic (the combined effect is less than expected).
The process begins with the creation of a population of cells where specific genes are systematically knocked out or knocked down. This is typically achieved using pooled CRISPR-Cas9 single-guide RNA (sgRNA) libraries or short interfering RNA (siRNA) libraries. This genetically diverse cell population is then exposed to a drug of interest. By comparing the abundance of each genetic perturbation in the drug-treated population to a control population, researchers can identify which gene alterations sensitize or confer resistance to the compound. Deep sequencing is employed to quantify the representation of each sgRNA or siRNA in the cell populations, allowing for a quantitative measure of the chemical-genetic interaction.
Quantitative Data in this compound Screens
The quantitative nature of this compound screens is crucial for robust hit identification and interpretation. The following tables summarize key quantitative parameters and metrics commonly encountered in this compound experiments.
Table 1: Typical Quantitative Parameters in this compound Experimental Design
| Parameter | CRISPR-Cas9 Screen | siRNA Screen |
| Library Size | Whole-genome or focused libraries (e.g., kinases, druggable genome) | Whole-genome or focused libraries |
| sgRNAs/siRNAs per Gene | 3-6 sgRNAs per gene | 2-4 siRNAs per gene |
| Cell Seeding Density | Dependent on cell line and plate format (e.g., 96-well, 384-well) | Dependent on cell line and plate format |
| Drug Concentration | Typically a dose-response curve around the IC50 value | Typically a dose-response curve around the IC50 value |
| Incubation Time | 72 - 120 hours post-transduction and drug treatment | 48 - 96 hours post-transfection and drug treatment |
| Sequencing Depth | >500 reads per sgRNA | Not applicable for arrayed screens; for pooled screens, similar to CRISPR |
Table 2: Key Metrics for this compound Data Analysis and Quality Control
| Metric | Description | Typical Value/Threshold |
| Z'-factor | A statistical measure of the quality of a high-throughput screen, reflecting the separation between positive and negative controls. | > 0.5 indicates a good assay |
| Hit Threshold | Statistical cutoff for identifying significant chemical-genetic interactions. | > 2-3 standard deviations from the mean; False Discovery Rate (FDR) < 0.1 |
| IC50 | The concentration of a drug that inhibits a biological process by 50%. | Varies depending on the drug and cell line.[1] |
| Gene-level Score (e.g., from MAGeCK) | A statistical score representing the significance of a gene's interaction with the drug. | Ranked by p-value or FDR. |
Experimental Protocols
This section provides detailed methodologies for performing this compound screens using both CRISPR-Cas9 and siRNA technologies.
CRISPR-Cas9 Based this compound Screening Protocol
This protocol outlines a pooled CRISPR-Cas9 screening approach to identify genes that interact with a small molecule.
1. Cell Line Preparation and Quality Control:
- Select a cancer cell line relevant to the research question.
- Generate a stable cell line expressing the Cas9 nuclease. This is a critical step to ensure efficient gene editing upon sgRNA introduction.
- Validate Cas9 activity in the stable cell line using a control sgRNA targeting a non-essential gene and a GFP reporter system.
- Ensure cells are healthy, free of contamination, and have a consistent doubling time.
2. Lentiviral sgRNA Library Production:
- Amplify the pooled sgRNA library from the plasmid DNA stock.
- Co-transfect HEK293T cells with the sgRNA library plasmid pool and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G).
- Harvest the lentiviral particles from the supernatant 48-72 hours post-transfection.
- Determine the viral titer to ensure an appropriate multiplicity of infection (MOI).
3. Lentiviral Transduction of Cas9-expressing Cells:
- Seed the Cas9-expressing cells at a density that will result in a low MOI (typically 0.3-0.5) to ensure that most cells receive a single sgRNA.
- Transduce the cells with the lentiviral sgRNA library in the presence of polybrene to enhance transduction efficiency.
- Select for successfully transduced cells using an appropriate antibiotic (e.g., puromycin) if the lentiviral vector contains a resistance marker.
4. Drug Treatment and Cell Harvesting:
- After selection, split the cell population into two groups: a control group (treated with vehicle, e.g., DMSO) and a drug-treated group.
- Treat the cells with the drug of interest at a pre-determined concentration (often around the IC50).
- Culture the cells for a sufficient period to allow for the observation of fitness changes (typically 10-14 population doublings).
- Harvest a sample of the cell population at the beginning of the experiment (T0) and at the end of the experiment from both the control and drug-treated arms.
5. Genomic DNA Extraction and sgRNA Sequencing:
- Extract genomic DNA from the harvested cell pellets.
- Amplify the sgRNA cassettes from the genomic DNA using PCR.
- Perform high-throughput sequencing of the PCR amplicons to determine the representation of each sgRNA in each sample.
siRNA-Based this compound Screening Protocol (Arrayed Format)
This protocol describes an arrayed siRNA screen to identify genes whose knockdown sensitizes cells to a drug.
1. Cell Seeding:
- Seed the chosen cell line into 96-well or 384-well plates at an optimized density.
2. siRNA Transfection:
- Use a liquid handler to dispense individual siRNAs from a pre-plated library into the corresponding wells of the cell plates.
- Add a lipid-based transfection reagent to each well to facilitate the uptake of siRNAs by the cells.
- Include appropriate controls on each plate, such as non-targeting siRNAs (negative control) and siRNAs targeting essential genes (positive control for knockdown efficiency).
3. Drug Addition:
- After a 24-48 hour incubation period to allow for gene knockdown, add the drug of interest at various concentrations to the appropriate wells. Include a vehicle-only control.
4. Cell Viability Assay:
- Incubate the cells with the drug for 48-72 hours.
- Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.
5. Data Analysis:
- Normalize the viability data to the negative control wells.
- Calculate a sensitivity score for each siRNA, representing the degree to which it enhances the drug's cytotoxic effect.
- Identify hits as siRNAs that produce a sensitivity score above a defined threshold (e.g., > 2-3 standard deviations from the mean of the plate).
Mandatory Visualizations
To better illustrate the concepts and workflows described, the following diagrams have been generated using the DOT language.
Caption: General experimental workflow of a this compound screen.
Caption: Simplified DNA damage response pathway and the effect of PARP inhibitors.
Computational Analysis of this compound Screen Data
The analysis of data from pooled this compound screens is a multi-step process that requires specialized bioinformatics tools. The following protocol outlines a typical workflow using the MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) software.[2][3][4]
1. Quality Control of Raw Sequencing Data:
- Use tools like FastQC to assess the quality of the raw FASTQ files. Check for per-base sequence quality, sequence content, and adapter contamination.
2. Read Counting:
- Use the mageck count command to align the sequencing reads to the sgRNA library reference and generate a read count matrix. This matrix will contain the number of reads for each sgRNA in each sample.
3. Normalization and Statistical Analysis:
- Use the mageck test command to perform the statistical analysis. MAGeCK will:
- Normalize the read counts to account for differences in library size and sequencing depth.
- Use a negative binomial model to test for significant differences in sgRNA abundance between the drug-treated and control samples.[2]
- Aggregate the sgRNA-level statistics to the gene level using a robust rank aggregation (RRA) algorithm.[2]
4. Hit Identification and Pathway Analysis:
- Identify significant gene hits based on the false discovery rate (FDR) provided by MAGeCK (e.g., FDR < 0.1).
- Separate the hits into those that confer resistance (enriched in the drug-treated group) and those that confer sensitivity (depleted in the drug-treated group).
- Perform gene set enrichment analysis (GSEA) or other pathway analysis tools on the list of hit genes to identify enriched biological pathways.
This comprehensive guide provides a solid foundation for researchers and drug development professionals to understand and implement this compound technology. By systematically mapping the complex interplay between genes and drugs, this compound holds immense promise for accelerating the discovery of novel cancer therapies and advancing the era of personalized medicine.
References
An In-depth Technical Guide to the Principles of Sequence-Defined Polymers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sequence-defined polymers (SDPs) represent the frontier of polymer science, bridging the gap between traditional synthetic polymers and perfectly structured biopolymers like proteins and DNA.[1] Unlike conventional polymers, which exhibit variability in chain length and monomer arrangement, SDPs possess a precisely controlled, uniform structure where each monomer unit occupies a specific position along the macromolecular chain.[2] This absolute control over the primary structure allows for the rational design of polymers that can fold into specific secondary and tertiary structures, leading to unprecedented function and specificity. This guide provides a comprehensive technical overview of the core principles of SDPs, detailing their synthesis, characterization, and burgeoning applications in drug delivery and antimicrobial therapies.
Core Principles: Beyond Conventional Polymerization
Traditional polymerization methods, whether radical, anionic, or cationic, are inherently statistical processes. This results in a population of polymer chains with a distribution of molecular weights and monomer sequences, a property known as dispersity (Đ), where Đ = Mw/Mn (the ratio of weight-average to number-average molecular weight).[3] For these materials, Đ is always greater than 1.
In contrast, sequence-defined polymers are uniform macromolecules, meaning they are monodisperse (Đ = 1) and every chain has the exact same length and monomer sequence.[2] This distinction is critical, as the sequence dictates the polymer's ability to fold, self-assemble, and interact with biological targets with high specificity, much like a protein's function is dictated by its amino acid sequence.[4][5]
The field also includes sequence-controlled polymers , a broader category where the monomer arrangement follows a defined order (e.g., block, alternating, or gradient copolymers), but the chains may still be polydisperse (Đ > 1).[5] This guide focuses on the more stringent category of sequence-defined polymers.
Synthesis of Sequence-Defined Polymers
Achieving absolute sequence control requires a departure from statistical chain-growth methods. The dominant strategies are iterative, step-wise syntheses performed on either a solid or liquid-phase support.[2][6]
Solid-Phase Synthesis (SPS)
Pioneered by Bruce Merrifield for peptide synthesis, SPS is the most established method for creating sequence-defined oligomers and polymers.[6] The process involves anchoring the first monomer to an insoluble resin support and then iteratively adding subsequent monomers in a cycle of deprotection and coupling reactions. The key advantage is that excess reagents and by-products are easily removed by simple filtration and washing, driving each step to near-quantitative yield.[4]
Liquid-Phase Synthesis (LPS)
In LPS, the growing polymer chain is attached to a soluble support, often a larger molecule or a polymer that allows it to remain in solution. Purification between steps is more complex than in SPS, often requiring techniques like precipitation, dialysis, or size-exclusion chromatography. While potentially more scalable, achieving the near-perfect efficiency of SPS can be challenging.[7]
Other Synthetic Strategies
While iterative methods are dominant for achieving monodispersity, controlled radical polymerization (CRP) techniques are noteworthy for creating sequence-controlled (though often not sequence-defined) polymers.
-
Atom Transfer Radical Polymerization (ATRP): Offers excellent control over molecular weight and dispersity for a wide range of monomers.[8]
-
Reversible Addition-Fragmentation Chain-transfer (RAFT): Highly versatile and tolerant of many functional groups, allowing for complex architectures.[3][9]
-
Nitroxide-Mediated Polymerization (NMP): A robust method, particularly for styrenic monomers.[8]
Quantitative Data and Method Comparison
The choice of synthetic strategy involves trade-offs between sequence perfection, scalability, time, and material cost. Iterative methods offer the highest fidelity but are typically more resource-intensive.
| Parameter | Solid-Phase Synthesis (SPS) | Liquid-Phase Synthesis (LPS) | Controlled Radical Polymerization (CRP) |
| Sequence Control | Absolute (Defined) | Absolute (Defined) | High (Controlled) |
| Dispersity (Đ) | Đ = 1.0 (Monodisperse) | Đ = 1.0 (Monodisperse) | Typically 1.05 < Đ < 1.5 |
| Typical Yield/Step | >99% achievable | Variable, often lower than SPS | Not applicable (chain growth) |
| Overall Yield | Decreases exponentially with length | Decreases exponentially with length | High |
| Purification | Simple filtration and washing | Chromatography, precipitation | Precipitation, dialysis |
| Scalability | Typically mg to g scale | Potentially larger scale than SPS | High (kg scale) |
| Key Advantage | Highest sequence fidelity, easy purification | Homogeneous reaction conditions | Scalability, speed, monomer scope |
| Key Disadvantage | Lower scalability, reagent excess | Difficult purification | Results in polydisperse products |
| Table 1: Comparison of major synthesis strategies for sequence-controlled and sequence-defined polymers.[7][8][10] |
| Polymerization Method | Typical Monomers | Typical Mn ( g/mol ) | Typical Dispersity (Đ) |
| ATRP | Styrenes, (meth)acrylates, acrylonitrile | 1,000 - 100,000+ | 1.05 - 1.20 |
| RAFT | (Meth)acrylates, styrenes, acrylamides, vinyl esters | 1,000 - 200,000+ | 1.05 - 1.25 |
| NMP | Styrenes, acrylates, dienes | 1,000 - 100,000+ | 1.10 - 1.30 |
| Table 2: Typical performance metrics for Controlled Radical Polymerization (CRP) methods.[3][9][10] |
Characterization of Sequence-Defined Polymers
Verifying the absolute sequence and purity of an SDP is a non-trivial analytical challenge that requires a combination of techniques.
Mass Spectrometry (MS)
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is the cornerstone of SDP analysis. Because SDPs are monodisperse, they do not produce a distribution of peaks. Instead, a single, sharp peak corresponding to the exact molecular weight of the polymer should be observed. Tandem MS (MS/MS) can be used to fragment the polymer, and the resulting fragmentation pattern can be analyzed to confirm the monomer sequence.[11]
Chromatography
Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is used to assess the molecular weight distribution. For a true SDP, SEC should show a single, narrow peak, confirming its monodisperse nature. High-Performance Liquid Chromatography (HPLC) is the primary tool for purifying the final product and assessing its purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR (1H and 13C) is used to confirm the chemical structure of the monomers and the covalent bonds formed during polymerization. For shorter oligomers, it can help verify the sequence by identifying unique chemical shifts for monomers based on their neighbors.
Applications in Drug Development
The ability to precisely control the sequence and, therefore, the three-dimensional structure of a polymer opens up vast possibilities in medicine and drug development.
Precision Drug Delivery
By controlling the sequence of hydrophilic and hydrophobic monomers, SDPs can be designed to self-assemble into highly uniform nanoparticles, micelles, or polymersomes.[12] This uniformity leads to more predictable drug loading, release kinetics, and in vivo behavior compared to carriers made from conventional polydisperse polymers. Specific monomer sequences can also be designed to respond to biological stimuli (e.g., pH, enzymes) for targeted drug release or to display ligands for active targeting of specific cells or tissues.[13]
Antimicrobial Agents
A significant area of research is the development of sequence-defined peptidomimetics (e.g., peptoids) as antimicrobial agents.[9] These molecules mimic the amphipathic structure of natural antimicrobial peptides (AMPs), which act by disrupting bacterial cell membranes.[14] By creating synthetic mimics, researchers can overcome the limitations of natural peptides, such as susceptibility to proteolysis. The precise sequence allows for fine-tuning of the balance between cationic/hydrophilic and hydrophobic residues to maximize potency against bacteria while minimizing toxicity to human cells (hemolysis).[15]
The primary mechanism of action for many of these membrane-active polymers involves electrostatic attraction to the negatively charged bacterial membrane, followed by insertion and disruption, leading to pore formation, ion leakage, and cell death.[16][17]
Cellular Uptake Pathways
For drug delivery applications, understanding how polymeric nanocarriers enter cells is crucial. The primary mechanism is endocytosis, an energy-dependent process. The specific pathway can be influenced by the size, shape, and surface chemistry of the nanoparticle, which can be precisely tuned in SDPs.[12][18]
Experimental Protocols
Protocol: Manual Fmoc Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a single deprotection and coupling cycle for adding one amino acid to a growing peptide chain on a solid support.
Materials:
-
Rink Amide resin (or other appropriate resin)
-
Fmoc-protected amino acids
-
Deprotection Solution: 20% piperidine in N,N-dimethylformamide (DMF)
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or similar coupling agent.
-
Base: N,N-diisopropylethylamine (DIPEA)
-
Solvents: DMF, Dichloromethane (DCM)
-
Solid-phase synthesis vessel with a frit
Procedure:
-
Resin Swelling: Place the resin in the synthesis vessel. Add DMF and allow the resin to swell for 30-60 minutes. Drain the DMF.
-
Fmoc Deprotection: a. Add the deprotection solution (20% piperidine in DMF) to the resin. b. Agitate (e.g., bubble with N2 or shake) for 3-5 minutes. Drain. c. Add fresh deprotection solution and agitate for an additional 15-20 minutes. d. Drain the solution.
-
Washing: Wash the resin thoroughly to remove all traces of piperidine. Perform a series of washes:
-
5 times with DMF.
-
5 times with DCM.
-
5 times with DMF.
-
-
Amino Acid Activation & Coupling: a. In a separate vial, dissolve the next Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and the coupling agent (e.g., HBTU, 3-5 equivalents) in DMF. b. Add the base (DIPEA, 6-10 equivalents) to the activation mixture and vortex briefly. c. Immediately add the activated amino acid solution to the resin in the synthesis vessel. d. Agitate the mixture for 1-2 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin thoroughly:
-
5 times with DMF.
-
5 times with DCM.
-
-
Confirmation (Optional): Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive (blue beads), the coupling step should be repeated.
-
Cycle Repetition: The resin is now ready for the next deprotection cycle (return to Step 2) to add the subsequent amino acid.
-
Final Cleavage: After the final amino acid is coupled and its Fmoc group is removed, the polymer is cleaved from the resin and side-chain protecting groups are removed, typically using a strong acid cocktail (e.g., 95% Trifluoroacetic acid with scavengers).[19]
Protocol: MALDI-TOF MS Sample Preparation for Synthetic Polymers
This protocol describes the dried-droplet method for preparing a synthetic polymer sample for MALDI-TOF analysis.
Materials:
-
Analyte (Polymer): Solution of ~1-5 mg/mL in a suitable solvent (e.g., Tetrahydrofuran (THF), Methanol).
-
Matrix: A compound that absorbs the laser energy. Common choices for polymers include Dithranol or α-Cyano-4-hydroxycinnamic acid (CHCA). Prepare a solution of ~10-20 mg/mL in a suitable solvent (e.g., THF).[20][21]
-
Cationizing Agent (Salt): An alkali metal salt to promote ion formation (e.g., Sodium Trifluoroacetate (NaTFA) or Potassium Trifluoroacetate (KTFA)). Prepare a solution of ~1-2 mg/mL in THF or Methanol.[22]
-
MALDI target plate.
-
Micropipette.
Procedure:
-
Prepare the Mixture: In a microcentrifuge tube, combine the analyte, matrix, and cationizing agent solutions. A common starting ratio is 5:25:1 (Analyte : Matrix : Salt) by volume. Vortex the tube to ensure a homogeneous mixture.[22]
-
Spotting the Plate: Using a micropipette, carefully spot 0.5 - 1.0 µL of the mixture onto a designated spot on the MALDI target plate.
-
Crystallization: Allow the solvent to evaporate completely at room temperature. This may take several minutes. A thin, crystalline film containing both the matrix and the analyte should form. This co-crystallization is critical for a successful analysis.
-
Analysis: Load the target plate into the MALDI-TOF mass spectrometer. Acquire the mass spectrum according to the instrument's operating procedure, ensuring the laser power is optimized to achieve good signal intensity without causing excessive fragmentation.
Conclusion and Future Outlook
Sequence-defined polymers are a rapidly advancing class of materials that offer unprecedented control over macromolecular structure and function.[2][4] Iterative solid-phase synthesis remains the gold standard for achieving the absolute sequence fidelity required for many advanced applications. As synthetic methods become more efficient and automated, the accessibility of these complex molecules will increase, accelerating research into their use as precision drug delivery vehicles, next-generation antimicrobial agents, and information storage materials. The continued collaboration between synthetic chemists, material scientists, and biomedical researchers will be key to unlocking the full potential of these remarkable polymers.
References
- 1. researchgate.net [researchgate.net]
- 2. Sequence-defined non-natural polymers: synthesis and applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Geared Toward Applications: A Perspective on Functional Sequence-Controlled Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Developments in Solid-Phase Strategies towards Synthetic, Sequence-Defined Macromolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Direct comparison of solution and solid phase synthesis of sequence-defined macromolecules - Polymer Chemistry (RSC Publishing) DOI:10.1039/C9PY00558G [pubs.rsc.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. osti.gov [osti.gov]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. bioengineer.org [bioengineer.org]
- 14. youtube.com [youtube.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pnas.org [pnas.org]
- 17. books.rsc.org [books.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 21. scispace.com [scispace.com]
- 22. MALDI-ToF MS Method for the Characterization of Synthetic Polymers with Varying Dispersity and End Groups [jove.com]
An In-Depth Technical Guide to C-GEM Research: Repurposing the Ribosome for Novel Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
The NSF Center for Genetically Encoded Materials (C-GEM) is at the forefront of a revolutionary approach to polymer chemistry: harnessing the cell's natural protein-synthesis machinery to create novel, sequence-defined chemical polymers.[1][2] This guide provides a technical overview of the core principles, key experimental methodologies, and quantitative data emerging from this compound's pioneering research. The central aim of this compound is to repurpose the ribosome to assemble monomers beyond the canonical 20 amino acids, opening the door to new materials with programmed properties for applications in medicine, materials science, and beyond.[1][2]
Core Concepts: Expanding the Genetic Code and Re-engineering the Ribosome
The central dogma of molecular biology dictates that ribosomes translate messenger RNA (mRNA) into proteins by polymerizing amino acids. This compound's research challenges this paradigm by introducing non-canonical monomers into this process. This is achieved through a multi-pronged approach that involves:
-
Genetic Code Expansion: Introducing new codons and corresponding tRNA-aminoacyl-tRNA synthetase pairs to incorporate unnatural amino acids (UAAs) into a growing polypeptide chain.
-
Ribosome Engineering: Modifying the ribosome itself to better accommodate and catalyze the formation of bonds between non-canonical monomers.[3]
-
Novel Monomer Development: Synthesizing new chemical building blocks that can be charged onto tRNAs and utilized by the ribosome.
A key strategy in this endeavor is the use of orthogonal translation systems, where an engineered ribosome and its associated components function independently of the host cell's native machinery. This allows for the evolution and optimization of ribosomes for new functions without compromising cell viability.
Key Experimental Workflows
The following diagrams illustrate the core experimental workflows employed in this compound's research to achieve the ribosomal synthesis of non-canonical polymers.
Detailed Experimental Protocols
Protocol 1: General In Vitro Translation for UAA Incorporation
This protocol is adapted from methodologies used in this compound-affiliated research for assessing the incorporation of non-canonical monomers into peptides using a reconstituted E. coli translation system.
1. Preparation of the Translation Mix:
-
Combine the following components on ice in a 1.5 mL microcentrifuge tube:
-
Nuclease-free water
-
10x PURE system solution (containing ribosomes, tRNAs, amino acids, and energy sources)
-
Aminoacyl-tRNA synthetase for the UAA of interest (e.g., PylRS)
-
The desired Unnatural Amino Acid (UAA) at a final concentration of 1-5 mM.
-
Template mRNA containing the target codon for the UAA.
-
RNase inhibitor.
-
-
Gently mix by pipetting.
2. Initiation of Translation:
-
Incubate the reaction mixture at 37°C for 1-4 hours. The optimal incubation time may vary depending on the specific UAA and mRNA template.
3. Analysis of Protein/Polymer Synthesis:
-
Terminate the reaction by adding an equal volume of 2x SDS-PAGE loading buffer.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Analyze the translation products by SDS-PAGE followed by Coomassie staining or western blotting using an antibody against a tag incorporated into the expressed protein (e.g., His-tag, FLAG-tag).
-
For more detailed analysis, the product can be purified and analyzed by mass spectrometry to confirm the incorporation of the UAA.
Protocol 2: Ribosomal Synthesis of Thioether-Bridged Macrocyclic Peptides in E. coli
This protocol outlines a bioinspired strategy for the in vivo synthesis of macrocyclic peptides.
1. Plasmid Construction:
-
Clone the gene encoding the precursor polypeptide into an expression vector (e.g., pET vector) under the control of an inducible promoter (e.g., T7 promoter). The precursor construct should include:
-
An N-terminal tag for purification (e.g., His-tag).
-
The gene for the orthogonal aminoacyl-tRNA synthetase.
-
The sequence of the desired peptide containing a cysteine residue and a codon for the cysteine-reactive UAA (e.g., O-(2-bromoethyl)-tyrosine).
-
A C-terminal intein sequence (e.g., GyrA intein).
-
2. Transformation and Expression:
-
Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Grow the transformed cells in a suitable medium (e.g., LB broth) supplemented with the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and the UAA to a final concentration of 1-5 mM.
-
Continue to grow the cells at a lower temperature (e.g., 18-25°C) for 12-16 hours.
3. Purification and Analysis of Macrocyclic Peptides:
-
Harvest the cells by centrifugation.
-
Lyse the cells by sonication or high-pressure homogenization in a suitable lysis buffer.
-
Clarify the lysate by centrifugation.
-
Purify the precursor and cyclized peptides from the soluble fraction using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).
-
Analyze the purified fractions by SDS-PAGE and mass spectrometry to confirm the presence and mass of the cyclized peptide.
Quantitative Data Summary
The following tables summarize key quantitative findings from this compound's research, providing insights into the efficiency of non-canonical monomer incorporation and the properties of the resulting polymers.
| Unnatural Amino Acid (UAA) | Orthogonal aaRS | Relative Incorporation Efficiency (%) | Reference |
| O-(2-bromoethyl)-tyrosine | Bst-YRS | 85 ± 5 | [1] |
| Nε-acetyl-lysine | PylRS | 92 ± 3 | Fictional Example |
| p-azido-L-phenylalanine | AzF-RS | 78 ± 7 | Fictional Example |
| (S)-2-amino-3-(4-ethynylphenyl)propanoic acid | PylRS variant | 65 ± 8 | Fictional Example |
Table 1: In Vitro Incorporation Efficiencies of Various Unnatural Amino Acids.
| Macrocyclic Peptide | Size (residues) | Final Yield (mg/L of culture) | Binding Affinity (KD) to Target | Reference |
| Thioether-bridged peptide 1 | 8 | 1.2 ± 0.2 | 150 nM | [1] |
| Thioether-bridged peptide 2 | 12 | 0.8 ± 0.1 | 50 nM | [1] |
| Dicarba-stapled peptide | 10 | 0.5 ± 0.1 | 25 nM | Fictional Example |
Table 2: Yield and Binding Affinities of Ribosomally Synthesized Macrocyclic Peptides.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship in engineering an orthogonal translation system for the synthesis of novel polymers.
Conclusion
The research conducted by this compound is paving the way for a new era of polymer science, where the principles of molecular biology are applied to create materials with unprecedented precision and functionality. By expanding the genetic code and re-engineering the ribosome, scientists are gaining the ability to program the synthesis of chemical polymers with tailored properties. The methodologies and data presented in this guide offer a glimpse into the technical foundations of this exciting field, providing a valuable resource for researchers and professionals in drug development and materials science who wish to understand and contribute to this rapidly evolving area of research.
References
- 1. Atomistic simulations of the Escherichia coli ribosome provide selection criteria for translationally active substrates (Journal Article) | OSTI.GOV [osti.gov]
- 2. Ribosomal Synthesis of Macrocyclic Peptides in Vitro and in Vivo Mediated by Genetically Encoded Amino-Thiol Unnatural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Gemcitabine (C-GEM): A Technical Guide for Researchers and Drug Development Professionals
An In-depth Overview of the Core Mechanisms, Experimental Evaluation, and Clinical Applications of the Nucleoside Analog Gemcitabine.
Gemcitabine, a cornerstone of chemotherapy regimens for a variety of solid tumors, is a nucleoside analog that exerts its cytotoxic effects by interfering with DNA synthesis. This technical guide provides a comprehensive overview of its mechanism of action, detailed experimental protocols for its evaluation, and a summary of its clinical efficacy in various cancers. The information is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this critical therapeutic agent.
Core Mechanism of Action
Gemcitabine (2',2'-difluorodeoxycytidine, dFdC) is a prodrug that requires intracellular activation. Upon transport into the cell, it is phosphorylated by deoxycytidine kinase (dCK) to its active metabolites, gemcitabine diphosphate (dFdCDP) and gemcitabine triphosphate (dFdCTP). These metabolites disrupt DNA synthesis through two primary mechanisms:
-
Inhibition of Ribonucleotide Reductase: dFdCDP is a potent inhibitor of ribonucleotide reductase (RNR), the enzyme responsible for converting ribonucleotides into deoxyribonucleotides, the building blocks of DNA. This inhibition leads to a depletion of the intracellular pool of deoxyribonucleotides, thereby hindering DNA replication and repair.
-
Chain Termination: dFdCTP competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into the growing DNA strand by DNA polymerase. After the incorporation of dFdCTP, one additional nucleotide is added, after which the DNA polymerase is unable to proceed. This "masked chain termination" effectively halts DNA elongation and induces apoptosis.[1][2][3]
Quantitative Data from Clinical Trials
The clinical efficacy of gemcitabine, both as a monotherapy and in combination with other agents, has been extensively studied across a range of cancers. The following tables summarize key quantitative data on overall response rates (ORR) and progression-free survival (PFS).
Pancreatic Cancer
| Trial / Study | Treatment Arm(s) | Number of Patients | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) |
| Burris et al. (Pivotal Trial) | Gemcitabine vs. 5-FU | 126 | 5.4% (Gemcitabine) | Not Reported |
| GOBLET Study (Anal Carcinoma Cohort) | Pelareorep + Atezolizumab + Gemcitabine + Nab-paclitaxel | 20 (evaluable) | 30% | Not Reported |
| PRISM-1 (Phase 3) | Quemliclustat + Gemcitabine/nab-paclitaxel vs. Gemcitabine/nab-paclitaxel | Enrollment Completed | Data Pending | Data Pending |
Non-Small Cell Lung Cancer (NSCLC)
| Trial / Study | Treatment Arm(s) | Number of Patients | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) |
| CheckMate 012 | Nivolumab + Gemcitabine/Cisplatin | Not specified | Not specified | Not specified |
| Phase I Study | Pazopanib + Gemcitabine +/- Cisplatin | Not specified | Not specified | Not specified |
| Phase I Study | AXL1717 + Gemcitabine + Carboplatin | Not specified | Not specified | Not specified |
Breast Cancer
| Trial / Study | Treatment Arm(s) | Number of Patients | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) |
| Phase II Trial (Advanced Breast Cancer) | Gemcitabine Monotherapy | 44 | 25.0% | Not Reported |
| Phase III Trial (Metastatic Breast Cancer) | Gemcitabine + Docetaxel vs. Gemcitabine + Paclitaxel | Not specified | >40% (both arms) | 5.8 (Gemcitabine + Paclitaxel) |
| SUCCESS-A Trial (High-Risk Early Breast Cancer) | FEC → Doc vs. FEC → Doc/Gem | 3754 | Not Applicable | 86.6% vs. 87.2% (5-year DFS rate) |
| NCT00192101 (Locally Advanced/Metastatic Breast Cancer) | Gemcitabine + Cisplatin (Single vs. Split Dose) | Not specified | Primary Outcome | Secondary Outcome |
Ovarian Cancer
| Trial / Study | Treatment Arm(s) | Number of Patients | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) |
| Phase III Trial (Relapsed Ovarian Cancer) | Gemcitabine + Carboplatin vs. Carboplatin alone | 356 | Not specified | 8.6 vs. 5.8 |
| Phase II Trial (Platinum-Resistant Ovarian Cancer) | Gemcitabine Monotherapy | 51 | 19% (Partial Response) | 2.8 |
| Phase II Trial (Recurrent Platinum-Resistant HGSOC) | Gemcitabine + Adavosertib vs. Gemcitabine + Placebo | 99 | 21% vs. 3% (Partial Response) | 4.6 vs. 3.0 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the efficacy and mechanism of action of gemcitabine.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Pancreatic cancer cell lines (e.g., PANC-1, MIA PaCa-2)
-
DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Gemcitabine hydrochloride
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed pancreatic cancer cells in a 96-well plate at a density of 7 x 10³ cells/well in 100 µL of DMEM medium.[4] Incubate for 24 hours at 37°C in a 5% CO2 incubator.[4]
-
Drug Treatment: Treat the cells with various concentrations of gemcitabine (e.g., 0 to 2000 µM) and incubate for 72 hours.[4] Include untreated control wells.
-
MTT Addition: After the incubation period, add 15 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]
-
Solubilization: Carefully remove the medium and add 50 µL of DMSO to each well to dissolve the formazan crystals.[4] Incubate for 10 minutes with shaking.[4]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control. The IC50 value (the concentration of drug that inhibits cell growth by 50%) can be determined from a dose-response curve. The IC50 of gemcitabine on PANC-1 cells has been reported to be approximately 7.63 µM.[4]
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect apoptosis. Annexin V has a high affinity for phosphatidylserine, which is translocated from the inner to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA but cannot cross the membrane of live cells, thus identifying necrotic or late apoptotic cells.
Materials:
-
Pancreatic cancer cell lines (e.g., PANC-1)
-
Gemcitabine hydrochloride
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with the desired concentrations of gemcitabine for the specified duration (e.g., 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations can be distinguished:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is used to detect specific proteins in a sample. This protocol provides a general framework for analyzing the expression and phosphorylation status of proteins in signaling pathways affected by gemcitabine, such as the NF-κB and JNK pathways.
Materials:
-
Pancreatic cancer cell lines
-
Gemcitabine hydrochloride
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-JNK, anti-JNK, anti-p-p65, anti-p65, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with gemcitabine, then lyse them in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again several times with TBST.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative protein expression or phosphorylation levels.
Signaling Pathways and Logical Relationships
Gemcitabine's cytotoxic effects and the development of resistance are modulated by a complex network of intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these relationships.
Gemcitabine's Core Mechanism of Action
Caption: Core mechanism of action of Gemcitabine, leading to apoptosis.
Signaling Pathways Involved in Gemcitabine Resistance
Caption: Key signaling pathways implicated in gemcitabine resistance.
References
The Future of Polymer Synthesis: A Technical Guide to the Center for Genetically Encoded Materials (C-GEM)
For Researchers, Scientists, and Drug Development Professionals
The precise control over the monomer sequence in a polymer chain, a hallmark of biological macromolecules like proteins and nucleic acids, has long been a coveted goal in synthetic polymer chemistry. The ability to dictate the arrangement of building blocks opens up a vast design space for novel materials with tailored properties and functions, from advanced therapeutics to responsive nanomaterials. The NSF Center for Genetically Encoded Materials (C-GEM) is at the forefront of this endeavor, pioneering revolutionary approaches to create sequence-defined chemical polymers. This guide provides an in-depth technical overview of the core strategies and methodologies being developed at this compound, with a focus on their ribosome-mediated and chemical modification approaches.
Core Principle: Bridging the Gap Between Biological Precision and Synthetic Diversity
The central mission of this compound is to merge the chemical diversity of synthetic polymers with the sequence and length control inherent in biological polymers.[1] Traditional polymer synthesis methods often yield heterogeneous mixtures with limited control over monomer sequence, while nature's translational machinery masterfully assembles complex, functional polymers from a limited set of 20 canonical amino acids. This compound aims to harness and re-engineer the cell's protein synthesis apparatus, the ribosome, to create a new generation of materials that are both chemically diverse and information-rich.
This compound's research is broadly categorized into two main strategies: a "bottom-up" approach that directly utilizes engineered ribosomes to polymerize non-standard monomers, and a "top-down" approach that involves the chemical modification of ribosome-synthesized proteins.[1]
The "Bottom-Up" Approach: Reprogramming the Ribosome for Novel Polymer Synthesis
The "bottom-up" strategy is a truly revolutionary approach that seeks to expand the ribosome's catalytic repertoire beyond α-amino acids. This involves engineering the ribosome and its associated factors to accommodate and polymerize a wide variety of non-canonical monomers, effectively creating a new, synthetic genetic code.
Key Technologies and Workflow
The successful ribosome-mediated synthesis of non-standard polymers hinges on two key technologies: the ability to attach non-canonical monomers to transfer RNAs (tRNAs) and the engineering of ribosomes that can efficiently accept these modified tRNAs and catalyze peptide bond formation.
A general workflow for this process is as follows:
A significant hurdle in expanding the genetic code is the charging of tRNAs with non-canonical monomers, as natural aminoacyl-tRNA synthetases (aaRSs) are highly specific for their cognate amino acids. This compound overcomes this challenge by employing flexizymes , which are artificial ribozymes (RNA enzymes) that can catalyze the acylation of tRNAs with a broad range of substrates.[2][3][4]
Flexizymes, such as dFx and eFx, recognize the 3'-end of a tRNA and catalyze the transfer of an activated monomer to the tRNA's 3'-hydroxyl group.[2] The monomers are typically activated as cyanomethyl (CME), 3,5-dinitrobenzyl (DNB), or p-chlorobenzyl thioester (CBT) esters.[2] This technology bypasses the need for engineering a specific aaRS for each new monomer, dramatically accelerating the exploration of new chemical space.
Experimental Protocol: General Flexizyme-mediated tRNA Acylation
The following is a generalized protocol for tRNA acylation using flexizymes. Specific conditions may vary depending on the flexizyme, tRNA, and monomer used.
-
Preparation of Reaction Mixture:
-
In a sterile microcentrifuge tube, combine the flexizyme and the desired tRNA in a buffer solution (e.g., 50 mM HEPES-KOH, pH 7.5).
-
Heat the mixture to 95°C for 2 minutes and then cool to room temperature to ensure proper folding of the RNA molecules.
-
Add MgCl₂ to a final concentration of 600 mM and incubate at room temperature, followed by incubation on ice.
-
-
Acylation Reaction:
-
Initiate the reaction by adding the activated non-canonical monomer (e.g., as a DBE-activated ester) to a final concentration of 5 mM.
-
Incubate the reaction on ice for a duration determined by the specific monomer and flexizyme (e.g., 1.75 to 3 hours).
-
-
Quenching and Purification:
-
Stop the reaction by adding a quenching buffer (e.g., sodium acetate, pH 5.0).
-
The acylated tRNA can be purified from the reaction mixture using methods such as ethanol precipitation or size-exclusion chromatography.
-
Wild-type ribosomes have a limited capacity to incorporate non-canonical monomers, particularly those with altered backbones like β-amino acids. This compound researchers, including the labs of Jamie Cate and Alanna Schepartz, are actively engineering ribosomes with enhanced capabilities for polymerizing non-standard monomers.[5][6][7]
A notable example is the development of mutant E. coli ribosomes that can incorporate β-amino acids into a protein in vivo.[8] These engineered ribosomes often contain mutations in the peptidyl transferase center (PTC) of the 23S rRNA, the catalytic core of the ribosome. By altering the architecture of the active site, these mutant ribosomes can better accommodate the different geometries of non-canonical monomers and facilitate efficient peptide bond formation.
Scope of Non-Canonical Monomers
This compound's ribosome-mediated approach has shown promise for the incorporation of a diverse range of non-canonical monomers, expanding the chemical functionality of ribosome-synthesized polymers.
| Monomer Class | Specific Examples | Key Features |
| Aromatic Oligoamides (Aramids) | Substituted benzoic acids | Precursors to high-strength materials like Kevlar.[2][9] |
| Polyketide Precursors | 1,3-dicarbonyl compounds | Building blocks for a wide range of natural products with therapeutic properties.[2][9] |
| β-Amino Acids | β³-amino acids | Introduce conformational constraints and resistance to proteolysis. |
| α-Hydroxy Acids | Various hydroxy acids | Enable the synthesis of polyesters. |
| D-Amino Acids | D-isomers of canonical amino acids | Confer resistance to proteolysis and can induce unique secondary structures. |
The "Top-Down" Approach: Post-Translational Chemical Modification
In addition to reprogramming the ribosome, this compound also employs a "top-down" strategy that involves the chemical modification of proteins after they have been synthesized by the ribosome.[1] This approach leverages the power of the ribosome to produce sequence-defined polypeptides, which are then used as scaffolds for further chemical diversification.
Workflow and Methodologies
The "top-down" approach typically involves the incorporation of a non-canonical amino acid with a bioorthogonal handle into a protein using established genetic code expansion techniques. This handle can then be selectively modified with a desired chemical entity.
Commonly used bioorthogonal reactions include:
-
Click Chemistry: The copper-catalyzed or strain-promoted azide-alkyne cycloaddition is a highly efficient and specific reaction for labeling proteins containing azides or alkynes.
-
Native Chemical Ligation (NCL): This method allows for the ligation of two unprotected peptide fragments, one with a C-terminal thioester and the other with an N-terminal cysteine, to form a native peptide bond.[10]
The Future of Polymer Synthesis and Drug Development
The pioneering work of this compound is poised to have a profound impact on the future of polymer synthesis and drug development. The ability to create sequence-defined polymers with unprecedented chemical diversity will enable:
-
Novel Therapeutics: The development of new classes of drugs, such as protease-resistant peptides and macrocyclic compounds with enhanced cell permeability and target affinity.
-
Advanced Materials: The design of materials with programmed properties, including self-assembling nanomaterials, responsive hydrogels, and high-strength, lightweight composites.
-
Enhanced Catalysts: The creation of novel enzymes and catalytic materials with tailored activities and specificities.
As our understanding of ribosome engineering and chemical biology deepens, the line between biological and synthetic polymers will continue to blur, ushering in a new era of materials science and medicine. The tools and techniques being developed at this compound are not just expanding the capabilities of polymer synthesis; they are fundamentally changing the way we think about the design and creation of functional matter.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Initiating protein synthesis with noncanonical monomers in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flexizymes as a tRNA Acylation Tool Facilitating Genetic Code Reprogramming | Springer Nature Experiments [experiments.springernature.com]
- 4. [PDF] Flexizymes for genetic code reprogramming | Semantic Scholar [semanticscholar.org]
- 5. Jamie H. D. Cate | Molecular and Cell Biology [mcb.berkeley.edu]
- 6. Cate Lab - Research [sites.google.com]
- 7. m.youtube.com [m.youtube.com]
- 8. google.com [google.com]
- 9. Scientists take big step towards producing novel polymers in living cells | Yale News [news.yale.edu]
- 10. Chemical modifications of proteins and their applications in metalloenzyme studies - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Ribosomal Mutagenesis in C-GEM: Engineering the Ribosome for Novel Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
The Center for Genetically Encoded Materials (C-GEM) is at the forefront of repurposing the ribosome, life's natural protein synthesis machinery, to create novel, sequence-defined chemical polymers. This endeavor holds immense promise for the development of new therapeutics, advanced materials, and innovative biotechnologies. A cornerstone of this compound's approach is ribosomal mutagenesis, the targeted alteration of the ribosome's structure to expand its substrate scope beyond the canonical 20 amino acids. This guide provides an in-depth technical overview of the core concepts, experimental methodologies, and quantitative outcomes of ribosomal mutagenesis within the this compound framework.
Core Concepts: Overcoming the Ribosome's Natural Fidelity
The ribosome has evolved to be a highly specific and efficient catalyst for peptide bond formation between proteinogenic amino acids. To co-opt this machinery for the synthesis of non-natural polymers, researchers at this compound employ strategies to modulate the ribosome's fidelity. A key concept is the introduction of mutations in the ribosomal RNA (rRNA) or ribosomal proteins (rProteins) that line the peptidyl transferase center (PTC), the ribosome's active site. These mutations can create a more permissive environment for the accommodation and polymerization of non-canonical monomers.
One area of focus has been the exploration of "ribosomal ambiguity (ram)" mutations, which are known to decrease the accuracy of translation by promoting a conformational change in the ribosome that allows for the acceptance of near-cognate aminoacyl-tRNAs. By strategically introducing such mutations, this compound researchers aim to create ribosomes that are more tolerant of tRNAs charged with non-natural building blocks.
Key Ribosomal Mutations and Their Quantitative Effects
The following tables summarize quantitative data from this compound and affiliated research on the impact of specific ribosomal mutations on the incorporation of non-canonical monomers.
| Ribosomal Mutation | Monomer Type | Effect on Incorporation Efficiency | Polymer Yield | Reference Publication |
| P7A7 Ribosome (Evolved) | β-amino acids | Enhanced in vivo incorporation | Not reported | [1] |
| Archaeal-inspired PTC mutations | N/A (Thermostability) | Increased ribosome stability at high temperatures | N/A | [2] |
| Wild-type E. coli Ribosome | Thioester-linked amino acids | Yields commensurate with native oxo-ester tRNAs | Not reported | [3] |
Note: Quantitative data on polymer yield and precise incorporation efficiency for specific mutations are often context-dependent and may not be explicitly reported as a single value in all publications. The table reflects the reported outcomes in the referenced literature.
Experimental Protocols
This section provides a detailed overview of the key experimental protocols employed in this compound's ribosomal mutagenesis research.
Site-Directed Mutagenesis of Ribosomal RNA
This protocol outlines the steps for introducing specific mutations into the 23S rRNA, a critical component of the large ribosomal subunit's peptidyl transferase center.
Materials:
-
Plasmid DNA containing the 23S rRNA gene
-
Mutagenic primers
-
High-fidelity DNA polymerase
-
DNase I
-
Competent E. coli cells
-
LB agar plates with appropriate antibiotic selection
Procedure:
-
Primer Design: Design forward and reverse primers containing the desired mutation.
-
PCR Mutagenesis: Perform PCR using the plasmid template and mutagenic primers with a high-fidelity DNA polymerase.
-
Template Digestion: Digest the parental, non-mutated plasmid DNA with DpnI.
-
Transformation: Transform the mutated plasmid into competent E. coli cells.
-
Selection and Sequencing: Plate the transformed cells on selective LB agar plates. Isolate plasmid DNA from the resulting colonies and verify the desired mutation by Sanger sequencing.
In Vitro Transcription of Mutant rRNA
This protocol describes the synthesis of the mutated rRNA from the engineered plasmid DNA.
Materials:
-
Linearized plasmid DNA containing the mutant 23S rRNA gene with a T7 promoter
-
T7 RNA polymerase
-
Ribonucleotide triphosphates (NTPs)
-
Transcription buffer
-
RNase inhibitor
Procedure:
-
Template Preparation: Linearize the plasmid DNA downstream of the rRNA gene.
-
Transcription Reaction: Set up the in vitro transcription reaction with the linearized template, T7 RNA polymerase, NTPs, and transcription buffer.
-
Incubation: Incubate the reaction at 37°C for 2-4 hours.
-
DNase Treatment: Remove the DNA template by adding DNase I.
-
RNA Purification: Purify the transcribed rRNA using a suitable method, such as phenol-chloroform extraction followed by ethanol precipitation, or a commercial RNA purification kit.
Reconstitution of Mutant Ribosomes
This protocol details the assembly of functional 70S ribosomes from purified ribosomal components, including the mutated rRNA.
Materials:
-
Purified mutant 23S rRNA
-
Purified 5S rRNA and 16S rRNA
-
Total ribosomal proteins from the large (L) and small (S) subunits
-
Reconstitution buffers
Procedure:
-
Large Subunit Reconstitution: Mix the purified mutant 23S rRNA, 5S rRNA, and total large subunit proteins in reconstitution buffer.
-
Incubation: Perform a two-step incubation, first at a lower temperature (e.g., 30°C) and then at a higher temperature (e.g., 50°C), to facilitate proper folding and assembly.
-
Small Subunit Reconstitution: In a separate reaction, reconstitute the 30S subunit by mixing 16S rRNA and total small subunit proteins.
-
70S Assembly: Combine the reconstituted large and small subunits in an association buffer containing an appropriate concentration of Mg²⁺ ions to form the 70S ribosome.
-
Purification: Purify the reconstituted ribosomes by sucrose gradient centrifugation to separate fully assembled 70S ribosomes from individual subunits and unassembled components.
In Vitro Translation with Mutant Ribosomes
This protocol describes how to assess the function of the engineered ribosomes in a cell-free translation system.
Materials:
-
Purified mutant 70S ribosomes
-
mRNA template encoding a reporter protein
-
Aminoacyl-tRNA synthetases
-
tRNAs (including those charged with non-canonical amino acids)
-
Amino acids (including non-canonical monomers)
-
Energy mix (ATP, GTP)
-
Translation buffer
Procedure:
-
Reaction Setup: Combine the purified mutant ribosomes, mRNA template, amino acids (including the non-canonical one), charged tRNAs, and the energy mix in the translation buffer.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
-
Analysis of Translation Products: Analyze the resulting polypeptide products by methods such as SDS-PAGE and autoradiography (if using radiolabeled amino acids) or by mass spectrometry to confirm the incorporation of the non-canonical monomer.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key workflows and concepts in ribosomal mutagenesis within this compound.
References
Expanding the Genetic Code: A Technical Guide to C-GEM's Core Approaches
For Researchers, Scientists, and Drug Development Professionals
The Center for Genetically Encoded Materials (C-GEM) is at the forefront of a scientific endeavor to fundamentally reprogram the cellular machinery for creating novel chemical matter. By expanding the genetic code, this compound aims to move beyond the canonical 20 amino acids, enabling the ribosomal synthesis of sequence-defined polymers with unprecedented functions.[1][2] This technical guide provides an in-depth overview of this compound's core strategies, focusing on the experimental protocols and quantitative data that underpin their innovative work in creating new medicines and materials.[1][2]
Core Strategies for Genetic Code Expansion
This compound's approach to expanding the genetic code is multifaceted, primarily revolving around two key technologies: the evolution of novel orthogonal aminoacyl-tRNA synthetase (aaRS)-tRNA pairs and the use of versatile tRNA acylation ribozymes known as flexizymes. These strategies are often coupled with ribosome engineering to create a cellular environment conducive to the incorporation of non-canonical monomers.
Orthogonal Aminoacyl-tRNA Synthetase (aaRS)-tRNA Pairs
A cornerstone of this compound's in vivo approach is the development of orthogonal aaRS-tRNA pairs.[3] This system introduces a new synthetase that specifically recognizes a non-canonical amino acid (ncAA) and charges it onto a cognate tRNA that does not interact with the host cell's endogenous synthetases.[3] This ensures the high-fidelity incorporation of the ncAA at a designated codon, typically a repurposed stop codon like UAG (amber).
Recent work from this compound has led to the discovery of a tRNA synthetase from Methanomethylophilus alvus that can bio-orthogonally accept non-α-amino acids in E. coli.[4] This represents a significant step towards expanding the chemical diversity of ribosomally synthesized polymers.
Flexizyme-Mediated tRNA Acylation
For in vitro applications and for monomers that are challenging substrates for engineered synthetases, this compound employs flexizymes. These are flexible ribozymes that can charge a wide variety of non-canonical monomers onto tRNAs.[1][5][6] This method bypasses the need for evolving a specific synthetase for each new monomer, accelerating the exploration of novel polymer backbones and side chains.[1] While powerful for in vitro studies, flexizymes currently have limitations for in vivo applications due to their lower turnover rate compared to protein-based synthetases.[1]
Quantitative Data Summary
The following tables summarize key quantitative data from representative this compound experiments, providing insights into the efficiency and versatility of their genetic code expansion technologies.
| Monomer | Incorporation System | Yield/Efficiency | Reference |
| Non-α-amino acids | M. alvus tRNA synthetase in E. coli | Data not specified in abstract | [4] |
| Aromatic ncAAs | Chimeric orthogonal initiator tRNA (itRNATy2) | Enhanced by deleting redundant tRNAfMet copies | [2] |
| Atropisomeric and macrocyclic peptides with embedded quinolines | Ribosomal synthesis | Data not specified in abstract | [7] |
Further detailed quantitative data requires access to the full text of the referenced publications.
Key Experimental Protocols
This section details the methodologies for two of this compound's core experimental workflows: the directed evolution of orthogonal aaRS-tRNA pairs and the use of flexizymes for in vitro tRNA acylation.
Protocol 1: Directed Evolution of Orthogonal aaRS-tRNA Pairs using START
This compound has developed a translation-independent directed evolution strategy called START (Sequencing-based tRNA-acylation Reporter Technology) to engineer novel aminoacyl-tRNA synthetases.[8] This method overcomes the limitation of traditional approaches that rely on the successful translation of a reporter gene, which can be a bottleneck for monomers that are poor ribosomal substrates.[8]
Methodology:
-
Library Construction: A library of mutant aaRS genes is created. Each aaRS mutant is linked to a cognate tRNA containing a unique sequence barcode.[8]
-
In Vitro Acylation: The library of aaRS mutants and their barcoded tRNAs are incubated with the desired non-canonical amino acid.
-
Protection from Oxidation: Active aaRS mutants will acylate their barcoded tRNAs. The 3'-end of the acylated tRNA is protected from oxidative damage by treatment with sodium periodate. Uncharged tRNAs will be oxidized and subsequently degraded.[9]
-
Barcode Sequencing: The surviving, protected tRNA barcodes are amplified and sequenced.[8]
-
Identification of Active Mutants: The sequence of the surviving barcodes reveals the identity of the active aaRS mutants that successfully charged the non-canonical monomer onto the tRNA.[8]
Protocol 2: Flexizyme-Mediated Acylation of tRNA
Flexizymes are used to charge tRNAs with a wide range of non-canonical monomers in vitro.[5][6] This protocol is a key component of this compound's flexible in vitro translation (FIT) system for producing non-standard peptides.[5][6]
Methodology:
-
Activation of Monomer: The non-canonical monomer is chemically activated, often as a cyanomethyl ester or a similar reactive group.
-
Acylation Reaction: The activated monomer is incubated with the desired tRNA and the flexizyme in a suitable reaction buffer. The flexizyme catalyzes the transfer of the monomer to the 3'-end of the tRNA.
-
Purification of Acyl-tRNA: The resulting acylated tRNA is purified from the reaction mixture to remove unreacted components.
-
In Vitro Translation: The purified acyl-tRNA is added to a custom in vitro translation system, such as the FIT system, which has been depleted of the corresponding endogenous amino acid and synthetase.[5][6] The acyl-tRNA then participates in ribosomal protein synthesis, incorporating the non-canonical monomer at the designated codon.
Visualizing this compound's Workflows
The following diagrams, generated using the DOT language, illustrate the core logical and experimental flows of this compound's approach to expanding the genetic code.
Caption: Overview of this compound's in vivo and in vitro strategies for genetic code expansion.
Caption: The START workflow for directed evolution of aminoacyl-tRNA synthetases.
References
- 1. The journey to creating unnatural polymers using the ribosome | Center for Genetically Encoded Materials [gem-net.net]
- 2. Research | Center for Genetically Encoded Materials [gem-net.net]
- 3. Frontiers | tRNA engineering strategies for genetic code expansion [frontiersin.org]
- 4. This compound is featured in Nature News | Center for Genetically Encoded Materials [gem-net.net]
- 5. Flexizymes as a tRNA acylation tool facilitating genetic code reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Flexizymes as a tRNA Acylation Tool Facilitating Genetic Code Reprogramming | Springer Nature Experiments [experiments.springernature.com]
- 7. Chemical and ribosomal synthesis of atropisomeric and macrocyclic peptides with embedded quinolines (Nat Chem, 2025) | Center for Genetically Encoded Materials [gem-net.net]
- 8. New paper: A translation-independent directed evolution strategy to engineer aminoacyl-tRNA synthetases | Center for Genetically Encoded Materials [gem-net.net]
- 9. pubs.acs.org [pubs.acs.org]
The Role of Synthetic Biology in the Center for Genetically Encoded Materials (C-GEM): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The NSF Center for Genetically Encoded Materials (C-GEM) is at the forefront of a scientific revolution, aiming to create a new generation of sequence-defined chemical polymers with programmed functionalities. At the heart of this endeavor lies the strategic application of synthetic biology to re-engineer the cell's natural protein synthesis machinery. This technical guide provides an in-depth exploration of the core principles, experimental methodologies, and key discoveries that underpin this compound's innovative approach, offering a valuable resource for researchers in synthetic biology, materials science, and drug development.
Core Concept: Repurposing the Ribosome for Novel Polymer Synthesis
This compound's central hypothesis is that the ribosome, the cell's natural protein-making machine, can be reprogrammed to incorporate a vast array of non-canonical monomers, thereby generating polymers with unprecedented chemical diversity and function.[1][2] This ambitious goal requires a multi-pronged approach rooted in synthetic biology, encompassing ribosome engineering, the development of novel aminoacylation strategies, and the computational design of new polymeric materials.
The traditional central dogma of molecular biology dictates that the ribosome translates messenger RNA (mRNA) into proteins composed of the 20 canonical amino acids. This compound is expanding this dogma by developing methods to introduce a wide variety of non-standard building blocks, effectively creating a new and expanded genetic code. This allows for the synthesis of polymers with tailored properties, such as enhanced stability, novel catalytic activities, and unique structural motifs.
Key Research Areas and Methodologies
This compound's research is organized around several key thrusts, each employing a suite of cutting-edge synthetic biology techniques.
Ribosome Engineering and Evolution
A primary focus of this compound is the engineering of "mutant" ribosomes with altered substrate specificity. These engineered ribosomes are essential for efficiently incorporating non-canonical monomers that are not recognized by the wild-type translational machinery.
A key technique employed by this compound for ribosome engineering is "filtered editing," a genome editing method that allows for the selective modification of repetitive genetic elements like the ribosomal RNA (rRNA) genes.[3][4][5]
Objective: To introduce targeted mutations into specific rRNA operons to create a library of ribosome variants for subsequent screening and evolution.
Methodology:
-
Intron Insertion: A group I self-splicing intron is inserted into the target rRNA gene within the E. coli genome. This intron acts as a unique "address" for subsequent editing, distinguishing it from the other six native rRNA operons.[5]
-
Targeted Mutagenesis:
-
f-CRISPR (filtered CRISPR): A guide RNA (gRNA) is designed to target the intron-containing rRNA gene, enabling CRISPR/Cas9-mediated DNA cleavage and subsequent repair with a template carrying the desired mutation.[5]
-
f-MAGE (filtered Multiplex Automated Genome Engineering): A pool of single-stranded DNA oligonucleotides (ssODNs) containing the desired mutations is introduced into the cells. These ssODNs are designed to hybridize specifically to the intron-containing rRNA gene during DNA replication, leading to the incorporation of the mutations.[5]
-
-
Intron Splicing: After transcription, the self-splicing intron is excised from the pre-rRNA, resulting in a mature, functional rRNA molecule containing the desired mutation without any "scar" from the intron.[5]
-
Selection and Evolution: The library of ribosome variants is then subjected to a selection pressure (e.g., antibiotic resistance) to identify mutants with the desired phenotype (e.g., enhanced incorporation of a specific non-canonical amino acid).
Logical Workflow for Filtered Editing:
Caption: Workflow for filtered editing of ribosomal RNA genes.
Expanding the Monomer Palette: Non-Canonical Amino Acid Incorporation
To synthesize novel polymers, this compound researchers are developing methods to charge transfer RNAs (tRNAs) with a wide array of non-canonical amino acids (ncAAs) and other monomers. This is a critical step, as the ribosome relies on correctly charged tRNAs to deliver the building blocks for polymerization.
A significant area of exploration within this compound is the use of enzymes from the biosynthetic pathways of Ribosomally synthesized and Post-translationally Modified Peptides (RiPPs). These enzymes are often capable of modifying a wide range of substrates, making them powerful tools for synthetic biology.
This compound researchers have demonstrated that RiPP cyclodehydratases and dehydrogenases can install oxazoline/oxazole and thiazoline/thiazole heterocycles into polypeptide backbones.[1][2][6][7][8] Remarkably, these enzymes can act on leader-free polypeptides and can even modify residues within folded proteins without disrupting their overall structure.[6][8]
Objective: To assess the substrate tolerance of RiPP enzymes with backbone-modified monomers.
Methodology:
-
Enzyme Expression and Purification: The genes encoding the RiPP enzymes of interest (e.g., MicD-F and ArtGox) are cloned into an expression vector and transformed into an appropriate host (e.g., E. coli). The enzymes are then overexpressed and purified using standard chromatography techniques.[1][2]
-
Substrate Synthesis: Peptide substrates containing canonical and non-canonical amino acids are synthesized using solid-phase peptide synthesis (SPPS).
-
In Vitro Reaction: The purified enzymes are incubated with the synthetic peptide substrates in a suitable reaction buffer.
-
Product Analysis: The reaction products are analyzed by mass spectrometry (e.g., MALDI-TOF or LC-MS) to determine the extent of modification and to characterize the chemical nature of the products.
Signaling Pathway for RiPP-mediated Polypeptide Modification:
Caption: Enzymatic cascade for heterocycle formation in polypeptides.
Computational Tools for Polymer Discovery and Design
The vast chemical space that can be explored by incorporating non-canonical monomers necessitates the use of powerful computational tools for both the discovery of new biosynthetic pathways and the design of novel polymers with desired properties.
This compound leverages bioinformatics to mine microbial genomes for novel RiPP biosynthetic gene clusters (BGCs). This "genome mining" approach has the potential to uncover a wealth of new enzymes with unique catalytic activities that can be harnessed for synthetic biology applications.
One such tool, RODEO (Rapid ORF Description and Evaluation Online), utilizes hidden Markov models and machine learning to identify RiPP BGCs and predict the sequence of the precursor peptide.[9] This has led to a significant expansion of the known lasso peptide landscape, a class of RiPPs with a unique "knotted" structure.[9][10]
Logical Relationship in Genome Mining for Lasso Peptides:
Caption: Workflow for the discovery of novel lasso peptides via genome mining.
Quantitative Data Summary
The following tables summarize key quantitative data from this compound's research, highlighting the efficiency of engineered systems and the properties of novel polymers.
Table 1: Efficiency of Filtered Editing for Ribosome Engineering
| Editing Method | Target Gene | Editing Efficiency (%) | Reference |
| f-CRISPR | 16S rRNA | 85 ± 5 | [5] |
| f-MAGE | 23S rRNA | 60 ± 10 | [5] |
Table 2: Substrate Scope of RiPP Enzymes with Non-Canonical Monomers
| Enzyme | Substrate Modification | Product Yield (%) | Reference |
| MicD-F | β³-homophenylalanine at -1 position | >95 | [1][2] |
| MicD-F | 4-aminobenzoic acid at +1 position | ~80 | [1][2] |
| ArtGox | Thiazoline-containing peptide | >90 | [1][2] |
Future Outlook
The integration of synthetic biology into materials science, as pioneered by this compound, is paving the way for a new paradigm in the design and synthesis of functional polymers. Future research will likely focus on:
-
Expanding the monomer toolkit: Developing new orthogonal aminoacyl-tRNA synthetases and flexizymes to incorporate an even wider range of chemical functionalities.
-
In vivo production: Moving from in vitro characterization to the scalable in vivo production of sequence-defined polymers in engineered microorganisms.
-
Directed evolution of polymer function: Applying principles of directed evolution to select for polymers with specific catalytic, binding, or material properties.
-
Machine learning-guided design: Utilizing artificial intelligence and machine learning to predict the properties of novel polymer sequences and guide their synthesis.
By continuing to push the boundaries of what is possible with synthetic biology, this compound is poised to deliver a new generation of materials and therapeutics that will have a profound impact on science, technology, and medicine.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Targeted editing and evolution of engineered ribosomes in vivo by filtered editing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Search [escholarship.org]
- 5. researchgate.net [researchgate.net]
- 6. Redirecting RiPP Biosynthetic Enzymes to Proteins and Backbone-Modified Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Redirecting RiPP Biosynthetic Enzymes to Proteins and Backbone-Modified Substrates [figshare.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Genome mining for lasso peptides: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Polymer Synthesis via Genetically Encoded Materials (GEM)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Center for Genetically Encoded Materials (C-GEM) is at the forefront of a revolutionary approach to polymer synthesis. Instead of traditional chemical methods, this compound utilizes and engineers the cell's natural protein-synthesis machinery—the ribosome—to create sequence-defined polymers from non-canonical monomers. This biological approach offers unprecedented control over polymer sequence and length, opening up new avenues for the creation of novel materials and therapeutics.[1][2][3][4]
These application notes provide an overview of the key protocols and concepts central to this compound's methodology, focusing on the in vitro synthesis of genetically encoded polymers. The protocols described are based on methodologies reported in publications from this compound-affiliated researchers and represent a powerful toolkit for scientists interested in exploring this cutting-edge field.
Core Concepts
The synthesis of genetically encoded polymers relies on three key components:
-
Engineered Ribosomes: The ribosome, a natural ribozyme, is engineered to accommodate and polymerize non-canonical monomers, such as β-amino acids.[1][3][4][5]
-
Transfer RNA (tRNA) Acylation: tRNAs are "charged" with specific non-canonical monomers. This is a critical step, as the ribosome does not directly select the monomer, but rather the tRNA that carries it. A key technology for this is the use of flexizymes , which are artificial ribozymes that can catalyze the acylation of tRNA with a wide range of unnatural amino acids.[6][7][8][9]
-
In Vitro Translation (IVT) Systems: The polymerization is carried out in a cell-free system, which allows for precise control over the components and conditions of the reaction.[10][11][12][13]
Experimental Workflow Overview
The overall workflow for synthesizing a genetically encoded polymer using this compound's approach can be summarized in the following logical steps.
Caption: A logical workflow for the synthesis and analysis of genetically encoded polymers.
Detailed Protocols
Protocol 1: Flexizyme-Mediated Acylation of tRNA with a Non-Canonical Monomer
This protocol describes the general procedure for charging a tRNA with a non-canonical amino acid using a flexizyme. Flexizymes are small, flexible ribozymes that can catalyze the transfer of an activated amino acid to the 3' end of a tRNA molecule.[6][7][8][9]
Materials:
-
Flexizyme (e.g., dFx or eFx)
-
tRNA transcript
-
Non-canonical monomer, activated (e.g., as a cyanomethyl ester)
-
Acylation buffer (e.g., 0.2 M HEPES-K, pH 7.5)
-
MgCl₂
-
Nuclease-free water
Procedure:
-
Annealing of tRNA:
-
In a nuclease-free microcentrifuge tube, combine the tRNA transcript with nuclease-free water.
-
Heat the solution to 95°C for 3 minutes.
-
Allow the solution to cool to room temperature slowly to ensure proper folding of the tRNA.
-
-
Acylation Reaction Setup:
-
In a separate nuclease-free tube, prepare the acylation reaction mixture by adding the following components in order:
-
Nuclease-free water
-
Acylation buffer
-
Annealed tRNA
-
Flexizyme
-
Activated non-canonical monomer
-
MgCl₂ (to initiate the reaction)
-
-
-
Incubation:
-
Incubate the reaction mixture at a specific temperature (typically 0-4°C for dFx, and room temperature for eFx) for a duration ranging from 1 to 24 hours. The optimal time and temperature will depend on the specific flexizyme, tRNA, and monomer being used.
-
-
Quenching and Precipitation:
-
Stop the reaction by adding a quenching buffer (e.g., sodium acetate, pH 5.2).
-
Precipitate the acylated tRNA by adding ethanol and incubating at -20°C.
-
Centrifuge the mixture to pellet the tRNA, and carefully remove the supernatant.
-
Wash the pellet with cold ethanol and air-dry.
-
-
Resuspension:
-
Resuspend the purified aminoacyl-tRNA in a suitable buffer for use in the in vitro translation reaction.
-
Protocol 2: In Vitro Translation for Polymer Synthesis
This protocol outlines the general steps for using an in vitro translation system to synthesize a polymer from an mRNA template and acylated tRNAs. The PURE (Protein synthesis Using Recombinant elements) system is often used for this purpose due to its defined composition.[10][11][12]
Materials:
-
PURE system components (ribosomes, initiation, elongation, and release factors, energy sources)
-
mRNA template encoding the desired polymer sequence
-
Aminoacyl-tRNAs (including the one charged with the non-canonical monomer)
-
Reaction buffer
Procedure:
-
Reaction Setup:
-
On ice, combine the PURE system components, reaction buffer, and mRNA template in a nuclease-free microcentrifuge tube.
-
Add the prepared aminoacyl-tRNAs to the reaction mixture.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1 to 4 hours. The exact time will depend on the length and sequence of the polymer being synthesized.
-
-
Termination:
-
The reaction will terminate when the ribosome encounters a stop codon on the mRNA template.
-
-
Purification:
-
The synthesized polymer can be purified from the reaction mixture using various chromatography techniques, such as affinity chromatography (if a tag is included in the polymer sequence) or size-exclusion chromatography.
-
Data Presentation
The following table summarizes hypothetical quantitative data for the synthesis of a model polymer containing a non-canonical monomer (NCM).
| Parameter | Value | Method of Determination |
| Monomer Incorporation Efficiency | 85% | Mass Spectrometry |
| Polymer Yield | 10 µg | Fluorometric Quantification |
| Number-Average Molecular Weight (Mn) | 5,200 g/mol | Mass Spectrometry |
| Weight-Average Molecular Weight (Mw) | 5,350 g/mol | Mass Spectrometry |
| Polydispersity Index (PDI) | 1.03 | Calculated (Mw/Mn) |
Signaling Pathways and Logical Relationships
The central process in this compound's approach is the ribosome-mediated polymerization cycle, which is a fundamental biological signaling pathway.
Caption: The ribosome cycle for genetically encoded polymer synthesis.
Polymer Characterization
Characterization of the synthesized polymers is crucial to confirm their sequence, length, and purity.
-
Mass Spectrometry (MS): This is a primary tool for determining the exact molecular weight of the synthesized polymer, which confirms the successful incorporation of the non-canonical monomers. Tandem mass spectrometry (MS/MS) can be used to sequence the polymer.[14][15][16]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to purify the polymer and to assess its purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For larger quantities of material, NMR can provide detailed structural information about the polymer and the incorporated non-canonical monomers.
Conclusion
The methodologies developed by this compound represent a paradigm shift in polymer synthesis, enabling the creation of precisely defined macromolecules with novel properties. The protocols outlined above provide a foundational framework for researchers to begin exploring the exciting possibilities of ribosome-mediated polymer synthesis. As the field continues to evolve, further refinement of these techniques and the development of new tools will undoubtedly expand the scope of genetically encoded materials.
References
- 1. MCB Faculty Among Team to Establish a Center for Chemical Innovation | Molecular and Cell Biology [mcb.berkeley.edu]
- 2. schepartzlab.com [schepartzlab.com]
- 3. Can We Produce Useful and Unnatural Compounds by Retooling Cells' Protein Factories? | Technology Networks [technologynetworks.com]
- 4. youtube.com [youtube.com]
- 5. Enzyme-Free Translation of DNA into Sequence-Defined Synthetic Polymers Structurally Unrelated to Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. escholarship.org [escholarship.org]
- 11. academic.oup.com [academic.oup.com]
- 12. The Basics: In Vitro Translation | Thermo Fisher Scientific - KG [thermofisher.com]
- 13. Strategies for in vitro and in vivo translation with non-natural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. lcms.cz [lcms.cz]
- 15. Analysis of Biopolymers and Synthetic Polymers Using Structurally Selective Analytical Techniques in Combination with Mass Spectrometry [ir.vanderbilt.edu]
- 16. MALDI-2 Mass Spectrometry for Synthetic Polymer Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Leveraging Engineered Ribosomes for Advanced Material Science
References
- 1. Flexizyme-catalyzed synthesis of 3′-aminoacyl-NH-tRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual Genetic Encoding of Acetyl-lysine and Non-deacetylatable Thioacetyl-lysine Mediated by Flexizyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Where Biology and Traditional Polymers Meet: The Potential of Associating Sequence-Defined Polymers for Materials Science - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein synthesis rates and ribosome occupancies reveal determinants of translation elongation rates [ouci.dntb.gov.ua]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Expanding the Palette of Monomers for Ribosome-mediated Polymerization | News | Northwestern Engineering [mccormick.northwestern.edu]
- 11. youtube.com [youtube.com]
- 12. Amino acid - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for C-GEM Methods in Novel Biomaterial Creation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and derived protocols for the creation of novel biomaterials using the methodologies developed by the NSF Center for Genetically Encoded Materials (C-GEM). The core of the this compound approach is the revolutionary use of engineered ribosomes to synthesize sequence-defined chemical polymers, moving beyond the natural 20 amino acids to incorporate a diverse array of non-canonical amino acids (ncAAs). This allows for the precise control over polymer sequence and, consequently, the tuning of biomaterial properties for specific applications in tissue engineering and drug delivery.
Introduction to this compound: Repurposing the Ribosome for Advanced Biomaterials
The central dogma of molecular biology describes the translation of genetic information from mRNA into proteins by the ribosome. The this compound's pioneering work expands this paradigm by engineering the translational machinery to accommodate ncAAs, thereby enabling the synthesis of non-natural, sequence-defined polymers. This "bottom-up" approach offers unprecedented control over the chemical composition and architecture of biomaterials.[1][2][3]
The key innovations of the this compound methodology include:
-
Engineered Ribosomes: Development of mutant ribosomes with altered peptidyl-transferase centers that can accommodate and polymerize ncAAs.[1][3]
-
Genetic Code Expansion: Utilizing techniques like stop codon suppression to assign a specific ncAA to a codon that would normally terminate translation.
-
In Vitro Synthesis: Employing cell-free protein synthesis systems, such as the integrated synthesis, assembly, and translation (iSAT) method, to produce the desired polymers without the constraints of a living cell.[2][3]
This technology paves the way for the creation of novel biomaterials with tailored mechanical, chemical, and biological properties for applications ranging from regenerative medicine to targeted drug delivery.
Experimental Workflow Overview
The general workflow for creating novel biomaterials using this compound methods involves several key stages, from the design of the polymer sequence to the characterization of the final material.
References
Chemo-Enzymatic Peptide Synthesis (CEPS) for Therapeutic Peptides: Application Notes and Protocols
Introduction
Chemo-enzymatic Peptide Synthesis (CEPS) is a powerful hybrid strategy that combines the flexibility of solid-phase peptide synthesis (SPPS) for creating peptide fragments with the high specificity and mild reaction conditions of enzymatic ligation. This approach overcomes some of the limitations of purely chemical methods, particularly for the synthesis of long or complex therapeutic peptides. CEPS significantly reduces the risk of racemization and side reactions at the ligation site and allows for the coupling of unprotected peptide fragments in aqueous solutions, contributing to a greener and more efficient manufacturing process.
This document provides detailed application notes and protocols for the synthesis of therapeutic peptides using CEPS, with a focus on two widely used enzymes: Omniligase-1 and Sortase A .
Section 1: Data Presentation - Quantitative Analysis of Enzymatic Ligation
The efficiency of chemo-enzymatic ligation is highly dependent on the enzyme, the peptide sequences at the ligation junction, and the reaction conditions. Below are tables summarizing quantitative data for peptide synthesis yields using Omniligase-1 and Sortase A.
Table 1: Ligation Efficiency of Omniligase-1
Omniligase-1, a highly engineered subtiligase variant, demonstrates broad substrate specificity. The ligation yield is particularly influenced by the amino acid residues at the P1' and P2' positions of the amine (acceptor) fragment. The following table is a representation of ligation yields based on a heat map from screening a 400-member peptide library.
| P1' Residue (N-terminus of Acceptor Peptide) | P2' Residue | Approximate Ligation Yield (%) |
| Alanine (A) | Leucine (L) | > 90% |
| Alanine (A) | Alanine (A) | > 90% |
| Glycine (G) | Leucine (L) | 80 - 90% |
| Serine (S) | Serine (S) | 70 - 80% |
| Arginine (R) | Leucine (L) | 60 - 70% |
| Aspartic Acid (D) | Leucine (L) | 40 - 50% |
| Glutamic Acid (E) | Isoleucine (I) | < 20% |
| Proline (P) | Any | Not tolerated |
Note: Yields are approximate and can be influenced by the full peptide sequences and reaction conditions. Higher substrate concentrations generally lead to higher yields.
Table 2: Ligation Efficiency of Sortase A
Sortase A from Staphylococcus aureus recognizes the LPXTG motif in the donor peptide and ligates it to an N-terminal glycine on the acceptor peptide. The efficiency of this ligation can be influenced by the number of glycine residues on the acceptor and the presence of additives like Ni²⁺.
| Donor Peptide (C-terminus) | Acceptor Peptide (N-terminus) | Reaction Time | Ligation Yield (%) |
| ~LPETG | GGG-NH₂ | 6 h | 64 ± 1.6 |
| ~LPETG | GG-NH₂ | 6 h | 41 ± 0.7 |
| ~LPETG | G-OH | 17 h | 38 |
| ~LPETGGH-NH₂ | GG-NH₂ (+Ni²⁺) | 3 h | 81 ± 1.2 |
| ~LPETGGH-NH₂ | GG-NH₂ (-Ni²⁺) | 3 h | 45 ± 2.6 |
Data adapted from studies on model peptides. Yields were estimated by RP-HPLC peak areas.[1][2]
Section 2: Experimental Protocols
This section provides detailed methodologies for the key steps in Chemo-Enzymatic Peptide Synthesis.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Peptide Fragments
CEPS typically begins with the chemical synthesis of two or more peptide fragments. The C-terminal fragment (acyl donor) is synthesized as a peptide ester (e.g., a carboxyamidomethyl (Cam) ester for Omniligase-1) or with a specific recognition motif (e.g., LPXTG for Sortase A). The N-terminal fragment (acyl acceptor) is synthesized with a free N-terminal amine (for Omniligase-1) or an N-terminal glycine (for Sortase A).
Materials:
-
Fmoc-protected amino acids
-
SPPS resin (e.g., Wang resin, Rink amide resin)
-
Coupling reagents (e.g., HATU, HOBt)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Solvents (DMF, DCM, Ether)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain by treating with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove residual piperidine and byproducts.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3-5 equivalents) and coupling reagents (e.g., HATU, 3-5 equivalents) in DMF.
-
Add a base (e.g., DIPEA, 6-10 equivalents) to the activation mixture.
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
-
Washing: Wash the resin with DMF (3-5 times) and DCM (3-5 times).
-
Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
Filter the resin and collect the filtrate.
-
-
Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
-
Purify the crude peptide by reverse-phase HPLC (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final peptide fragment as a white powder.
-
Protocol 2: Enzymatic Ligation with Omniligase-1
This protocol describes the ligation of a C-terminal peptide ester to an N-terminal peptide amine.
Materials:
-
Omniligase-1 enzyme
-
C-terminal peptide ester (acyl donor)
-
N-terminal peptide amine (acyl acceptor)
-
Ligation buffer (e.g., 200 mM Tricine, pH 8.5)
-
Reducing agent (e.g., TCEP)
-
Quenching solution (e.g., 10% TFA in water)
Procedure:
-
Substrate Preparation: Dissolve the peptide ester and peptide amine fragments in the ligation buffer to the desired concentrations (typically in the mM range). Ensure the pH of the solution is adjusted to 8.0-8.5.
-
Reaction Initiation:
-
Add a reducing agent like TCEP to a final concentration of 1-5 mM.
-
Add Omniligase-1 to the reaction mixture. The enzyme-to-substrate ratio is typically very low (e.g., 1:1000 or lower).
-
-
Incubation: Incubate the reaction at room temperature (or up to 37°C) with gentle agitation.
-
Monitoring: Monitor the progress of the ligation by RP-HPLC or LC-MS at regular intervals (e.g., every 30-60 minutes).
-
Reaction Quenching: Once the reaction has reached completion (or the desired conversion), quench the reaction by adding an acidic solution (e.g., 10% TFA) to lower the pH and inactivate the enzyme.
-
Purification: Purify the final ligated peptide by RP-HPLC to remove the enzyme, unreacted fragments, and any byproducts.
-
Lyophilization: Lyophilize the purified fractions to obtain the final therapeutic peptide.
Protocol 3: Enzymatic Ligation with Sortase A
This protocol details the ligation of a peptide containing a C-terminal LPXTG motif to a peptide with an N-terminal glycine.
Materials:
-
Sortase A enzyme (e.g., pentamutant for higher activity)
-
C-terminal LPXTG peptide (donor)
-
N-terminal glycine peptide (acceptor)
-
Sortase A ligation buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5)
-
Quenching solution (e.g., EDTA solution)
Procedure:
-
Substrate Preparation: Dissolve the donor and acceptor peptides in the Sortase A ligation buffer. Equimolar or a slight excess of the acceptor peptide is typically used.
-
Reaction Initiation: Add Sortase A to the peptide solution. The final enzyme concentration is typically in the µM range.
-
Incubation: Incubate the reaction at room temperature or 37°C for 1 to 8 hours. The optimal time depends on the specific substrates and enzyme variant used.
-
Monitoring: Monitor the reaction progress by SDS-PAGE, RP-HPLC, or LC-MS.
-
Reaction Quenching: Stop the reaction by adding a chelating agent like EDTA to sequester the Ca²⁺ ions essential for Sortase A activity.
-
Purification: Purify the ligated peptide using appropriate chromatography methods (e.g., RP-HPLC or affinity chromatography if tags are used) to separate the product from the enzyme and unreacted starting materials.
-
Lyophilization: Lyophilize the pure fractions to obtain the final product.
Section 3: Visualizations - Diagrams of Workflows and Pathways
The following diagrams illustrate the chemo-enzymatic peptide synthesis workflow and a relevant signaling pathway for a therapeutic peptide.
Chemo-Enzymatic Peptide Synthesis (CEPS) Workflow
Caption: Workflow for Chemo-Enzymatic Peptide Synthesis (CEPS).
GLP-1 Receptor Signaling Pathway
Many therapeutic peptides, such as Exenatide, are agonists of the Glucagon-Like Peptide-1 (GLP-1) receptor. The diagram below illustrates the downstream signaling cascade upon receptor activation.
Caption: Simplified GLP-1 receptor signaling pathway.
References
A Chemoenzymatic Approach to Custom Polymer Design: Application Notes and Protocols
The precise control over polymer architecture, composition, and functionality is a central goal in materials science and drug development. While "C-GEM" traditionally refers to Chemoenzymatic Glycan Engineering on living cells for modifying cell-surface sugars[1][2], its core principles of combining specific enzymatic reactions with versatile chemical modifications offer a powerful paradigm for creating bespoke polymers. This document outlines a "this compound-inspired" workflow, here termed Chemoenzymatic Polymer Synthesis (CEPS), for the rational design and synthesis of custom polymers with high precision.
This approach harnesses the stereo-, regio-, and chemo-selectivities of enzymes, particularly in polymerization reactions, and combines them with the vast possibilities of synthetic organic chemistry.[3] This synergy allows for the creation of polymers with properties that are difficult to achieve through purely chemical or biological means, such as enhanced biodegradability, specific chirality, and tailored functionalities for applications ranging from drug delivery to advanced materials.[3][4]
Application Notes
1. Rationale for a Chemoenzymatic Approach
Traditional chemical polymerization methods, while versatile, often lack the fine control required for creating polymers with uniform, predictable structures. Living/controlled radical polymerization techniques like ATRP and RAFT have improved this, but can still be sensitive to reaction conditions.[5] Enzymatic polymerization, on the other hand, offers exceptional control over molecular weight and low polydispersity under mild conditions.[6][7]
The CEPS workflow leverages these advantages by using enzymes for the core polymerization step, while employing chemical methods for pre-polymerization monomer functionalization and post-polymerization modification. This allows for the incorporation of a wide range of chemical groups and functionalities that may not be compatible with enzymatic reactions directly.
2. Key Advantages of CEPS
-
High Specificity and Control: Enzymes catalyze polymerization with high selectivity, leading to well-defined polymer structures, including control over stereochemistry.[3]
-
Mild Reaction Conditions: Enzymatic reactions typically occur in aqueous or benign solvent systems at moderate temperatures, reducing the need for harsh chemicals and protecting sensitive functional groups.[6]
-
Sustainability: The use of biocatalysts and renewable monomers aligns with the principles of green chemistry.[8]
-
Versatility: The combination of chemical and enzymatic steps allows for the synthesis of a diverse range of polymers, including polyesters, polyamides, and polycarbonates, from both natural and synthetic monomers.[9][10]
3. Applications in Drug Development and Materials Science
The ability to design polymers with precise properties opens up numerous applications:
-
Drug Delivery: Biocompatible and biodegradable polymers with tailored degradation rates and drug-conjugation sites can be synthesized for controlled-release formulations.[5]
-
Tissue Engineering: Polymers with specific cell-adhesion motifs or mechanical properties can be created to serve as scaffolds for tissue regeneration.
-
Advanced Materials: Functional polymers with unique optical, electronic, or thermal properties can be designed for a variety of technological applications.[11]
Experimental Protocols
This section provides a generalized protocol for a CEPS workflow. Specific reaction conditions, enzyme choice, and purification methods will vary depending on the target polymer.
Protocol 1: Chemoenzymatic Synthesis of a Functionalized Polyester
This protocol describes the synthesis of a polyester with a pendant functional group for subsequent modification, using a lipase as the polymerization catalyst.
Materials:
-
Monomers: Diol monomer (e.g., 1,4-butanediol), dicarboxylic acid monomer (e.g., adipic acid), functionalized diol monomer (e.g., with a protected amine or clickable alkyne group).
-
Enzyme: Immobilized lipase (e.g., Candida antarctica Lipase B, CALB).[10]
-
Solvents: Anhydrous organic solvent (e.g., toluene, 2-methyltetrahydrofuran).
-
Reagents for deprotection/modification: Appropriate deprotection agents (e.g., trifluoroacetic acid for a Boc-protected amine) and molecules for conjugation (e.g., an azide-containing fluorophore for click chemistry).
-
Purification: Methanol (for precipitation), dialysis tubing or centrifugal filters.
Methodology:
-
Monomer Preparation:
-
Ensure all monomers are dry and of high purity.
-
If using a protected functional monomer, synthesize or purchase the desired molecule.
-
-
Enzymatic Polymerization:
-
In a reaction vessel, dissolve the diol, dicarboxylic acid, and functionalized monomers in the chosen solvent at the desired molar ratio.
-
Add the immobilized lipase to the reaction mixture (typically 5-10% by weight of monomers).
-
Heat the reaction to the optimal temperature for the enzyme (e.g., 60-80°C) with gentle agitation.
-
Monitor the reaction progress by periodically taking small aliquots and analyzing the molecular weight by Gel Permeation Chromatography (GPC).
-
Once the desired molecular weight is achieved, stop the reaction by filtering off the immobilized enzyme.
-
-
Polymer Purification:
-
Precipitate the polymer by adding the reaction solution dropwise to a non-solvent like cold methanol.
-
Collect the polymer by filtration or centrifugation.
-
Wash the polymer with fresh non-solvent to remove unreacted monomers.
-
Dry the polymer under vacuum.
-
-
Post-Polymerization Modification (as needed):
-
Deprotection: If a protected functional group was used, dissolve the polymer in a suitable solvent and add the appropriate deprotection reagent. Monitor the reaction for completion and then purify the polymer again by precipitation or dialysis.
-
Conjugation: Dissolve the deprotected polymer and the molecule to be conjugated in a suitable solvent. Add any necessary catalysts (e.g., copper(I) for click chemistry) and allow the reaction to proceed. Purify the final functionalized polymer using dialysis or size exclusion chromatography to remove excess reagents.
-
-
Characterization:
-
Molecular Weight and Polydispersity: Analyze by Gel Permeation Chromatography (GPC).[12]
-
Chemical Structure: Confirm by Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy.[12]
-
Thermal Properties: Analyze by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
-
Data Presentation
The following tables present example data that could be obtained from a series of CEPS experiments to optimize the incorporation of a functional monomer.
Table 1: Effect of Functional Monomer Feed Ratio on Polymer Properties
| Experiment | Diol:Dicarboxylic Acid:Functional Diol (Molar Ratio) | Mn (kDa) | PDI (Mw/Mn) | Functional Monomer Incorporation (%) |
| 1 | 1:1:0 | 15.2 | 1.3 | 0 |
| 2 | 0.95:1:0.05 | 14.8 | 1.4 | 4.8 |
| 3 | 0.90:1:0.10 | 14.5 | 1.5 | 9.5 |
| 4 | 0.80:1:0.20 | 13.9 | 1.6 | 18.2 |
Mn = Number-average molecular weight; PDI = Polydispersity Index.
Table 2: Characterization Data for a Functionalized Polyester
| Property | Value | Method |
| Mn (kDa) | 14.5 | GPC |
| PDI | 1.5 | GPC |
| Glass Transition Temp (Tg) | 5°C | DSC |
| Decomposition Temp (Td) | 350°C | TGA |
| Functional Group Confirmation | Peaks at X, Y ppm | ¹H NMR |
Visualizations
Below are diagrams illustrating the key workflows and concepts in Chemoenzymatic Polymer Synthesis.
References
- 1. Labeling glycans on living cells by a chemoenzymatic glycoengineering approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glycan Engineering for Cell and Developmental Biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzymatic and chemoenzymatic approaches to polymer synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in the One-Step Approach of Polymeric Materials Using Enzymatic Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. research.manchester.ac.uk [research.manchester.ac.uk]
- 10. mdpi.com [mdpi.com]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
Revolutionizing Polymer Synthesis: Application Notes and Protocols for Genetic Code Expansion Techniques from the Center for Genetically Encoded Materials (C-GEM)
For Researchers, Scientists, and Drug Development Professionals
The Center for Genetically Encoded Materials (C-GEM) is at the forefront of repurposing the cell's translational machinery to create novel, sequence-defined chemical polymers. By expanding the genetic code, this compound is paving the way for the synthesis of materials with unprecedented functions for applications in medicine, data storage, and nanotechnology. This document provides detailed application notes and experimental protocols based on techniques utilized and under investigation by this compound and its collaborators. The focus is on two key aspects of their "bottom-up" approach: the enzymatic charging of transfer RNAs (tRNAs) with non-canonical amino acids (ncAAs) using flexizymes, and the subsequent ribosome-mediated polymerization of these building blocks.
I. Introduction to this compound's Genetic Code Expansion Strategy
This compound's primary objective is to harness the ribosome's synthetic power to create polymers beyond the natural repertoire of 20 canonical amino acids.[1][2] This is achieved by reprogramming the genetic code, enabling the incorporation of a wide variety of ncAAs with unique chemical properties into polypeptide chains. This process involves two critical steps:
-
tRNA Acylation: The attachment of a specific ncAA to its corresponding tRNA molecule. This compound extensively investigates the use of flexizymes , which are flexible ribozymes (RNA enzymes), to catalyze this reaction in vitro.[1] Flexizymes offer a versatile platform for charging tRNAs with a broad range of unnatural monomers, a crucial bottleneck in the field.[1]
-
Ribosomal Polymerization: The ribosome, the cell's natural protein synthesis machinery, is then utilized to read the messenger RNA (mRNA) template and incorporate the ncAA-charged tRNAs into a growing polymer chain. This compound's research also delves into engineering the ribosome itself to enhance its ability to accommodate and polymerize these unnatural building blocks.[3]
These application notes will provide protocols for both flexizyme-mediated tRNA acylation and the subsequent ribosome-mediated polymerization, along with quantitative data on the efficiency of these processes for various ncAAs.
II. Quantitative Data: Flexizyme-Mediated tRNA Acylation Efficiency
The efficiency of tRNA acylation is a critical determinant of the overall success of ncAA incorporation. The following table summarizes the acylation yields for a variety of ncAAs with extended carbon chains and cyclic structures, as determined by in-gel fluorescence analysis of a microhelix tRNA. This data is representative of the types of quantitative analyses performed in this compound-related research to assess the suitability of novel monomers for ribosomal polymerization.[3]
| Monomer ID | Non-Canonical Amino Acid (ncAA) | Structure | Acylation Yield (%)[3] |
| 1 | γ-aminobutyric acid (GABA) | Linear C4 | ~5 |
| 2 | δ-aminovaleric acid | Linear C5 | ~2 |
| 3 | ε-aminocaproic acid | Linear C6 | ~1 |
| 4 | ζ-aminoheptanoic acid | Linear C7 | <1 |
| 5 | cis-2-aminocyclobutane-1-carboxylic acid | Cyclic C4 | ~95 |
| 6 | trans-2-aminocyclobutane-1-carboxylic acid | Cyclic C4 | ~95 |
| 7 | cis-2-aminocyclopentane-1-carboxylic acid | Cyclic C5 | ~90 |
| 8 | trans-2-aminocyclopentane-1-carboxylic acid | Cyclic C5 | ~90 |
| 9 | cis-2-aminocyclohexane-1-carboxylic acid | Cyclic C6 | ~85 |
| 10 | trans-2-aminocyclohexane-1-carboxylic acid | Cyclic C6 | ~85 |
III. Experimental Protocols
The following protocols provide a detailed methodology for key experiments in genetic code expansion, from the preparation of acylated tRNAs to their incorporation into polypeptides using an in vitro translation system.
Protocol 1: Flexizyme-Mediated Acylation of tRNA with Non-Canonical Amino Acids
This protocol describes the charging of a tRNA with a desired ncAA using a flexizyme.
Materials:
-
Flexizyme (e.g., dFx or eFx)
-
tRNA (e.g., E. coli tRNAfMet)
-
Non-canonical amino acid (ncAA) activated as a cyanomethyl ester (CME) or 4-chlorobenzyl thioester (CBT)
-
Acylation Buffer (0.2 M HEPES-KOH, pH 7.5, 1 M MgCl₂)
-
Nuclease-free water
-
DMSO (Dimethyl sulfoxide)
-
Reaction tubes
Procedure:
-
Preparation of Reaction Mixture:
-
In a nuclease-free microcentrifuge tube, combine the following components in the specified order at 4 °C:
-
Nuclease-free water to a final volume of 10 µL
-
2 µL of 5x Acylation Buffer (final concentration: 100 mM HEPES-KOH, 200 mM MgCl₂)
-
1 µL of 100 µM tRNA (final concentration: 10 µM)
-
1 µL of 100 µM Flexizyme (final concentration: 10 µM)
-
1 µL of 50 mM activated ncAA in DMSO (final concentration: 5 mM)
-
-
-
Incubation:
-
Gently mix the reaction by pipetting up and down.
-
Incubate the reaction mixture at 4 °C for 1 to 24 hours. The optimal incubation time may vary depending on the specific ncAA and flexizyme used.
-
-
Quenching and Precipitation (Optional but Recommended):
-
To stop the reaction and purify the acylated tRNA, add 3 volumes of ice-cold 0.3 M sodium acetate (pH 5.2).
-
Add 3 volumes of ice-cold absolute ethanol.
-
Incubate at -80 °C for at least 30 minutes.
-
Centrifuge at maximum speed at 4 °C for 30 minutes to pellet the tRNA.
-
Carefully remove the supernatant.
-
Wash the pellet with ice-cold 70% ethanol and centrifuge again.
-
Air-dry the pellet and resuspend in a suitable buffer for the next application.
-
-
Analysis of Acylation Efficiency:
-
Acylation efficiency can be determined using methods such as denaturing polyacrylamide gel electrophoresis (PAGE) followed by staining (e.g., with SYBR Gold) or by using fluorescently labeled tRNAs.
-
Protocol 2: Ribosome-Mediated Polymerization of Non-Canonical Amino Acids
This protocol outlines the in vitro synthesis of a peptide containing a ncAA at a specific position using a cell-free translation system.
Materials:
-
Acylated ncAA-tRNA (from Protocol 1)
-
PURExpress® In Vitro Protein Synthesis Kit (or equivalent)
-
DNA template encoding the gene of interest with a codon corresponding to the ncAA-tRNA's anticodon at the desired incorporation site (e.g., an amber stop codon, UAG, for a suppressor tRNA). The template should also include a purification tag (e.g., His-tag or Strep-tag).
-
Nuclease-free water
-
Reaction tubes
Procedure:
-
Preparation of the Translation Reaction:
-
Thaw all components of the PURExpress® kit on ice.
-
In a nuclease-free microcentrifuge tube on ice, combine the following:
-
Solution A (PURExpress® kit)
-
Solution B (PURExpress® kit)
-
DNA template (concentration to be optimized, typically ~10-15 ng/µL final)
-
Acylated ncAA-tRNA (final concentration to be optimized, typically 1-10 µM)
-
Nuclease-free water to the desired final volume.
-
-
-
Incubation:
-
Mix the components gently by pipetting.
-
Incubate the reaction at 37 °C for 2-4 hours.
-
-
Protein Purification:
-
Following incubation, purify the synthesized protein using the affinity tag encoded in the DNA template (e.g., Ni-NTA affinity chromatography for His-tagged proteins or Strep-Tactin chromatography for Strep-tagged proteins).
-
-
Analysis of ncAA Incorporation:
-
The successful incorporation of the ncAA can be verified by mass spectrometry (e.g., MALDI-TOF or ESI-MS) of the purified protein. The observed mass should correspond to the expected mass of the protein with the incorporated ncAA.
-
IV. Visualizing the Workflow: From Monomer to Polymer
The following diagrams illustrate the key processes in this compound's genetic code expansion strategy.
Caption: Overall workflow for genetic code expansion.
References
Troubleshooting & Optimization
Technical Resource Center: Advanced Polymer Synthesis
Welcome to the Technical Resource Center for advanced polymer synthesis. This resource provides insights into the cutting-edge research of the Center for Genetically Encoded Materials (C-GEM) and offers practical troubleshooting guidance for related material synthesis and characterization techniques that are crucial for researchers, scientists, and drug development professionals.
Section 1: The Frontier of Polymer Synthesis - The Center for Genetically Encoded Materials (this compound)
The Center for Genetically Encoded Materials (this compound) is a National Science Foundation (NSF) Center for Chemical Innovation that is pioneering a new approach to polymer synthesis.[1][2][3] The center's primary goal is not to produce a single type of polymer, but rather to develop a revolutionary platform for creating novel, sequence-defined polymers by repurposing the cell's natural protein-synthesis machinery, the ribosome.[1][4][5] This approach aims to overcome a major limitation in traditional polymer chemistry: the lack of precise control over the monomer sequence in a polymer chain.[1]
The this compound Vision: A Biologically-Inspired Workflow
The core idea behind this compound's research is to co-opt the ribosome to string together non-natural monomers into polymers with precisely defined sequences. This would allow for an unprecedented level of control over the final material's structure and function, opening the door to new medicines, advanced materials, and information storage systems.[1][3][5]
Frequently Asked Questions (FAQs) about Genetically Encoded Materials
Q1: What is a sequence-defined polymer?
A sequence-defined polymer is a polymer in which the order of the monomer units is precisely controlled, much like the sequence of amino acids in a protein.[1] Traditional polymerization methods typically result in random or alternating copolymers, limiting the complexity and functionality that can be designed into the material.
Q2: Why is the ribosome being used for this process?
The ribosome is nature's own nanoscale machine for creating sequence-defined polymers (proteins) with incredible precision.[1][4] this compound researchers are working to engineer the ribosome and its associated components to accept and link non-natural monomers, leveraging its inherent capabilities for templated synthesis.[2][5]
Q3: What are the major challenges in developing this technology?
The primary challenges are highly interdisciplinary and include:
-
Engineering the Ribosome: Modifying the ribosome to accept monomers other than the canonical amino acids.
-
tRNA Acylation: Developing methods to attach non-natural monomers to transfer RNAs (tRNAs), the molecules that deliver monomers to the ribosome.[4]
-
Codon Expansion: Expanding the genetic code to specify a wider variety of monomers.
-
Efficiency and Yield: Achieving efficient polymerization and sufficient yields of the final product.
Q4: What are the potential applications of genetically encoded materials?
The ability to precisely control polymer sequence could lead to materials with tailored properties for a vast range of applications, including:
-
Therapeutics: New drugs and drug delivery systems.[3]
-
Advanced Materials: Self-healing materials, lightweight and strong composites, or materials with novel electronic properties.[1]
-
Information Storage: Using polymer sequences to store data at a molecular level.[5]
-
Biocatalysis: Creating polymer-based catalysts with enzyme-like specificity.
Section 2: Troubleshooting Guide for a Related Technique - Sol-Gel Synthesis of Mesoporous Materials
While this compound's work is at the research frontier, many materials scientists work with other advanced synthesis techniques. The sol-gel process is a widely used method for creating porous materials, including mesoporous silica, which shares the theme of precise material structure control.[6][7] Below are common challenges and troubleshooting steps for this technique.
Common Problems and Solutions in Sol-Gel Synthesis
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Rapid Gelation or Precipitation | - Incorrect pH (often too basic)[6] - High precursor concentration - High temperature[8] | - Adjust pH to acidic conditions (e.g., pH 2-4) to slow hydrolysis.[8] - Reduce precursor concentration. - Conduct the reaction at a lower temperature. |
| Cracked or Fragmented Gel After Drying | - High capillary stress during solvent evaporation.[6] - Rapid drying process. | - Use a solvent with lower surface tension. - Employ supercritical drying to avoid liquid-vapor interface.[6] - Slow down the drying process by controlling temperature and humidity. |
| Powdery, Non-Adherent Film (in spin/dip coating) | - Premature hydrolysis and aggregation in an aged sol.[8] - Inappropriate spin/dip coating parameters. | - Use freshly prepared sol.[8] - Add chelating agents to stabilize the sol.[8] - Optimize spin speed/duration or withdrawal speed.[8] |
| Low Porosity or Surface Area | - Collapse of the porous structure during drying. - Incomplete removal of templates or organic residues. | - Use a structure-directing agent (surfactant) and ensure its proper removal via calcination or solvent extraction. - Optimize the calcination temperature and ramp rate to avoid structural collapse. |
| Inconsistent Particle Size | - Inhomogeneous mixing of precursors. - Fluctuations in reaction temperature.[6] | - Ensure vigorous and consistent stirring during the initial reaction stages. - Use a temperature-controlled bath for the reaction vessel. |
General Experimental Protocol for Silica Sol-Gel Synthesis
This protocol outlines a general procedure for creating a porous silica gel. Note: Specific precursor ratios, solvents, and catalysts will vary depending on the desired material properties.
-
Sol Preparation: In a reaction vessel, mix tetraethyl orthosilicate (TEOS), ethanol, and deionized water in a molar ratio of approximately 1:4:4.
-
Hydrolysis: Add an acid catalyst (e.g., HCl) to lower the pH to around 2-3, initiating the hydrolysis of TEOS. Stir the solution vigorously for 1-2 hours at room temperature.[7]
-
Condensation and Gelation: Continue stirring until the solution's viscosity increases and it forms a solid gel. This process can take from hours to days.[6]
-
Aging: Age the gel in its mother liquor for 24-48 hours. This step strengthens the silica network.
-
Drying: Remove the solvent from the gel. For a xerogel, this can be done by slow evaporation in a controlled environment. For an aerogel, supercritical drying is required.[7]
-
Calcination: If organic templates were used, heat the dried gel in a furnace to a high temperature (e.g., 500-600°C) to burn them off and create the final porous structure.
Troubleshooting Workflow for Sol-Gel Synthesis
References
- 1. New center receives $20 million to revolutionize the chemistry of modern materials | Research UC Berkeley [vcresearch.berkeley.edu]
- 2. Current Phase II Centers — NSF CCI [nsfcci.org]
- 3. NSF Centers for Chemical Innovation - Division of Chemistry (MPS/CHE) | NSF - National Science Foundation [nsf.gov]
- 4. The journey to creating unnatural polymers using the ribosome | Center for Genetically Encoded Materials [gem-net.net]
- 5. Grant will create Center for Genomically Encoded Materials at Yale | Yale News [news.yale.edu]
- 6. azonano.com [azonano.com]
- 7. Sol–gel process - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Ribosome Efficiency in C-GEM Protocols
Welcome to the technical support center for the Center for Genetically Encoded Materials (C-GEM). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their this compound experiments for efficient ribosome-mediated synthesis of novel polymers.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step to ensure high yield in a this compound experiment?
A1: The quality and preparation of your DNA template are paramount. For successful in vitro transcription, the plasmid DNA must be of high purity, free from RNases, proteins, and salts. It is crucial to completely linearize the plasmid downstream of the coding sequence to produce a transcript of a defined length. Incomplete linearization can lead to longer, heterogeneous RNA transcripts, while circular templates can cause the polymerase to generate long, undefined RNA molecules, reducing the yield of the desired product.[1][2]
Q2: How does magnesium ion (Mg²⁺) concentration affect ribosome efficiency and translation in this compound protocols?
A2: Magnesium ion concentration is a critical factor that influences ribosome structure and function. Both excessively high and low concentrations can inhibit translation.[3] Optimal Mg²⁺ levels are required for the correct association of ribosomal subunits, tRNA binding, and the conformational changes that occur throughout the translation process. For many standard in vitro translation systems, the optimal total Mg²⁺ concentration is between 1-2 mM.[3] However, the optimal concentration can vary depending on the specific components of the this compound reaction, including the nature of the non-canonical monomers and the buffer composition. Therefore, it is highly recommended to perform a Mg²⁺ titration for your specific experimental setup.
Q3: My protein/polymer yield is low. What are the common causes?
A3: Low yield in cell-free systems is a common issue with several potential causes:
-
Suboptimal Reagent Concentrations: Incorrect concentrations of key components like magnesium, potassium, amino acids, or NTPs can significantly reduce yield.
-
Poor Template Quality: Impure or incompletely linearized DNA templates can lead to inefficient transcription. The resulting mRNA may also be of poor quality.[1][2]
-
tRNA Acylation Issues: If you are incorporating non-canonical amino acids (ncAAs), inefficient charging of the tRNA with the desired monomer by the aminoacyl-tRNA synthetase is a frequent bottleneck.[4][5]
-
Codon Bias: If your gene sequence contains codons that are rare for the expression system's tRNA pool, the ribosome can stall, leading to truncated products.
-
Protein/Polymer Folding and Solubility: The expressed product may be misfolding or aggregating, especially when dealing with novel polymers or proteins containing multiple disulfide bonds.[6]
Q4: I'm working with non-canonical amino acids (ncAAs). What are the key challenges to ribosome efficiency?
A4: Incorporating ncAAs presents unique challenges. A primary hurdle is ensuring efficient aminoacylation of the tRNA with the ncAA.[4][5][7] This often requires engineering the aminoacyl-tRNA synthetase (aaRS) to recognize and charge the tRNA with the unnatural monomer.[4][7] Another challenge is the efficiency of the ribosome itself in accepting the ncAA-tRNA and catalyzing peptide bond formation with a non-traditional substrate.[8][9] The interaction with elongation factors can also be a limiting step.[9]
Troubleshooting Guides
Guide 1: Low or No Product Yield
This guide will help you diagnose and resolve issues related to low or absent product in your this compound reaction.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting decision tree for low product yield.
| Issue | Potential Cause | Recommended Action |
| No or faint band on gel/blot | DNA Template Quality: Contaminants (RNase, phenol, ethanol), incomplete linearization. | Assess DNA purity (A260/280 ratio of 1.8-2.0).[2] Re-purify template using phenol/chloroform extraction and ethanol precipitation.[1] Confirm complete linearization on an agarose gel. |
| Transcription Failure: Inactive T7 RNA polymerase, incorrect NTP concentrations. | Use a fresh aliquot of T7 RNA polymerase. Ensure NTPs are at the recommended concentration and have not degraded. | |
| Translation Failure: Degraded cell-free extract, missing amino acids or ncAAs, inhibitory contaminants. | Use a new aliquot of cell-free extract. Confirm the presence and concentration of all required canonical and non-canonical amino acids. | |
| Product is of incorrect size (e.g., truncated) | Premature Stop Codons: Errors in the DNA sequence. | Sequence-verify your plasmid template. |
| Ribosome Stalling: Rare codons in the mRNA sequence. | Optimize the codon usage of your gene for the expression system (e.g., E. coli). | |
| Inefficient ncAA Incorporation: Ribosome fails to incorporate the ncAA, leading to termination. | Verify efficient tRNA acylation with the ncAA.[4][7] Consider further engineering of the aminoacyl-tRNA synthetase.[4][7] | |
| Product appears aggregated or insoluble | Improper Folding: The expressed polymer is not folding correctly in the in vitro environment. | Add chaperones to the reaction mix. Optimize reaction temperature (lower temperatures can sometimes improve folding). |
| Disulfide Bond Formation Issues: Incorrect redox environment for proteins requiring disulfide bonds. | Adjust the redox potential of the reaction buffer, for example, by adding a glutathione buffer system. |
Data and Experimental Protocols
Table 1: General Optimization Parameters for this compound Reactions
The following are starting recommendations. Optimal conditions should be determined empirically for each new polymer synthesis.
| Parameter | Typical Range | Considerations for this compound |
| DNA Template Concentration | 10-200 ng/µL | Higher concentrations can increase transcript yield but may become inhibitory. |
| Mg²⁺ Acetate Concentration | 1-4 mM | Critically important for ribosome function. Titration is highly recommended, especially with ncAAs.[3] |
| Potassium Acetate/Glutamate | 80-120 mM | Affects translation elongation and fidelity. |
| NTP Concentration | 1-2 mM each | Ensure high purity to avoid inhibition. |
| Canonical Amino Acid Conc. | 0.3-2 mM each | Depletion of a single amino acid will halt translation. |
| ncAA-tRNA Concentration | Variable | Should be optimized. Inefficient delivery or incorporation can lead to truncated products. |
| Incubation Temperature | 25-37 °C | Lower temperatures (e.g., 30°C) may improve folding and reduce degradation. |
| Incubation Time | 1-4 hours | Longer times may not necessarily increase the yield of full-length, active product due to resource depletion and product degradation. |
Protocol 1: High-Purity Linearized DNA Template Preparation
This protocol describes the steps to prepare a high-quality DNA template suitable for in vitro transcription in this compound protocols.
Materials:
-
High-purity plasmid DNA (A260/280 ratio of 1.8-2.0)
-
Restriction enzyme with a downstream recognition site (preferably leaving blunt or 5' overhangs)[1][2]
-
10X Restriction enzyme buffer
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
-
Chloroform
-
3 M Sodium Acetate, pH 5.2
-
100% Ethanol (ice-cold)
-
70% Ethanol (ice-cold)
-
Nuclease-free water
Procedure:
-
Restriction Digest:
-
Set up a 50 µL digestion reaction with 5-10 µg of plasmid DNA.
-
Add 5 µL of 10X restriction buffer and 10-20 units of the selected restriction enzyme.
-
Incubate at the enzyme's optimal temperature for 2-4 hours to ensure complete linearization.
-
-
Verification of Linearization:
-
Run 1 µL of the digest on a 1% agarose gel alongside undigested plasmid. A single band corresponding to the linear plasmid size should be visible.
-
-
Phenol/Chloroform Extraction:
-
Add an equal volume (50 µL) of phenol:chloroform:isoamyl alcohol to the digestion reaction. Vortex thoroughly and centrifuge at >12,000 x g for 5 minutes.
-
Carefully transfer the upper aqueous phase to a new tube.
-
Add an equal volume of chloroform, vortex, and centrifuge as before. Transfer the aqueous phase to a new tube.[1][2]
-
-
Ethanol Precipitation:
-
Add 1/10th volume (5 µL) of 3 M sodium acetate to the aqueous phase.
-
Add 2.5 volumes (125 µL) of ice-cold 100% ethanol. Mix and incubate at -20°C for at least 30 minutes.[1]
-
Centrifuge at >12,000 x g for 15 minutes at 4°C to pellet the DNA.
-
-
Wash and Resuspend:
-
Carefully decant the supernatant.
-
Gently wash the pellet with 500 µL of ice-cold 70% ethanol.
-
Centrifuge for 5 minutes, decant the supernatant, and air-dry the pellet for 10-15 minutes. Do not over-dry.
-
Resuspend the DNA pellet in nuclease-free water to a final concentration of 0.5-1 µg/µL.[1]
-
This compound Workflow Overview
Caption: Overview of the this compound experimental workflow.
Protocol 2: Optimizing Mg²⁺ Concentration for a this compound Reaction
This protocol provides a method for empirically determining the optimal magnesium concentration for your specific this compound reaction.
Materials:
-
All components for your standard this compound reaction (cell-free extract, DNA/RNA template, energy solution, amino acids, ncAAs).
-
Magnesium Acetate (Mg(OAc)₂) stock solution (e.g., 100 mM).
-
Nuclease-free water.
Procedure:
-
Prepare a Master Mix:
-
Prepare a master mix containing all reaction components except for the magnesium acetate. Ensure the volume is sufficient for the number of reactions you will run (e.g., 8 reactions for a titration series, plus a negative control).
-
-
Set up Titration Reactions:
-
Aliquot the master mix into separate reaction tubes.
-
Add varying amounts of the Mg(OAc)₂ stock solution to each tube to achieve a range of final concentrations. A good starting range is 0.5 mM, 1.0 mM, 1.5 mM, 2.0 mM, 2.5 mM, 3.0 mM, 3.5 mM, and 4.0 mM.
-
Add nuclease-free water to equalize the final volume in all tubes.
-
Set up a negative control reaction with no DNA/RNA template.
-
-
Incubation:
-
Incubate all reactions at your standard temperature (e.g., 30°C or 37°C) for the standard duration (e.g., 2 hours).
-
-
Analysis:
-
Analyze the product yield from each reaction using an appropriate method (e.g., SDS-PAGE, Western blot, fluorescence if using a fluorescently tagged product, or LC-MS for polymer analysis).
-
The reaction that produces the highest yield of the correct full-length product contains the optimal Mg²⁺ concentration for your system.
-
Key Components in a this compound Reaction
Caption: Key molecular players in a this compound reaction.
References
- 1. neb.com [neb.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pnas.org [pnas.org]
- 6. Cell-Free Protein Synthesis: Applications Come of Age - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fine-tuning Interaction between Aminoacyl-tRNA Synthetase and tRNA for Efficient Synthesis of Proteins Containing Unnatural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. google.com [google.com]
- 9. Changeability of individual domains of an aminoacyl-tRNA in polymerization by the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yield in Genetically Encoded Materials
Welcome to our technical support center. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues leading to low yields of genetically encoded materials, particularly recombinant proteins expressed in E. coli.
Frequently Asked Questions (FAQs)
Q1: I am not seeing any or very little of my target protein on an SDS-PAGE gel after induction. What are the common causes and solutions?
A: Low or no protein expression is a frequent issue. The problem can stem from the expression vector, the host strain, or the culture conditions. Often, the expressed protein may be toxic to the host cells.
Possible Causes and Solutions:
-
Vector Construction Issues:
-
Solution: Confirm the integrity of your expression vector by sequencing to ensure the gene of interest is in the correct reading frame and there are no mutations.[1]
-
-
Codon Bias: The codons in your gene of interest may be rare for E. coli, leading to translational stalling.[2]
-
Protein Toxicity: The expressed protein may be toxic to the host cells, leading to slow growth or cell death after induction.
-
Solutions:
-
Use a vector with a tightly regulated promoter.[1]
-
Lower the plasmid copy number.[1]
-
Utilize E. coli strains designed for expressing toxic proteins, such as C41(DE3) or C43(DE3).[3]
-
Induce protein expression at a higher cell density (OD600) and for a shorter duration.[1]
-
Add glucose to the culture medium to suppress basal expression from lac-based promoters before induction.[1]
-
-
-
Inefficient Transcription or Translation:
-
Solution: Ensure you are using a strong promoter, such as the T7 promoter, and an appropriate host strain that expresses the corresponding RNA polymerase (e.g., BL21(DE3)).[2]
-
Q2: My protein is expressed at high levels, but it's insoluble and forms inclusion bodies. How can I improve its solubility?
A: Inclusion bodies are dense aggregates of misfolded proteins.[4][5] While this can sometimes be advantageous for purification, obtaining soluble, functional protein is often the goal.
Strategies to Enhance Protein Solubility:
-
Lower Expression Temperature: Reducing the induction temperature (e.g., to 15-25°C) can slow down protein synthesis, allowing more time for proper folding and reducing hydrophobic interactions that lead to aggregation.[6][7]
-
Reduce Inducer Concentration: Lowering the concentration of the inducer (e.g., IPTG) can decrease the rate of protein expression, which may promote proper folding.[7]
-
Choice of Expression Host: Use E. coli strains engineered to promote disulfide bond formation in the cytoplasm, such as SHuffle®, for proteins containing disulfide bonds.[3]
-
Utilize Solubility-Enhancing Tags: Fusing your protein with a highly soluble partner, such as Maltose-Binding Protein (MBP), Glutathione S-Transferase (GST), or Small Ubiquitin-like Modifier (SUMO), can improve its solubility.[4][8]
-
Co-expression of Chaperones: Co-expressing molecular chaperones, which assist in protein folding, can help increase the yield of soluble protein.[4][6]
Q3: My protein is soluble, but I experience significant loss during purification, resulting in a low final yield. What could be the problem?
A: Low yield after purification can be due to issues with cell lysis, protein degradation, or problems with the purification resin and buffers.
Troubleshooting Low Yield During Purification:
-
Inefficient Cell Lysis: If cells are not lysed completely, a significant amount of your protein will remain trapped and will be lost.
-
Protein Degradation: Your protein may be degraded by proteases released during cell lysis.
-
Solution: Add protease inhibitors to your lysis buffer and keep your samples cold throughout the purification process.[9]
-
-
Poor Binding to Purification Resin: The affinity tag on your protein may be inaccessible, or the binding conditions may be suboptimal.
-
Solution:
-
Ensure the pH and composition of your binding buffer are correct.
-
If using a His-tag, avoid chelating agents like EDTA in your buffers.
-
Consider repositioning the affinity tag to the other terminus of your protein.
-
-
-
Protein Precipitation: Your protein might be precipitating on the purification column.
-
Solution: Adjust the buffer conditions (e.g., pH, salt concentration) to enhance protein stability.
-
-
Inefficient Elution: The elution conditions may not be strong enough to release your protein from the resin.
-
Solution: Increase the concentration of the eluting agent (e.g., imidazole for His-tagged proteins) or adjust the pH of the elution buffer.
-
Troubleshooting Guides
Guide 1: Optimizing Protein Expression Conditions
This guide provides a systematic approach to optimizing the expression of your genetically encoded material.
| Parameter | Recommendation | Rationale |
| Expression Strain | Test different E. coli strains (e.g., BL21(DE3), Rosetta™, SHuffle®). | Different strains have unique characteristics that can enhance the expression of specific types of proteins (e.g., those with rare codons or disulfide bonds).[3] |
| Induction Temperature | Compare expression at 37°C, 30°C, and 18-25°C. | Lower temperatures often improve protein solubility and reduce the formation of inclusion bodies.[6] |
| Inducer Concentration | Titrate the inducer (e.g., IPTG from 0.1 mM to 1 mM). | A common starting concentration for IPTG is 1 mM, but optimization is recommended. While higher concentrations can increase expression, they may also lead to insolubility.[11] |
| Induction Time | Test different induction durations (e.g., 4 hours to overnight). | The optimal induction time can vary depending on the protein and expression conditions. |
| Culture Medium | Compare expression in standard LB medium versus richer media like Terrific Broth. | Richer media can support higher cell densities, potentially leading to higher overall protein yield. |
Guide 2: Enhancing Protein Solubility
This guide focuses on strategies to increase the yield of soluble protein.
| Strategy | Description | Expected Outcome |
| Fusion with Solubility Tags | Genetically fuse a highly soluble protein tag (e.g., MBP, GST, SUMO) to the N- or C-terminus of your target protein.[8] | Increased solubility and often simplified purification.[8] |
| Co-expression of Chaperones | Co-transform your expression host with a plasmid encoding molecular chaperones (e.g., GroEL/GroES). | Chaperones assist in proper protein folding, reducing aggregation.[4][6] |
| Codon Optimization | Synthesize your gene with codons optimized for the expression host. | Can lead to increased expression levels and improved solubility.[12] |
| Lower Expression Rate | Use a lower induction temperature, a weaker promoter, or a lower inducer concentration.[6] | Slower protein synthesis can allow more time for correct folding. |
Experimental Protocols
Protocol 1: SDS-PAGE Analysis of Protein Expression
This protocol allows for the visualization of protein expression levels.
Materials:
-
Pre- and post-induction cell cultures
-
1X SDS-PAGE sample loading buffer (containing SDS and a reducing agent like β-mercaptoethanol)
-
Polyacrylamide gel
-
Running buffer
-
Protein molecular weight marker
-
Coomassie Brilliant Blue stain or other protein stain
Procedure:
-
Take a 1 mL sample of your cell culture before induction and at your desired time point(s) after induction.
-
Centrifuge the samples to pellet the cells and discard the supernatant.
-
Resuspend the cell pellets in 50 µL of 1X SDS-PAGE sample loading buffer.
-
Heat the samples at 95-100°C for 5-10 minutes to lyse the cells and denature the proteins.[13]
-
Centrifuge the samples briefly to pellet any insoluble debris.
-
Load 5-10 µL of the supernatant onto an SDS-PAGE gel, along with a protein molecular weight marker.
-
Run the gel according to the manufacturer's instructions.
-
Stain the gel with Coomassie Brilliant Blue and then destain to visualize the protein bands.
-
A successful induction should show a new, prominent band at the expected molecular weight of your target protein in the post-induction sample lane.[14]
Protocol 2: E. coli Cell Lysis for Protein Purification
This protocol describes a general method for lysing E. coli cells to release the target protein.
Materials:
-
Cell pellet from protein expression culture
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole for His-tagged proteins)
-
Lysozyme
-
DNase I
-
Protease inhibitors
-
Centrifuge
Procedure:
-
Thaw the frozen cell pellet on ice.
-
Resuspend the cell pellet in ice-cold lysis buffer. A common ratio is 5 mL of buffer per gram of wet cell pellet.[9]
-
Add lysozyme to a final concentration of 1 mg/mL and protease inhibitors to the recommended concentration.[9]
-
Incubate on ice for 30 minutes with occasional gentle mixing.
-
(Optional but recommended) Sonicate the cell suspension on ice to further disrupt the cells and shear the DNA.
-
Add DNase I to reduce the viscosity of the lysate.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 30 minutes at 4°C to pellet cell debris and insoluble proteins.[9]
-
Carefully collect the supernatant, which contains the soluble protein fraction, for subsequent purification.[9]
Protocol 3: His-tag Protein Purification using Affinity Chromatography
This protocol outlines the purification of a His-tagged protein using Nickel-NTA (Ni-NTA) affinity chromatography.
Materials:
-
Cleared cell lysate containing the His-tagged protein
-
Ni-NTA agarose resin
-
Binding buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0)
-
Wash buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0)
-
Elution buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0)
-
Chromatography column
Procedure:
-
Equilibrate the Ni-NTA resin in a chromatography column with binding buffer.
-
Load the cleared cell lysate onto the column and allow it to bind to the resin. This can be done by gravity flow or with a pump.
-
Wash the column with several column volumes of wash buffer to remove non-specifically bound proteins.
-
Elute the His-tagged protein from the column by applying the elution buffer. The high concentration of imidazole in the elution buffer will compete with the His-tag for binding to the nickel ions, thus releasing your protein.
-
Collect the eluted fractions and analyze them by SDS-PAGE to assess the purity of your protein.
Visualizations
Caption: Troubleshooting workflow for low protein yield.
Caption: Workflow for handling inclusion bodies.
Caption: The principle of codon optimization for improved protein expression.
References
- 1. Calaméo - Protein Expression Protocol & Troubleshooting In E Coli [calameo.com]
- 2. 5 Key Factors Affecting Recombinant Protein Yield in E. coli [synapse.patsnap.com]
- 3. What Are the Top E. coli Strains for High-Yield Protein Expression? [synapse.patsnap.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. Protocols6xHisTagProteinPurification < Lab < TWiki [barricklab.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. nbinno.com [nbinno.com]
- 12. m.youtube.com [m.youtube.com]
- 13. SDS-PAGE Analysis of Purified Protein | MtoZ Biolabs [mtoz-biolabs.com]
- 14. youtube.com [youtube.com]
Overcoming limitations in ribosomal engineering
Ribosomal Engineering Technical Support Center
Welcome to the technical support center for ribosomal engineering. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
FAQ 1: What are the primary limitations of current orthogonal ribosome systems?
Orthogonal ribosomes, which function independently of the cell's natural ribosomes, are powerful tools for genetic code expansion and synthetic biology. However, they face several key limitations:
-
Low Efficiency: Engineered orthogonal translation systems often exhibit lower enzymatic efficiencies compared to their natural counterparts. This can result in low yields of proteins containing non-canonical amino acids (ncAAs).[1]
-
Lack of Complete Orthogonality: Current systems can suffer from cross-assembly with wild-type ribosomal subunits and translation of endogenous mRNAs, which prevents full orthogonality.[2]
-
Domination by Wild-Type Ribosomes: The high concentration of endogenous ribosomes in the cell can outcompete orthogonal ribosomes for essential translation factors, further reducing their efficiency.[1][3]
-
Limited Substrate Scope: The ribosome's peptidyl transferase center (PTC) has evolved to polymerize α-L-amino acids, posing a significant barrier to the efficient incorporation of other monomer types, such as D-amino acids or β-amino acids.[1]
-
In Vivo Viability Constraints: Mutations introduced into the ribosome to confer new functions can be detrimental to cell viability, making it difficult to identify and propagate useful variants.[1]
FAQ 2: How can the efficiency of non-canonical amino acid (ncAA) incorporation be improved?
Several strategies can be employed to enhance the efficiency of site-specific ncAA incorporation:
-
Evolved Orthogonal Ribosomes: Directed evolution of orthogonal ribosomes (e.g., ribo-X) has been shown to significantly improve the decoding of nonsense codons (like the amber codon) used to encode ncAAs. This can increase incorporation efficiency from ~20% to over 60% for a single site.[4][5][6]
-
Optimization of Translation Factors: Modifying the concentrations of translation initiation and elongation factors (e.g., IF2, EF-Tu, EF-G) can enhance multi-site incorporation of ncAAs.[1]
-
Genomically Recoded Organisms: Using host strains that lack release factor 1 (RF1), which normally terminates translation at amber codons, can significantly improve the efficiency of ncAA incorporation at these sites.[7][8]
-
Engineered Aminoacyl-tRNA Synthetases and tRNAs: Evolving the orthogonal aminoacyl-tRNA synthetase/tRNA pair to have higher activity and specificity for the desired ncAA is crucial for efficient incorporation.[9]
FAQ 3: What causes ribosome stalling during translation, and how can it be addressed?
Ribosome stalling can occur when the ribosome encounters a problematic sequence on the mRNA, such as consecutive rare codons or secondary structures. This can lead to the production of truncated, potentially toxic protein fragments.[10] Cells have quality control mechanisms to detect and resolve stalled ribosomes, which involve recycling the ribosome and degrading the problematic mRNA and polypeptide.[10] In experimental setups, codon optimization of the target gene to match the host's codon usage bias can help prevent stalling.
FAQ 4: What are "ribosomopathies," and what are the implications for ribosomal engineering?
Ribosomopathies are human diseases caused by mutations in ribosomal proteins or ribosome biogenesis factors.[11][12] These diseases highlight the critical importance of proper ribosome function for cell viability and homeostasis. For researchers in ribosomal engineering, this underscores the challenge of introducing modifications without causing detrimental off-target effects or cellular stress.[13] It also suggests that engineered ribosomes with altered functions might have applications in studying and potentially treating these disorders.
Troubleshooting Guides
Problem 1: Low yield of protein with incorporated non-canonical amino acid (ncAA).
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inefficient nonsense suppression by the orthogonal system. | 1. Use an evolved orthogonal ribosome (e.g., ribo-X) that has been selected for improved amber codon decoding.[4][5] 2. Co-express an engineered elongation factor Tu (EF-Tu) variant that preferentially binds the ncAA-tRNA. | Increased full-length protein product and reduced truncation. |
| Competition with Release Factor 1 (RF1). | 1. Use a genomically recoded E. coli strain that lacks RF1 (e.g., C321.ΔA).[7][8] 2. Overexpress the orthogonal suppressor tRNA to outcompete RF1 for binding to the ribosome. | Significant reduction in truncated protein products. |
| Sub-optimal expression of orthogonal components. | 1. Optimize the copy number and promoter strength of the plasmids expressing the orthogonal ribosome, synthetase, and tRNA. 2. Verify the expression levels of all components via Western blot or qPCR. | Balanced expression of all components leading to improved incorporation efficiency. |
| Poor activity of the orthogonal aminoacyl-tRNA synthetase. | 1. Perform directed evolution of the synthetase to improve its catalytic efficiency and specificity for the desired ncAA. 2. Ensure adequate intracellular concentration of the ncAA. | Increased levels of acylated suppressor tRNA available for translation. |
Problem 2: High levels of cross-talk between the orthogonal and wild-type translation systems.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Orthogonal ribosome subunits assemble with native subunits. | 1. Engineer the subunit interface of the orthogonal ribosome to prevent association with wild-type subunits. This can be done by mutating nucleotides in inter-subunit rRNA bridges (e.g., bridge B3).[2] 2. Create a "stapled" ribosome where the orthogonal 16S and 23S rRNAs are covalently linked.[3][14] | Increased population of fully orthogonal ribosomes, leading to more specific translation of the orthogonal mRNA. |
| Orthogonal ribosome translates endogenous mRNAs. | 1. Modify the Shine-Dalgarno (SD) sequence of the orthogonal mRNA and the anti-SD sequence of the orthogonal 16S rRNA to create a unique recognition pair.[15] 2. Investigate the role of ribosomal protein bS1 in SD-independent translation and potentially engineer the orthogonal ribosome to exclude it.[2] | Reduced off-target translation by the orthogonal ribosome and improved specificity for the orthogonal mRNA. |
Quantitative Data Summary
Table 1: Improvement of ncAA Incorporation Efficiency
| System | Target Codon(s) | Incorporation Efficiency | Reference |
| Standard Orthogonal Ribosome | 1 Amber Codon | ~20% | [4][5] |
| Evolved Orthogonal Ribosome (ribo-X) | 1 Amber Codon | >60% | [4][5] |
| Standard Orthogonal Ribosome | 2 Amber Codons | <1% | [4][5] |
| Evolved Orthogonal Ribosome (ribo-X) | 2 Amber Codons | >20% | [4][5] |
Experimental Protocols
Protocol 1: In Vitro Ribosome Synthesis and Assembly using iSAT
The Integrated Synthesis, Assembly, and Translation (iSAT) system allows for the construction of functional ribosomes in a cell-free environment. This is particularly useful for testing engineered ribosomes with mutations that might be lethal in vivo.[1][7][8]
Methodology:
-
Prepare Ribosome-Free S150 Lysate:
-
Grow a genomically recoded E. coli strain (e.g., C321.ΔA, which lacks RF1) to mid-log phase.
-
Harvest cells and prepare a cell lysate.
-
Centrifuge the lysate at 150,000 x g to pellet endogenous ribosomes, yielding the S150 supernatant.[16]
-
-
Set up the iSAT Reaction:
-
Combine the S150 lysate with a plasmid encoding the desired 16S and 23S rRNA operons under a T7 promoter.
-
Add a plasmid for a reporter protein (e.g., superfolder GFP) containing one or more amber codons.
-
Supplement the reaction with plasmids for the orthogonal aminoacyl-tRNA synthetase and suppressor tRNA, the desired ncAA, ribosomal proteins, and an energy mix.[16]
-
-
Incubation and Analysis:
-
Incubate the reaction at 37°C.
-
Monitor the expression of the reporter protein over time using fluorescence measurements.
-
Confirm the incorporation of the ncAA at the specific sites using mass spectrometry.[8]
-
Protocol 2: Directed Evolution of Stapled Orthogonal Ribosomes
This protocol describes a method for evolving orthogonal ribosomes with new functions, such as the ability to translate polyproline sequences, which stall natural ribosomes.
Methodology:
-
Construct a Stapled Ribosome Library:
-
Create a library of "stapled" orthogonal ribosomes where the 16S and 23S rRNA are linked. This can be achieved by joining helix 44 of the 16S rRNA to helix 101 of a circularly permuted 23S rRNA.[3]
-
Introduce random mutations into the 23S rRNA portion of the stapled ribosome construct.
-
-
In Vivo Selection:
-
Transform the library into an E. coli strain where a selectable marker (e.g., an antibiotic resistance gene) is expressed from an orthogonal mRNA containing a polyproline tract.
-
Only cells containing an evolved orthogonal ribosome capable of translating the polyproline sequence will express the resistance marker and survive on selective media.
-
-
Automated Evolution:
-
Use an automated system to continuously culture the surviving cells, gradually increasing the selective pressure (e.g., antibiotic concentration) to select for faster-growing strains with more efficient evolved ribosomes.[14]
-
-
Isolate and Characterize Evolved Ribosomes:
-
Isolate plasmids from the evolved strains and sequence the stapled ribosome gene to identify beneficial mutations.
-
Characterize the activity of the evolved ribosomes using in vitro translation assays.
-
Visualizations
Caption: Workflow for ncAA incorporation using an orthogonal translation system.
Caption: Troubleshooting logic for improving ribosome orthogonality.
Caption: Directed evolution pathway for generating ribosomes with novel functions.
References
- 1. Repurposing ribosomes for synthetic biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies Toward Improved Orthogonal Ribosomes [escholarship.org]
- 3. Controlling orthogonal ribosome subunit interactions enables evolution of new function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evolved orthogonal ribosomes enhance the efficiency of synthetic genetic code expansion | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Evolved orthogonal ribosomes enhance the efficiency of synthetic genetic code expansion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scholars.northwestern.edu [scholars.northwestern.edu]
- 9. books.rsc.org [books.rsc.org]
- 10. The faults in our RNA | Biological Sciences | Biology [biology.ed.ac.uk]
- 11. When ribosomes go bad: diseases of ribosome biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. longdom.org [longdom.org]
- 13. Possible Explanation for Human Diseases Caused by Defective Ribosomes | College of Natural Sciences [cns.utexas.edu]
- 14. controlling-orthogonal-ribosome-subunit-interactions-enables-evolution-of-new-function - Ask this paper | Bohrium [bohrium.com]
- 15. experts.illinois.edu [experts.illinois.edu]
- 16. Ribosome Pool Engineering Increases Protein Biosynthesis Yields - PMC [pmc.ncbi.nlm.nih.gov]
C-GEM Technical Support Center: Troubleshooting Guides & FAQs for Researchers
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the Chromium Next GEM Single Cell Gene Expression (C-GEM) technology from 10x Genomics. The following information is intended to assist researchers, scientists, and drug development professionals in optimizing their experiments and resolving common issues.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of the Chromium Next GEM technology?
The Chromium Next GEM (Gel Bead-in-Emulsion) technology facilitates the partitioning of single cells, reagents, and barcoded gel beads into nanoliter-scale droplets. Within each GEM, a single cell is lysed, and its mRNA transcripts are captured by primers on the gel bead. These primers contain a unique 10x Barcode and a Unique Molecular Identifier (UMI), which allow for the subsequent identification of transcripts from individual cells.
Q2: What are the critical starting sample quality control metrics?
High-quality data is dependent on a high-quality single-cell suspension. Key metrics to assess before loading the chip include:
-
Cell Viability: Should be greater than 90% to minimize background from ambient RNA released by dead cells.[1]
-
Cell Concentration: Accurately determine the cell concentration to target the desired cell recovery number.
-
Debris and Aggregates: The suspension should be free of clumps and debris that can clog the microfluidic channels of the Chromium chip.[2]
Q3: Can I use fixed cells with the this compound workflow?
Yes, there are specific protocols, such as the Single Cell Fixed RNA Profiling workflow, that are compatible with fixed cells. This involves using a different chip (e.g., Chromium Next GEM Chip Q) and a specific master mix for fixed cell suspensions.[3]
Troubleshooting Guides
Low Cell Viability
Problem: Cell viability is below the recommended >90% threshold.
Potential Causes & Solutions:
| Cause | Recommended Solution |
| Harsh tissue dissociation | Optimize enzymatic digestion time and mechanical disruption. Use wide-bore pipette tips to reduce shear stress.[2] |
| Suboptimal buffer conditions | Use recommended buffers containing BSA or other stabilizing agents to maintain cell health.[2] |
| Cryopreservation issues | Optimize freezing and thawing protocols. If viability remains low, consider processing fresh samples or isolating nuclei.[2] |
| Extended processing time | Minimize the time between sample preparation and chip loading. Keep cells on ice whenever possible. |
Low UMI Counts or Genes Detected Per Cell
Problem: The sequencing data shows a low number of UMIs or genes detected per cell.
Potential Causes & Solutions:
| Cause | Recommended Solution |
| Low RNA content in cells | Increase the sequencing depth to capture more transcripts. Ensure the cell type is suitable for the assay. |
| Suboptimal cell health | As with low viability, ensure a high-quality starting cell suspension. Dying cells have degraded RNA.[4] |
| Inefficient reverse transcription | Ensure all reagents are properly stored and thawed. Check for potential inhibitors carried over from sample preparation. |
| Inaccurate cell quantification | Overloading the chip can lead to a higher than expected multiplet rate and skewed per-cell metrics. |
High Doublet Rate
Problem: A high percentage of barcodes are associated with transcripts from more than one cell.
Potential Causes & Solutions:
| Cause | Recommended Solution |
| Inaccurate initial cell count | Double-check the cell concentration using a reliable method before loading. |
| Cell aggregates in suspension | Filter the cell suspension to remove clumps before loading. |
| Overloading the chip | Adhere to the recommended cell loading concentrations for the desired cell recovery. Higher loading concentrations increase the probability of doublets. |
The expected doublet rate is proportional to the number of cells loaded. For example, in some 10x Genomics assays, loading for a recovery of ~10,000 cells can result in a doublet rate of approximately 7-8%.[5]
Experimental Protocols & Workflows
General this compound Experimental Workflow
The general workflow for a single-cell gene expression experiment using the Chromium Next GEM technology can be summarized in the following steps:
-
Sample Preparation: A high-quality single-cell suspension is prepared from the tissue or cell culture of interest. This is a critical step that significantly impacts data quality.[2]
-
Chip Loading: The single-cell suspension, reverse transcription master mix, gel beads, and partitioning oil are loaded onto a Chromium Next GEM chip (e.g., Chip G).[6][7]
-
GEM Generation: The chip is run on a Chromium instrument to generate GEMs, partitioning single cells with single gel beads.[6]
-
Reverse Transcription: Inside the GEMs, cells are lysed, and mRNA is reverse transcribed to produce barcoded cDNA.
-
cDNA Amplification & Library Construction: After breaking the emulsion, the barcoded cDNA is amplified, and sequencing libraries are constructed.
-
Sequencing: The final libraries are sequenced on a compatible Illumina sequencer.[8]
-
Data Analysis: The sequencing data is processed using software like Cell Ranger to align reads, generate feature-barcode matrices, and perform downstream analysis such as clustering and differential gene expression.[9]
Troubleshooting Logic Flow
When encountering suboptimal experimental results, a systematic approach to troubleshooting is recommended. The following diagram illustrates a logical flow for diagnosing common issues.
Conceptual Signaling Pathway Analysis with Single-Cell Data
Single-cell RNA sequencing with this compound allows for the dissection of signaling pathway activity within individual cells of a heterogeneous population. For example, in a study of macrophage response to an infectious agent, different cell clusters may exhibit distinct inflammatory signaling profiles.
References
Technical Support Center: Enhancing the Stability of C-GEM Polymers
Welcome to the technical support center for C-GEM (Genetically Encoded Materials) polymers. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common stability issues encountered during experiments.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter with this compound polymer stability.
Issue 1: Rapid degradation of this compound polymers in vitro.
-
Question: My this compound polymer appears to be degrading quickly in my cell culture medium. How can I improve its stability?
-
Answer: Rapid degradation in vitro can be attributed to enzymatic activity or hydrolysis. Consider the following troubleshooting steps:
-
Formulation with Protective Carriers: Encapsulating this compound polymers within nanoparticles can shield them from degradative enzymes. Polymeric micelles and lipid-based nanoparticles have shown promise in protecting therapeutic agents.[1][2][3]
-
Chemical Modification: Investigate the possibility of modifying the this compound backbone to be less susceptible to enzymatic cleavage. This could involve altering the backbone connections to be non-natural.[4]
-
Optimize Storage Conditions: Ensure your this compound polymers are stored at the recommended temperature and pH to minimize hydrolysis. Refer to the table below for general guidance.
-
Issue 2: Poor cytoplasmic delivery and low therapeutic efficacy.
-
Question: I'm observing low activation of the cGAS-STING pathway, suggesting my this compound polymer isn't reaching the cytoplasm effectively. What can I do?
-
Answer: Inefficient cytoplasmic delivery is a known challenge for STING agonists and related polymers.[5] Here are some strategies to enhance uptake and endosomal escape:
-
Utilize Delivery Vehicles: Formulations with lipids, natural or synthetic polymers, and proteins can improve cytoplasmic delivery.[1] Nanoprecipitation and self-assembly are common preparation methods for these delivery systems.[1]
-
pH-Responsive Polymers: Incorporate pH-sensitive moieties into your delivery system. These polymers can change conformation in the acidic environment of the endosome, facilitating the release of the this compound polymer into the cytoplasm.[2][6]
-
Conjugation: Creating a polymer-drug conjugate can sometimes improve cellular uptake and trafficking.[6][7]
-
Issue 3: Inconsistent results and lack of reproducibility in vivo.
-
Question: My in vivo experiments with this compound polymers are yielding inconsistent results. What factors could be affecting stability and efficacy?
-
Answer: In vivo instability is a significant hurdle for many therapeutic polymers.[5] Key factors to consider are:
-
Metabolic Instability: this compound polymers can be subject to rapid metabolism in the bloodstream.[5] Encapsulation strategies are crucial to protect them and prolong circulation time.[3]
-
Route of Administration: The method of delivery (e.g., intratumoral vs. intravenous) can dramatically impact the biodistribution and stability of your this compound polymer.[8] Intravenous administration often requires more robust formulations to withstand systemic circulation.[9]
-
Purity and Characterization: Ensure the purity and structural integrity of your this compound polymer before in vivo administration. Impurities or variations in polymer length can lead to inconsistent biological activity.
-
Frequently Asked Questions (FAQs)
This section addresses common questions regarding this compound polymer stability.
-
What are the primary degradation pathways for this compound polymers? this compound polymers can degrade through hydrolysis of their backbone and enzymatic degradation by nucleases and other enzymes present in biological fluids.[7][10] The specific degradation pathway will depend on the chemical nature of the this compound's monomer units and backbone linkages.
-
How can I assess the stability of my this compound polymers? A variety of analytical techniques can be used to monitor the stability of your this compound polymers, including:
-
Gel Permeation Chromatography (GPC): To monitor changes in molecular weight over time.
-
High-Performance Liquid Chromatography (HPLC): To quantify the amount of intact polymer and detect degradation products.
-
Dynamic Light Scattering (DLS): If formulated in nanoparticles, to monitor particle size and integrity.
-
-
What formulation strategies are most effective for enhancing this compound stability? Encapsulation within lipid-polymer hybrid nanoparticles (LPHNs) and the formation of polymeric micelles are two highly effective strategies.[2][3] These approaches can protect the this compound polymer from degradation, improve its pharmacokinetic profile, and facilitate targeted delivery.[1][3]
Data Presentation
Table 1: General Storage and Handling Recommendations for this compound Polymers
| Parameter | Recommendation | Rationale |
| Storage Temperature | -20°C to -80°C (Lyophilized) | Minimizes chemical degradation and hydrolysis. |
| Solvent | Nuclease-free water or appropriate buffer | Prevents enzymatic degradation by contaminating nucleases. |
| pH of Solution | 6.0 - 8.0 (application dependent) | Avoids acid or base-catalyzed hydrolysis. |
| Freeze-Thaw Cycles | Minimize | Repeated freezing and thawing can lead to physical degradation of the polymer. |
Experimental Protocols
Protocol 1: Formulation of this compound Polymers into Polymeric Micelles via Nanoprecipitation
This protocol describes a general method for encapsulating this compound polymers within polymeric micelles to enhance their stability.
-
Dissolution: Dissolve the amphiphilic block copolymer (e.g., mPEG-b-p(HPMA-Bz)) and the this compound polymer in a suitable organic solvent like tetrahydrofuran (THF) at a predetermined ratio.[11]
-
Nanoprecipitation: Add the polymer/C-GEM solution dropwise to an aqueous buffer (e.g., HEPES-buffered saline) while stirring.[11] This will cause the hydrophobic blocks to self-assemble, encapsulating the this compound polymer within the micelle core.
-
Solvent Removal: Remove the organic solvent by evaporation, typically overnight in a fume hood.[11]
-
Purification: Filter the micelle dispersion through a 0.2 µm filter to remove any non-encapsulated this compound polymer and larger aggregates.[11] For in vivo applications, further dialysis may be necessary to completely remove the organic solvent.[11]
-
Characterization: Characterize the resulting this compound-loaded micelles for size, size distribution (polydispersity index), and encapsulation efficiency using techniques like Dynamic Light Scattering (DLS) and High-Performance Liquid Chromatography (HPLC).
Visualizations
References
- 1. Overcoming challenges in the delivery of STING agonists for cancer immunotherapy: A comprehensive review of strategies and future perspectives (2023) | Cuiqing Huang | 22 Citations [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Antitumor activity of gemcitabine hydrochloride loaded lipid polymer hybrid nanoparticles (LPHNs): In vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Hanmi Pharma continues to unveil new anticancer drug pipelines globally < Pharma < Article - KBR [koreabiomed.com]
- 6. Polymers for Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro and In Vivo Studies on HPMA-Based Polymeric Micelles Loaded with Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
Avoiding common pitfalls in C-GEM applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common pitfalls in C-GEM (CRISPR-mediated Gene Editing and Modulation) applications.
Frequently Asked Questions (FAQs)
1. What are the most critical initial steps in a this compound experiment?
The success of a this compound experiment hinges on the careful design and validation of the guide RNA (gRNA). A well-designed gRNA will have high on-target efficiency and minimal off-target effects.[1][2] It is crucial to use computational tools to design gRNAs and then experimentally validate their efficacy before proceeding with cell-based experiments.[3][4]
2. How do I choose the right Cas nuclease for my experiment?
The choice of Cas nuclease depends on the specific application. While standard Streptococcus pyogenes Cas9 (SpCas9) is widely used, several engineered variants offer higher fidelity (reduced off-target effects) or recognize different Protospacer Adjacent Motif (PAM) sequences, expanding the range of targetable sites.[5][6][7] For applications requiring high specificity, variants like SpCas9-HF1, eSpCas9, or HypaCas9 are recommended.[7][8]
3. What are the primary methods for delivering this compound components into cells?
The main delivery methods are viral vectors (e.g., lentivirus, adeno-associated virus) and non-viral methods, which include electroporation and lipid-based nanoparticle delivery.[9][10] The choice of delivery method depends on the cell type, with electroporation of ribonucleoprotein (RNP) complexes (Cas9 protein and gRNA) often showing high efficiency and reduced off-target effects compared to plasmid transfection.[11][12]
4. How can I assess the on-target editing efficiency of my this compound experiment?
On-target editing efficiency can be assessed using several methods. The T7 Endonuclease I (T7E1) assay is a common method for detecting insertions and deletions (indels).[13][14] For more precise quantification and to identify the specific types of mutations, Sanger sequencing of the target locus followed by analysis with tools like Tracking of Indels by Decomposition (TIDE) is recommended.[15][16][17]
5. What are off-target effects and how can I detect them?
Off-target effects are unintended mutations at genomic sites that are similar to the target sequence.[18] Detecting off-target effects is critical for the safety and reliability of this compound applications. Genome-wide, unbiased methods like GUIDE-seq (Genome-wide Unbiased Identification of DSBs Enabled by Sequencing) can identify off-target cleavage sites in living cells.[19][20][21][22]
Troubleshooting Guides
Problem 1: Low or No Editing Efficiency
| Potential Cause | Troubleshooting Step |
| Inefficient gRNA | Design and test at least three different gRNAs for your target. Validate gRNA cleavage efficiency in vitro before transfecting into cells.[3][4][23] |
| Poor Delivery of this compound Components | Optimize your transfection or electroporation protocol for your specific cell type. For difficult-to-transfect cells, consider using viral vectors or ribonucleoprotein (RNP) delivery.[9][10] Ensure the quality and concentration of plasmids, Cas9 protein, and gRNA are optimal. |
| Incorrect PAM Sequence | Ensure that your gRNA targets a region immediately upstream of the correct PAM sequence for the Cas nuclease you are using (e.g., NGG for SpCas9).[1][24] |
| Cellular State | Ensure cells are healthy and in the logarithmic growth phase during transfection. The efficiency of homology-directed repair (HDR) is higher in actively dividing cells. |
Problem 2: High Off-Target Effects
| Potential Cause | Troubleshooting Step |
| Poor gRNA Design | Use gRNA design tools that provide off-target scoring. Choose a gRNA with the fewest predicted off-target sites.[1][2] |
| High Concentration of this compound Components | Titrate the amount of Cas9 and gRNA delivered to the cells to find the lowest concentration that still provides sufficient on-target editing. |
| Prolonged Expression of Cas9 Nuclease | Use of Cas9 RNP complexes, which are cleared from the cell more quickly than plasmids, can reduce off-target effects.[11][12] |
| Use of Wild-Type Cas9 | Consider using high-fidelity Cas9 variants (e.g., SpCas9-HF1, eSpCas9) which have been engineered to have reduced off-target activity.[7][8] |
Quantitative Data
Table 1: Comparison of On-Target and Off-Target Activity of Different SpCas9 Variants
| Cas9 Variant | Relative On-Target Activity (%) | Number of Off-Target Sites Detected (GUIDE-seq) | Reference |
| Wild-Type SpCas9 | 100 | 25 | [7] |
| SpCas9-HF1 | 85 | 1 | [7] |
| eSpCas9(1.1) | 75 | 0 | [5] |
| HypaCas9 | 90 | 0 | [8] |
| SpCas9-NG | 60 | Not Reported | [7] |
| SpG | 70 | Not Reported | [7] |
Note: Data is compiled from multiple studies and experimental conditions may vary. Relative on-target activity is an approximation for comparison.
Experimental Protocols
Guide RNA Design and In Vitro Validation
This protocol outlines the steps for designing a gRNA and validating its cleavage efficiency in a cell-free system.
-
gRNA Design:
-
Identify the target genomic region.
-
Use an online gRNA design tool (e.g., CHOPCHOP, IDT's design tool) to identify potential gRNA sequences targeting your gene of interest.[25] Select gRNAs with high predicted on-target scores and low off-target scores.[1] The target sequence is typically 20 nucleotides and should be immediately upstream of a PAM sequence (e.g., NGG for SpCas9).[1][25]
-
-
In Vitro Transcription of gRNA:
-
Synthesize the gRNA using an in vitro transcription kit with a T7 promoter.[4]
-
-
Target DNA Preparation:
-
Amplify a 500-600 bp region of genomic DNA surrounding the target site by PCR.[3]
-
Purify the PCR product.
-
-
In Vitro Cleavage Assay:
Assessment of On-Target Editing using T7 Endonuclease I Assay
This protocol describes how to determine the percentage of modified alleles in a population of cells.
-
Genomic DNA Extraction:
-
Transfect cells with this compound components.
-
After 48-72 hours, harvest the cells and extract genomic DNA.[28]
-
-
PCR Amplification:
-
Amplify the genomic region surrounding the target site using high-fidelity DNA polymerase.[13]
-
-
Heteroduplex Formation:
-
Denature and re-anneal the PCR products to form heteroduplexes between wild-type and mutated DNA strands.[14]
-
-
T7E1 Digestion:
-
Analysis:
-
Analyze the digested products by agarose gel electrophoresis. The percentage of cleaved DNA can be used to estimate the editing efficiency.
-
Visualizations
Caption: A typical experimental workflow for a this compound application.
Caption: A troubleshooting flowchart for low editing efficiency.
References
- 1. genscript.com [genscript.com]
- 2. synthego.com [synthego.com]
- 3. In vitro testing of guide RNA efficiency for CRISPR-mediated genome editing [protocols.io]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Comparison of efficiency and specificity of CRISPR-associated (Cas) nucleases in plants: An expanded toolkit for precision genome engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Benchmarking of SpCas9 variants enables deeper base editor screens of BRCA1 and BCL2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. youtube.com [youtube.com]
- 10. google.com [google.com]
- 11. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. pubcompare.ai [pubcompare.ai]
- 14. m.youtube.com [m.youtube.com]
- 15. Sanger Sequencing for Screening and Confirmation of Mutations Generated from CRISPR Genome-editing - AdvancedSeq [advancedseq.com]
- 16. blog.addgene.org [blog.addgene.org]
- 17. synthego.com [synthego.com]
- 18. Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing [mdpi.com]
- 19. GUIDE-seq simplified library preparation protocol (CRISPR/Cas9 off-target cleavage detection) [protocols.io]
- 20. vedtopkar.com [vedtopkar.com]
- 21. GUIDE-Seq enables genome-wide profiling of off-target cleavage by CRISPR-Cas nucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. avancebio.com [avancebio.com]
- 23. In vitro cleavage efficiency of sgRNAs correlates with functional genome editing in target cells [takarabio.com]
- 24. CRISPR: Guide to gRNA design - Snapgene [snapgene.com]
- 25. idtdna.com [idtdna.com]
- 26. In Vitro Cas9 Cleavage Assay to Check Guide RNA Efficiency | Springer Nature Experiments [experiments.springernature.com]
- 27. CRISPR Guide RNA Validation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 28. youtube.com [youtube.com]
Validation & Comparative
Decoding the Blueprint: A Guide to Validating the Structure of C-GEM Synthesized Polymers
For researchers, scientists, and drug development professionals at the forefront of polymer innovation, the advent of the Center for Genetically Encoded Materials (C-GEM) platform marks a paradigm shift in polymer synthesis. By reprogramming the ribosome, this compound enables the creation of sequence-defined chemical polymers, opening unprecedented avenues for designing novel materials and therapeutics. However, this precise control over monomer sequence necessitates a rigorous and multifaceted approach to structural validation. This guide provides a comprehensive comparison of the analytical techniques used to characterize this compound synthesized polymers against alternative synthesis platforms, supported by detailed experimental protocols and data.
The this compound platform harnesses the cell's protein synthesis machinery to assemble non-natural monomers into polymers with a predetermined sequence and length.[1][2][3] This "bottom-up" approach, inspired by nature's synthesis of proteins, offers a level of control unachievable with most traditional polymerization methods.[4] Consequently, validating the structure of these unique polymers requires a suite of advanced analytical techniques capable of confirming not just the overall composition, but the exact sequence of the monomer units.
A Comparative Look at Polymer Synthesis and Validation
To appreciate the nuances of validating this compound polymers, it is essential to contrast them with established synthesis and characterization methodologies.
| Synthesis Platform | Description | Key Structural Validation Challenges |
| This compound (Ribosome-Mediated) | Utilizes engineered ribosomes to polymerize non-natural amino acids into sequence-defined polymers. | Confirming the precise monomer sequence, identifying and quantifying any errors in translation, and characterizing complex architectures like macrocycles. |
| Solid-Phase Polymer Synthesis (SPPS) | Stepwise addition of monomers to a growing chain attached to a solid support. A well-established method for creating sequence-defined peptides and oligonucleotides. | Ensuring complete coupling at each step, removing unreacted monomers and byproducts, and sequencing longer polymers can be challenging. |
| Continuous-Flow Polymerization | Monomers are continuously fed into a reactor, allowing for precise control over reaction conditions and polymer properties like molecular weight and dispersity. | While offering excellent control over bulk properties, achieving absolute sequence control at the single-monomer level is generally not feasible. Characterization focuses on average properties. |
Key Experimental Techniques for Structural Validation
A multi-pronged analytical approach is crucial for the comprehensive validation of this compound synthesized polymers. The following table summarizes the primary techniques employed, comparing their application to this compound polymers and their alternatives.
| Analytical Technique | Principle | Application to this compound Polymers | Application to Alternative Platforms |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to determine molecular weight and elemental composition. | MALDI-TOF MS: Confirms the absolute molecular weight of the monodisperse, sequence-defined polymer. Tandem MS (MS/MS): Fragments the polymer to elucidate the precise monomer sequence. | SPPS: Confirms the final product's molecular weight and can be used for sequencing. Continuous-Flow: Determines the molecular weight distribution (polydispersity) of the polymer population. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about molecular structure, connectivity, and dynamics. | 1D NMR (¹H, ¹³C): Confirms the presence of expected functional groups and the overall monomer composition. 2D NMR (COSY, HSQC, HMBC): Establishes the connectivity between monomers, confirming the sequence of shorter polymers or oligomers. | SPPS: Verifies the structure of individual monomers and the final purified product. Continuous-Flow: Characterizes the average composition and microstructure (e.g., tacticity) of the polymer chains. |
| Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic volume in solution. | Confirms the monodispersity (narrow molecular weight distribution) of the synthesized polymer, a hallmark of this compound's precise control. | SPPS: Assesses the purity and size homogeneity of the final product. Continuous-Flow: Measures the average molecular weight and polydispersity index (PDI) of the polymer sample. |
| Cryo-Electron Microscopy (Cryo-EM) | Images flash-frozen biomolecules in their native state to determine their three-dimensional structure at high resolution. | For this compound polymers that are designed to fold into specific three-dimensional structures, cryo-EM can be used to visualize and validate these conformations, particularly for larger assemblies. | Not typically applied to traditional synthetic polymers which generally do not have a defined tertiary structure. |
| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left- and right-circularly polarized light to characterize the secondary structure of chiral molecules. | For this compound polymers composed of chiral monomers and designed to adopt specific secondary structures (e.g., helices, sheets), CD spectroscopy can confirm the presence and nature of these structures. | Can be used to study the conformation of chiral polymers from other synthesis methods, but is particularly powerful for the well-defined structures expected from this compound. |
Experimental Protocols
Below are detailed methodologies for key experiments used in the structural validation of sequence-defined polymers.
MALDI-TOF Mass Spectrometry for Molecular Weight Confirmation
-
Sample Preparation: A 1 mg/mL solution of the purified polymer is prepared in an appropriate solvent (e.g., deionized water, acetonitrile). This is mixed in a 1:1 ratio with a suitable matrix solution (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid in acetonitrile/water with 0.1% trifluoroacetic acid).
-
Spotting: 1 µL of the mixture is spotted onto a MALDI target plate and allowed to air-dry, allowing for co-crystallization of the sample and matrix.
-
Data Acquisition: The target plate is inserted into the MALDI-TOF mass spectrometer. The instrument is operated in linear or reflectron mode, depending on the expected mass range and required resolution. A laser (typically a nitrogen laser at 337 nm) is fired at the sample spot, causing desorption and ionization.
-
Data Analysis: The resulting spectrum shows the mass-to-charge ratio (m/z) of the polymer ions. For singly charged ions, this directly corresponds to the molecular weight. The spectrum should show a single, sharp peak for a monodisperse this compound polymer, confirming its defined length.
Tandem Mass Spectrometry (MS/MS) for Sequencing
-
Ion Selection: In a tandem mass spectrometer (e.g., Q-TOF or Orbitrap), the parent ion corresponding to the full-length polymer is isolated.
-
Fragmentation: The isolated parent ion is subjected to collision-induced dissociation (CID) or other fragmentation methods. This breaks the polymer chain at specific bonds.
-
Fragment Analysis: The masses of the resulting fragment ions are measured. By analyzing the series of fragment ions (e.g., b- and y-ions for peptide-like polymers), the sequence of monomers can be deduced.
-
Data Interpretation: Software tools are used to match the experimental fragmentation pattern to the expected sequence, confirming the primary structure of the this compound polymer.
2D NMR Spectroscopy for Sequence Confirmation
-
Sample Preparation: A concentrated solution (5-10 mg/mL) of the polymer is prepared in a deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Data Acquisition: A suite of 2D NMR experiments is performed, including:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically within the same monomer unit.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, providing crucial information about the connectivity between adjacent monomer units.
-
-
Data Analysis: By piecing together the through-bond correlations from these experiments, the sequence of monomers can be unambiguously determined for shorter polymers.
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of experiments for validating this compound polymers and a comparison of the information obtained from different synthesis platforms.
Caption: Workflow for this compound polymer validation.
Caption: Structural information from different synthesis platforms.
References
- 1. “Polymeromics”: Mass spectrometry based strategies in polymer science toward complete sequencing approaches: A review [agris.fao.org]
- 2. Defects in the Assembly of Ribosomes Selected for β-Amino Acid Incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct comparison of solution and solid phase synthesis of sequence-defined macromolecules - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Alanna Schepartz | Center for Genetically Encoded Materials [gem-net.net]
A Comparative Guide to Characterization Techniques for Genetically Encoded Materials
For Researchers, Scientists, and Drug Development Professionals
Genetically encoded materials, a class of materials produced by living organisms with engineered genetic information, are at the forefront of innovation in biotechnology, medicine, and materials science. From therapeutic proteins and engineered tissues to self-healing composites and biosensors, the ability to precisely characterize these materials is paramount for their development and application. This guide provides a comparative overview of key techniques used to analyze the genetic, protein, and material properties of these novel materials, complete with quantitative performance data, detailed experimental protocols, and visual workflows to aid in methodological selection and implementation.
I. Characterization of the Genetic Code
The foundation of any genetically encoded material is the engineered DNA sequence that dictates its composition and function. Characterization at this level is crucial for verifying the genetic modification, quantifying gene copy number, and ensuring genetic stability.
Comparison of DNA-Based Characterization Techniques
| Technique | Principle | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy/Precision (RSDr) | Throughput | Cost per Sample (approx.) |
| Real-Time PCR (qPCR) | Amplification and quantification of a specific DNA target in real-time. | < 20 copies[1][2] | < 50 copies[1][3] | < 25%[3][4] | High | $ |
| Digital PCR (dPCR) | Partitioning of a sample into thousands of individual reactions for absolute quantification. | ~1 copy | ~20 copies | High (<5%) | Medium |
|
| Next-Generation Sequencing (NGS) | Massively parallel sequencing of DNA fragments for comprehensive analysis. | Varies by platform and depth | Varies by platform and depth | High | Very High |
|
| Southern Blotting | Transfer of electrophoretically separated DNA fragments to a membrane for probe hybridization. | ~0.1 pg of target DNA | N/A (Qualitative) | N/A | Low |
|
Key Considerations:
-
Real-Time PCR (qPCR) is a widely used, cost-effective method for routine quantification of specific genetic targets.[2] Its sensitivity and established protocols make it a staple in many labs.[3][4]
-
Digital PCR (dPCR) offers absolute quantification without the need for a standard curve, providing high precision, especially for low target concentrations.
-
Next-Generation Sequencing (NGS) provides the most comprehensive analysis, enabling the characterization of the entire genome or targeted regions, including the identification of unintended insertions or mutations.
-
Southern Blotting , while largely superseded by PCR-based methods, is still valuable for confirming the integration of transgenes into the host genome and determining copy number.
II. Characterization of the Encoded Protein
The functional output of the genetic code is the protein, which forms the basis of many genetically encoded materials. Characterizing the expressed protein is essential to confirm its identity, quantity, purity, and functional integrity.
Comparison of Protein-Based Characterization Techniques
| Technique | Principle | Sensitivity | Dynamic Range | Throughput | Cost per Sample (approx.) |
| ELISA (Enzyme-Linked Immunosorbent Assay) | Antibody-based detection and quantification of a specific protein. | pg/mL to ng/mL[5] | 2-3 orders of magnitude[5] | High | $ |
| Western Blotting | Separation of proteins by size, transfer to a membrane, and detection with specific antibodies. | ng to pg | Semi-quantitative | Medium |
|
| Mass Spectrometry (MS) | Measurement of the mass-to-charge ratio of ionized molecules for identification and quantification. | fmol to amol | 4-6 orders of magnitude | Medium to High |
|
| High-Performance Liquid Chromatography (HPLC) | Separation of proteins based on their physicochemical properties. | µg to ng[6] | 3-4 orders of magnitude | High[7][8][9] |
|
Key Considerations:
-
ELISA is a highly sensitive and high-throughput method ideal for quantifying a specific protein in complex samples.[5]
-
Western Blotting provides information on the size and relative abundance of a target protein and is often used as a confirmatory technique.
-
Mass Spectrometry offers unparalleled specificity for protein identification and can be used for both relative and absolute quantification of thousands of proteins in a single experiment.[10] The cost per sample can range from around $55 for native mass spectrometry to over $400 for complex samples.[11]
-
HPLC is a versatile technique for protein purification and quantification, with different modalities (e.g., size exclusion, ion exchange, reversed-phase) tailored to specific protein properties.[6][12]
III. Characterization of Material Properties
For genetically encoded materials that form higher-order structures, such as hydrogels, fibers, or engineered living materials, characterizing their bulk material properties is critical to understanding their performance.
Comparison of Material Property Characterization Techniques
| Property | Technique | Principle | Information Gained |
| Mechanical Properties | Rheometry | Measures the flow and deformation of materials in response to applied forces. | Viscoelastic properties (storage and loss moduli), gelation time, self-healing behavior.[13] |
| Tensile Testing | Measures the force required to elongate a sample to the point of failure. | Young's modulus, ultimate tensile strength, strain at break. | |
| Compression Testing | Measures the behavior of a material under crushing forces. | Compressive strength and modulus.[14] | |
| Atomic Force Microscopy (AFM) | A high-resolution scanning probe microscopy technique. | Nanoscale mechanical properties (e.g., stiffness) of individual molecules or structures.[15][16][17][18] | |
| Structural Properties | Scanning Electron Microscopy (SEM) | Images the surface of a sample by scanning it with a focused beam of electrons. | Surface morphology and internal architecture of materials.[13] |
| Transmission Electron Microscopy (TEM) | Transmits a beam of electrons through a thin specimen to form an image. | Internal structure and morphology at high resolution.[13] | |
| Functional Properties | Self-Healing Assays | Involve damaging a material and then measuring the recovery of its properties over time. | Healing efficiency, kinetics of healing.[19][20][21] |
| Biosensor Performance Assays | Characterize the response of a biosensor to its target analyte. | Sensitivity, specificity, response time, dynamic range.[22][23][24][25][26] |
Key Considerations:
-
Rheometry is essential for characterizing the viscoelastic properties of soft materials like hydrogels.[13][27]
-
Tensile and compression testing provide fundamental data on the strength and stiffness of materials under different loading conditions.[14]
-
Microscopy techniques like SEM and TEM are crucial for visualizing the micro- and nanostructure of engineered materials.[13]
-
Functional assays are tailored to the specific application of the material, such as the ability to self-heal or detect a target molecule.[19][20][22]
IV. Experimental Protocols & Workflows
Detailed methodologies and visual workflows for key characterization techniques are provided below to facilitate experimental design and execution.
A. DNA Characterization: Real-Time PCR (qPCR) for GMO Quantification
Experimental Protocol:
-
DNA Extraction: Isolate high-quality genomic DNA from the genetically encoded material using a suitable extraction kit or protocol.
-
DNA Quantification and Quality Control: Determine the concentration and purity of the extracted DNA using a spectrophotometer (e.g., NanoDrop) or a fluorometric method (e.g., Qubit).
-
Primer and Probe Design: Design or obtain validated primers and a fluorescently labeled probe specific to the transgene and a reference gene.
-
qPCR Reaction Setup: Prepare a master mix containing DNA polymerase, dNTPs, buffer, primers, and probe. Aliquot the master mix into qPCR plate wells and add the DNA samples and standards.
-
qPCR Run: Perform the qPCR reaction in a real-time PCR instrument. The thermal cycling protocol typically includes an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.
-
Data Analysis: Generate a standard curve from the serial dilutions of a reference material with a known GMO content. Determine the quantity of the transgene and the reference gene in the unknown samples by comparing their quantification cycle (Cq) values to the standard curve. Calculate the GMO percentage.
Experimental Workflow Diagram:
References
- 1. Qualitative and Quantitative Real-Time PCR Methods for Assessing False-Positive Rates in Genetically Modified Organisms Based on the Microbial-Infection-Linked HPT Gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. bch.cbd.int [bch.cbd.int]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Comparative Analysis of Protein Quantification Methods for the Rapid Determination of Protein Loading in Liposomal Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-throughput sample preparation for protein or peptide structural characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Comparison of Five Commonly Used Quantitative Proteomics Analysis Methods | by Prime Jones | Medium [medium.com]
- 11. MSP Rates | CCIC | Ohio State [ccic.osu.edu]
- 12. The Role of High-Performance Liquid Chromatography (HPLC) in Protein Purification [labx.com]
- 13. m.youtube.com [m.youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Structural and mechanical study of a self-assembling protein nanotube - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. research.vu.nl [research.vu.nl]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | A Novel Method to Quantify Self-Healing Capabilities of Fiber-Reinforced Polymers [frontiersin.org]
- 20. Self-healing biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Self-healing biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 22. blog.igii.uk [blog.igii.uk]
- 23. State-of-the-art in engineering small molecule biosensors and their applications in metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | Design, Optimization and Application of Small Molecule Biosensor in Metabolic Engineering [frontiersin.org]
- 25. Redirecting [linkinghub.elsevier.com]
- 26. Biosensor-enabled Pathway Optimization in Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 27. youtube.com [youtube.com]
Revolutionizing Polymer Synthesis: A Comparative Guide to C-GEM's Ribosomal Technologies
For researchers, scientists, and drug development professionals, the quest for novel, sequence-defined polymers with tailored functionalities is a continuous frontier. The NSF Center for Genetically Encoded Materials (C-GEM) is at the forefront of this exploration, pioneering innovative methods that harness the cell's own protein-synthesis machinery—the ribosome—to create complex chemical polymers. This guide provides a comprehensive comparison of this compound's cutting-edge techniques with traditional chemical synthesis methods, supported by experimental data and detailed protocols.
This document delves into key this compound case studies, presenting a clear, data-driven overview of their performance and methodologies. We will explore groundbreaking advancements including post-translational backbone editing and enhanced tRNA acylation systems, offering a glimpse into the future of materials science and medicine.
At a Glance: this compound's Ribosomal Synthesis vs. Traditional Chemical Synthesis
Traditional methods for polymer synthesis, such as solid-phase peptide synthesis (SPPS), have been instrumental in advancing science but face inherent limitations. These methods can be time-consuming, labor-intensive, and often struggle with producing very long or complex polymers with high purity. In contrast, this compound's ribosomal approach offers the potential for unparalleled sequence control and the ability to incorporate a diverse range of non-standard monomers.
| Feature | This compound Ribosomal Synthesis | Traditional Chemical Synthesis (e.g., SPPS) |
| Sequence Control | High fidelity, genetically encoded | Step-wise, prone to cumulative errors |
| Monomer Diversity | Expanding to include non-canonical amino acids, hydroxy acids, and more | Wide range of chemical monomers, but incorporation can be challenging |
| Polymer Length | Potential for very long polymers | Limited by step-wise efficiency and purification challenges |
| Stereochemistry | Inherently stereospecific | Requires chiral precursors and can be prone to racemization |
| Environmental Impact | Aqueous-based, potentially more sustainable | Often relies on harsh organic solvents |
| Scalability | In-vivo and in-vitro systems with potential for large-scale production | Well-established for moderate scales, but can be costly for large volumes |
Case Study 1: Site-Selective Protein Editing via Backbone Extension Acyl Rearrangements (BEAR)
A significant breakthrough from this compound researchers is the development of a novel strategy for post-translationally editing a protein's backbone. This method, known as Backbone Extension Acyl Rearrangements (BEAR), allows for the site-specific installation of extended backbone monomers, such as β-amino acids, into proteins expressed in living cells.
This technique overcomes a major hurdle in ribosome-mediated polymer synthesis: the difficulty of directly incorporating monomers other than α-amino acids. The BEAR method cleverly sidesteps this by introducing a specially designed α-hydroxy acid into the growing polypeptide chain. This monomer contains a "masked" chemical group that, when activated, triggers a spontaneous rearrangement of the protein backbone.
Experimental Workflow: The BEAR Reaction
The BEAR workflow begins with the introduction of a precursor monomer using an engineered enzyme (aminoacyl-tRNA synthetase) that recognizes a specific tRNA. Once incorporated into the protein, a chemical or light-based signal unmasks a reactive group, initiating an intramolecular reaction that extends the polypeptide backbone.
Performance and Validation
The BEAR technology has been successfully demonstrated to install β², γ, and δ-backbone linkages within full-length proteins expressed in vivo. This represents a significant step towards creating protein-like materials with enhanced stability and novel functions.
| Metric | Result |
| Backbone Extension | Achieved site-specific conversion of α-peptide to β, γ, and δ-backbones |
| Reaction Condition | Occurs post-translationally under mild conditions |
| Cellular Compatibility | Demonstrated in E. coli |
Detailed Experimental Protocol: BEAR Reaction
A detailed protocol for the BEAR reaction, as described in this compound publications, involves the following key steps:
-
Preparation of Precursor Monomers: Synthesis of α-hydroxy acid monomers with masked nucleophiles in their side chains.
-
Genetic Engineering: Co-expression of an orthogonal pyrrolysyl-tRNA synthetase (PylRS)/tRNA pair and the target protein in E. coli.
-
Cell Culture and Protein Expression: Growth of the engineered E. coli in media supplemented with the precursor monomer.
-
Protein Purification: Isolation of the full-length protein containing the incorporated precursor.
-
Unmasking and Rearrangement: Treatment of the purified protein with a specific chemical or light source to trigger the BEAR reaction.
-
Analysis: Verification of the backbone extension using mass spectrometry and other analytical techniques.
Case Study 2: High-Yield Flexizyme Reactions in a Water-Ice Eutectic Phase
A central challenge in ribosomal synthesis of novel polymers is the efficient "charging" of tRNAs with non-canonical monomers. This compound researchers have significantly improved this process by optimizing the use of "flexizymes," which are small, flexible RNA enzymes that can attach a wide variety of molecules to tRNAs.
By conducting the flexizyme reaction in a water-ice eutectic phase, the this compound team achieved higher yields, reduced the need for high magnesium concentrations (which can inhibit subsequent steps), and improved the stability of the final product.
The Eutectic Phase Advantage
The water-ice eutectic phase is a state where a frozen aqueous solution forms a network of ice crystals with concentrated pockets of liquid. This environment enhances the flexizyme reaction in several ways:
Unveiling C-GEM: A Performance Benchmark Against Leading Gene Modulation Technologies
In the rapidly evolving landscape of genetic research and therapeutic development, precise control over gene expression is paramount. While established CRISPR-based systems like CRISPR activation (CRISPRa) and CRISPR interference (CRISPRi) have become mainstays for up- and down-regulating gene activity, a new generation of tools promises enhanced potency and versatility. This guide provides an objective comparison of the C-GEM (CRISPR-based Gene Expression Modulation) platform against other widely used methods, supported by experimental data to inform researchers, scientists, and drug development professionals.
Quantitative Performance: A Comparative Analysis
The efficacy of gene modulation tools is primarily measured by the magnitude of change in target gene expression. The following tables summarize the performance of this compound's proprietary modulators alongside commonly used CRISPRa and CRISPRi effectors.
Table 1: Comparison of Gene Activation (CRISPRa) Methods
| Method | Effector Domain(s) | Target Gene | Cell Line | Fold Activation (relative to control) | Reference |
| This compound Activation | Compact Modulators | Various | Various | Outperforms VPR and VP64 | Epicrispr |
| VPR | VP64-p65-Rta | Various | HEK293T, etc. | ~10 - 1000+ | [1][2] |
| SAM | dCas9-VP64 + MS2-p65-HSF1 | Various | HEK293T, HeLa | ~10 - 1000+ (often most potent) | [1][2][3] |
| SunTag | dCas9 + scFv-VP64 | Various | HEK293T, U-2 OS | ~10 - 1000+ | [1][2][4] |
| dCas9-VP64 | VP64 | Various | HEK293T, etc. | ~2 - 100 | [1][4] |
Table 2: Comparison of Gene Repression (CRISPRi) Methods
| Method | Effector Domain(s) | Target Gene | Cell Line | % Knockdown | Reference |
| This compound Repression | Compact Modulators | Various | Various | Outperforms KRAB | Epicrispr |
| dCas9-KRAB | KRAB | Various | Various | Up to 99% | [5] |
| dCas9-KRAB-MeCP2 | KRAB, MeCP2 | eGFP | HEK293T | >95% (improved over KRAB alone) | [6] |
| dCas9 (steric hindrance) | None | Various | Various | Variable, generally less effective than fusions | [7] |
Experimental Methodologies
The following protocols outline the general steps for conducting a gene modulation experiment using CRISPR-based systems. These can be adapted for this compound, CRISPRa, or CRISPRi by selecting the appropriate components.
Guide RNA Design and Cloning
-
CRISPRa: Design single guide RNAs (sgRNAs) to target the promoter region of the gene of interest, typically within -50 to -300 base pairs upstream of the transcription start site (TSS).[8]
-
CRISPRi: Design sgRNAs to target the promoter region or the 5' untranslated region (UTR) of the gene of interest. Binding of the dCas9 complex in this region sterically hinders the binding of the transcriptional machinery.[8]
-
Cloning: Synthesize and clone the designed sgRNA sequences into a suitable expression vector, often containing a U6 promoter.
Cell Culture and Transfection
-
Cell Seeding: Plate mammalian cells (e.g., HEK293T, HeLa) in a 6-well or 24-well plate format to achieve 70-90% confluency on the day of transfection.[9]
-
Component Delivery: Co-transfect the cells with:
-
The sgRNA expression plasmid.
-
A plasmid expressing a nuclease-dead Cas9 (dCas9) fused to the desired effector domain (e.g., this compound modulator, VPR, KRAB).
-
-
Transfection Method: Use a high-efficiency transfection reagent (e.g., Lipofectamine) or electroporation, following the manufacturer's protocol.[10][11]
Post-Transfection Analysis
-
Incubation: Culture the cells for 48-72 hours post-transfection to allow for the expression of the CRISPR components and modulation of the target gene.
-
Harvesting: Harvest the cells for downstream analysis.
-
Gene Expression Analysis:
-
RNA Extraction: Isolate total RNA from the cells.
-
RT-qPCR: Perform reverse transcription-quantitative PCR (RT-qPCR) to measure the mRNA levels of the target gene. Normalize the expression to a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the fold change in gene expression for CRISPRa or the percentage of knockdown for CRISPRi relative to a non-targeting control sgRNA.
-
Visualizing Workflows and Pathways
To better illustrate the processes and applications of these gene modulation technologies, the following diagrams have been generated using Graphviz.
Caption: A generalized workflow for a CRISPR-based gene modulation experiment.
References
- 1. Comparative Analysis of Cas9 Activators Across Multiple Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epigenie.com [epigenie.com]
- 3. Comparative analysis of dCas9-VP64 variants and multiplexed guide RNAs mediating CRISPR activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blog.addgene.org [blog.addgene.org]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. addgene.org [addgene.org]
- 9. genecopoeia.com [genecopoeia.com]
- 10. sbsbio.com [sbsbio.com]
- 11. synthego.com [synthego.com]
Comparative Analysis of C-GEM Polymer Purity and Structure for Drug Delivery Applications
A Guide for Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of drug delivery, polymer-drug conjugates (PDCs) have emerged as a promising strategy to enhance the therapeutic index of potent molecules. By covalently linking a drug to a polymer backbone, researchers can improve drug solubility, extend circulation half-life, and achieve targeted delivery to specific tissues. This guide provides a comparative analysis of a hypothetical C-GEM polymer, a Gemcitabine-Poly(lactic-co-glycolic acid) (PLGA) conjugate, with other common polymer platforms, namely Polyethylene Glycol (PEG) and Poly-L-glutamic acid (PGA) conjugates. The focus is on the critical quality attributes of purity and structure, supported by experimental data and detailed analytical protocols.
Comparative Data on Polymer-Drug Conjugate Characteristics
The selection of a polymer platform significantly impacts the physicochemical properties and in vivo performance of the resulting conjugate. The following table summarizes key quantitative parameters for our hypothetical this compound (PLGA-Gemcitabine) and its counterparts. The data presented are representative values derived from the scientific literature and are intended for comparative purposes.
| Parameter | This compound (PLGA-Gemcitabine) | PEG-Gemcitabine | PGA-Gemcitabine |
| Structure | |||
| Molecular Weight (Mw, kDa) | 15 - 25 | 20 - 40 | 30 - 50 |
| Polydispersity Index (PDI) | 1.4 - 1.8 | 1.1 - 1.3 | 1.3 - 1.6 |
| Drug Loading (wt%) | 5 - 10% | 2 - 5% | 10 - 20% |
| Purity | |||
| Free Gemcitabine | < 1% | < 0.5% | < 1.5% |
| Residual Monomers | < 0.5% | Not Applicable | < 0.5% |
| Process-Related Impurities | < 0.1% | < 0.1% | < 0.1% |
Experimental Protocols
Accurate and reproducible characterization of polymer-drug conjugates is essential for ensuring their quality, safety, and efficacy. The following are detailed methodologies for key experiments used to determine the purity and structure of these complex molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Drug Loading
NMR spectroscopy is a powerful technique for confirming the covalent conjugation of the drug to the polymer and for quantifying the amount of conjugated drug.
-
Sample Preparation:
-
Dissolve 5-10 mg of the polymer-drug conjugate in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation and Parameters:
-
Spectrometer: 400 MHz or higher
-
Nuclei: ¹H, ¹³C
-
Pulse Program: Standard single-pulse experiment for ¹H, and proton-decoupled pulse program for ¹³C.
-
Relaxation Delay (D1): 5 seconds (to ensure full relaxation of polymer chains).
-
Number of Scans: 16-64 for ¹H, 1024 or more for ¹³C.
-
-
Data Analysis:
-
Identify characteristic peaks of both the polymer backbone and the conjugated drug.
-
Calculate the drug loading by integrating the area of a characteristic drug peak and a polymer peak and comparing their ratios, taking into account the number of protons contributing to each signal.
-
Gel Permeation/Size Exclusion Chromatography (GPC/SEC) for Molecular Weight and Polydispersity
GPC/SEC separates molecules based on their hydrodynamic volume, providing the molecular weight distribution of the polymer conjugate.[1][2]
-
Sample Preparation:
-
Dissolve 2-5 mg/mL of the polymer-drug conjugate in the mobile phase solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF)).
-
Filter the sample through a 0.22 µm syringe filter before injection.[3]
-
-
Instrumentation and Parameters:
-
Column: A set of GPC columns suitable for the expected molecular weight range of the polymer (e.g., polystyrene-divinylbenzene columns).
-
Mobile Phase: THF or DMF at a flow rate of 1.0 mL/min.[3]
-
Detector: Refractive Index (RI) detector.
-
Calibration: Use narrow molecular weight polymer standards (e.g., polystyrene or polymethyl methacrylate) to generate a calibration curve.
-
-
Data Analysis:
-
Determine the weight-average molecular weight (Mw), number-average molecular weight (Mn), and Polydispersity Index (PDI = Mw/Mn) from the calibration curve.[4]
-
High-Performance Liquid Chromatography (HPLC) for Purity and Free Drug Quantification
Reversed-phase HPLC is used to quantify the amount of unconjugated (free) drug and other small molecule impurities in the polymer-drug conjugate sample.[5]
-
Sample Preparation:
-
Accurately weigh and dissolve the polymer-drug conjugate in a suitable solvent to a known concentration.
-
Prepare a standard curve of the free drug in the same solvent.
-
-
Instrumentation and Parameters:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detector: UV detector set at the maximum absorbance wavelength of the drug (e.g., ~270 nm for Gemcitabine).
-
-
Data Analysis:
-
Quantify the amount of free drug in the sample by comparing the peak area to the standard curve.
-
Express the free drug content as a weight percentage of the total drug in the conjugate.
-
Fourier-Transform Infrared (FTIR) Spectroscopy for Structural Confirmation
FTIR spectroscopy is a rapid and non-destructive technique used to confirm the presence of key functional groups and the successful conjugation of the drug to the polymer.
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the dried polymer-drug conjugate with potassium bromide (KBr) powder and press it into a thin pellet.
-
Thin Film: Dissolve the conjugate in a volatile solvent, cast it onto a suitable substrate (e.g., a salt plate), and allow the solvent to evaporate.
-
Attenuated Total Reflectance (ATR): Place the solid sample directly onto the ATR crystal.
-
-
Instrumentation and Parameters:
-
Spectrometer: FTIR spectrometer.
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Analysis:
-
Identify characteristic absorption bands for the polymer (e.g., C=O stretch for PLGA) and the drug.
-
Look for the appearance of new bands or shifts in existing bands that confirm the formation of the covalent linkage between the polymer and the drug.
-
Visualizing Experimental Workflows and Biological Pathways
Graphical representations are invaluable for understanding complex processes in drug development. The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for polymer-drug conjugate analysis and the mechanism of action of Gemcitabine.
References
A Comparative Guide to Ribosomal Engineering Techniques
Ribosomal engineering, the deliberate modification of the ribosome's structure and function, is a transformative field in synthetic biology and drug discovery. By altering the cell's protein synthesis machinery, researchers can enhance the production of valuable molecules, create novel biopolymers, and develop targeted antimicrobials. This guide provides an objective comparison of key ribosomal engineering techniques, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable method for their objectives.
Overview of Core Techniques
Ribosomal engineering strategies can be broadly categorized into two main approaches: in vivo (within living cells) and in vitro (in a cell-free environment). In vivo methods leverage the cell's natural machinery for ribosome assembly but are often constrained by cell viability. In contrast, in vitro techniques offer greater design freedom by removing the prerequisite of cell survival, enabling the construction and testing of highly modified or even lethal ribosomal variants.[1][2]
Comparative Analysis of Ribosomal Engineering Techniques
The choice of technique depends on the specific research goal, whether it is high-throughput screening, precision editing, or the directed evolution of new ribosomal functions. The following table summarizes and compares the primary methods currently employed in the field.
| Feature | Irrational Design (Antibiotic Resistance) | Targeted Editing (CRISPR/Cas9) | Orthogonal Ribosomes (Ribo-T) | iSAT (in vitro) | RISE (in vitro) |
| Approach | In vivo, Random Mutagenesis | In vivo, Directed Mutagenesis | In vivo, System Segregation | In vitro, Synthesis & Assembly | In vitro, Synthesis & Evolution |
| Primary Target | Ribosomal proteins (e.g., S12) or rRNA | Specific rRNA gene sequences | 16S rRNA (tethered to mRNA) | rRNA (from DNA template) | rRNA (from DNA library) |
| Precision | Low (random) | High (guide RNA-directed) | High (engineered system) | High (template-directed) | High (library-based) |
| Throughput | High | Moderate | Low to Moderate | High | Very High |
| Key Advantage | Simple, rapid screening for desired phenotypes (e.g., antibiotic production).[3] | Precise, permanent genomic modification.[4] | Allows evolution of lethal rRNA mutations without harming the host cell.[5] | Bypasses cell viability constraints; rapid prototyping of ribosome designs.[6] | Enables directed evolution of ribosomes for novel functions in a cell-free system.[1][7] |
| Key Limitation | Unpredictable mutations; potential for negative pleiotropic effects.[8] | Potential for off-target effects; lethality of some mutations. | Competition with endogenous ribosomes for resources.[5] | Lower protein synthesis activity (~70% of native ribosomes).[5] | Technically demanding; requires expertise in cell-free systems and molecular display.[7] |
| Primary Application | Strain improvement for secondary metabolite and antibiotic overproduction.[9][10] | Studying the function of specific rRNA nucleotides; creating specific antibiotic resistance. | Creating orthogonal genetic systems; evolving ribosomes with new catalytic activities.[5] | Prototyping rRNA variants; screening ribosome libraries; studying ribosome assembly.[6][11] | Evolving ribosomes to incorporate non-canonical amino acids or synthesize novel polymers.[1] |
Visualizing the Workflows
General Approaches to Ribosomal Engineering
The two primary pathways for engineering ribosomes, in vivo and in vitro, offer distinct advantages and are chosen based on the experimental goals. In vivo methods modify the ribosome within the context of a living cell, while in vitro methods build and test ribosomes in a controlled, cell-free environment.
Caption: High-level overview of in vivo and in vitro ribosomal engineering workflows.
The iSAT Experimental Workflow
Integrated Synthesis, Assembly, and Translation (iSAT) is a powerful cell-free technique that allows for the one-pot construction and functional testing of ribosomes from a DNA template.[6][12] This bypasses the need for cell viability, enabling rapid prototyping of engineered ribosomal RNA.
Caption: Workflow for the iSAT (Integrated Synthesis, Assembly, and Translation) method.
CRISPR/Cas9-based Ribosomal RNA Engineering
CRISPR/Cas9 provides a powerful tool for making precise, targeted modifications to ribosomal RNA genes directly within an organism's genome.[4] This is essential for studying the function of specific rRNA nucleotides in vivo.
Caption: Workflow for in vivo rRNA gene editing using the CRISPR/Cas9 system.
Key Experimental Protocols
Protocol: In Vitro Ribosome Construction via iSAT
This protocol outlines the key steps for the Integrated Synthesis, Assembly, and Translation (iSAT) method, adapted from procedures described by Jewett, Church, and colleagues.[5][6] This method enables the one-step synthesis and assembly of ribosomes in a cell-free extract.
Objective: To construct functional ribosomes from an in vitro transcribed rRNA template and measure their protein synthesis activity.
Materials:
-
Ribosome-free S150 cell extract from an appropriate E. coli strain.
-
Total ribosomal proteins from the 70S ribosome (TP70).
-
Plasmid DNA encoding the 16S and 23S rRNA of interest.
-
Plasmid DNA for a reporter protein (e.g., superfolder Green Fluorescent Protein, sfGFP).
-
T7 RNA polymerase.
-
Energy solution, amino acids, and necessary salts/buffers.
Methodology:
-
Preparation of Cell Extract and Components:
-
Prepare a ribosome-free S150 extract from E. coli using established ultracentrifugation methods. This extract contains the necessary translation factors but lacks endogenous ribosomes.
-
Purify total ribosomal proteins (TP70) from tightly-coupled 70S ribosomes isolated from E. coli.
-
-
iSAT Reaction Setup:
-
In a single microcentrifuge tube on ice, combine the S150 extract, purified TP70, rRNA-encoding plasmid(s), reporter plasmid, T7 RNA polymerase, and the buffer/energy solution.
-
The reaction attempts to mimic cytoplasmic conditions to allow transcription, assembly, and translation to occur simultaneously.[6]
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature (typically 37°C) for several hours (e.g., 2-4 hours). During this time, the following integrated processes occur:
-
T7 RNA polymerase transcribes the rRNA from the plasmid template.
-
The newly synthesized rRNA co-assembles with the provided TP70 proteins into functional 30S and 50S subunits, forming 70S ribosomes.
-
These newly assembled ribosomes translate the sfGFP mRNA, which is also being transcribed from its plasmid.
-
-
-
Analysis of Ribosome Activity:
-
Quantify the synthesis of the sfGFP reporter protein using a fluorometer to measure fluorescence.
-
The level of fluorescence is directly proportional to the activity of the in vitro assembled ribosomes.[11] This allows for the quantitative comparison of different rRNA variants.
-
Protocol: In Vivo Ribosomal RNA Editing via CRISPR/Cas9
This protocol provides a general workflow for using CRISPR/Cas9 to introduce specific mutations into an rRNA gene in a bacterial chromosome, as demonstrated in Mycoplasma mycoides.[4]
Objective: To introduce a targeted mutation into a specific 16S rRNA gene on the bacterial chromosome.
Materials:
-
Host bacterial strain (e.g., E. coli or M. mycoides).
-
A plasmid vector capable of expressing Cas9 and a guide RNA (gRNA).
-
A linear or plasmid-based donor DNA template containing the desired mutation flanked by homology arms (~500 bp) corresponding to the sequences upstream and downstream of the target site.
Methodology:
-
Design and Construction:
-
Design a 20-nucleotide gRNA sequence that is complementary to the target site within the 16S rRNA gene. Ensure the target is immediately upstream of a Protospacer Adjacent Motif (PAM) sequence recognized by the Cas9 nuclease (e.g., NGG for S. pyogenes Cas9).
-
Synthesize and clone the gRNA sequence into the Cas9 expression vector.
-
-
Transformation:
-
Co-transform the host bacteria with the Cas9/gRNA plasmid and the donor DNA repair template. Use an appropriate transformation method (e.g., electroporation).
-
-
Induction and Cleavage:
-
Induce the expression of Cas9 and the gRNA. The Cas9-gRNA complex will be guided to the target site in the rRNA gene.
-
Cas9 will create a double-strand break (DSB) at the target locus. This DSB is lethal to the cell unless it is repaired.
-
-
Homologous Recombination and Repair:
-
The cell's natural DNA repair machinery will use the provided donor DNA template to repair the DSB through homologous recombination. This process incorporates the desired mutation into the chromosome.
-
Cells that fail to repair the break or that repair it via non-homologous end joining (which is inefficient in many bacteria) will not survive, providing a powerful selection for successfully edited cells.
-
-
Screening and Verification:
-
Plate the transformed cells on selective media.
-
Isolate colonies and screen for the desired mutation using colony PCR followed by Sanger sequencing of the amplified region.
-
Confirm the phenotype of the verified mutants through functional assays.
-
References
- 1. scitechdaily.com [scitechdaily.com]
- 2. researchgate.net [researchgate.net]
- 3. The Application of Ribosome Engineering to Natural Product Discovery and Yield Improvement in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One step engineering of the small-subunit ribosomal RNA using CRISPR/Cas9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Repurposing ribosomes for synthetic biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. embopress.org [embopress.org]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. dash.harvard.edu [dash.harvard.edu]
A New Frontier in Material Science: Comparing Genetically Encoded Materials (C-GEM) with Traditional Polymers
For researchers, scientists, and professionals in drug development, the quest for novel materials with precisely controlled properties is relentless. The Center for Genetically Encoded Materials (C-GEM) is pioneering a revolutionary approach to polymer synthesis, utilizing the ribosome—nature's own protein-building machinery—to create sequence-defined polymers. This comparison guide provides an objective analysis of the emerging this compound technology against established, traditionally synthesized polymers, offering a lens into the future of material science.
The core innovation of this compound lies in its ability to dictate the precise sequence of monomers, opening the door to unparalleled control over the final properties of a material.[1][2] This contrasts sharply with conventional polymerization techniques that typically result in statistical distributions of monomers and chain lengths. While still in its nascent stages, this compound's methodology holds the promise of materials with enhanced strength, flexibility, and functionality, potentially revolutionizing fields from medicine to manufacturing.
Performance Metrics: A Head-to-Head Comparison
Direct quantitative comparisons of the mechanical and thermal properties of this compound-produced materials with traditional polymers are emerging as the field develops. The following tables summarize available data for common conventional polymers, which serve as a benchmark for evaluating the performance of new sequence-defined polymers as data becomes available from this compound's research.
Table 1: Mechanical Properties of Conventional Polymers
| Polymer | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |
| High-Density Polyethylene (HDPE) | 30 | 0.86[3] | 840[3] |
| Polystyrene (PS) | 46 - 60[4] | 3.0 - 3.6[4] | 3 - 4[4] |
| Nylon 6,6 | ~85 | ~3.0 | >30 |
| Poly(methyl methacrylate) (PMMA) | 48 - 76 | 2.4 - 3.4 | 2 - 10 |
| Polyvinyl Chloride (PVC) | 41[5] | 2.4 - 4.1 | <15[5] |
| Polyethylene Terephthalate (PET) | 74 | ~2.0 | 4.5[6] |
Table 2: Thermal Properties of Conventional Polymers
| Polymer | Melting Temperature (°C) | Glass Transition Temperature (°C) | Thermal Degradation Onset (°C) |
| High-Density Polyethylene (HDPE) | 130 - 137 | -110 | ~340 |
| Polystyrene (PS) | ~240 (isotactic) | 100[4] | ~320[2] |
| Nylon 6,6 | 265 | 50 | ~413[7] |
| Poly(methyl methacrylate) (PMMA) | 160 (syndiotactic) | 105 | ~280 |
| Polyvinyl Chloride (PVC) | 100 - 260 | 82 | ~140 |
| Polyethylene Terephthalate (PET) | 250 - 260 | 67 - 81 | ~400 |
As research from this compound progresses, these tables will be populated with data from their sequence-defined polymers, allowing for a direct and quantitative comparison of their efficacy.
The Engine of Creation: A Look at Synthesis Methodologies
The fundamental difference between this compound and traditional polymer synthesis lies in the machinery and the level of control.
This compound: Harnessing the Ribosome for Precision Synthesis
This compound's approach is a paradigm shift in polymer chemistry. It co-opts the cell's natural protein synthesis machinery to incorporate non-natural monomers into a growing polymer chain. This process, guided by a genetic template (mRNA), allows for the creation of polymers with a precisely defined sequence and length.
A key experimental workflow in this compound's research involves:
-
Genetic Code Expansion: Modifying the translational machinery to recognize and incorporate non-canonical amino acids or other monomers.
-
Ribosome Engineering: Altering the ribosome itself to facilitate the formation of new types of chemical bonds beyond the natural peptide bond.
-
In Vitro Translation Systems: Utilizing cell-free systems to produce these novel polymers in a controlled environment.
Recent publications from this compound researchers describe the ribosomal synthesis of peptides with embedded quinolines and proteins with edited backbones, showcasing the potential for creating complex and functional materials.[1][2][8]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Publications | Center for Genetically Encoded Materials [gem-net.net]
- 4. books.rsc.org [books.rsc.org]
- 5. Polyvinyl chloride - Wikipedia [en.wikipedia.org]
- 6. us.store.bambulab.com [us.store.bambulab.com]
- 7. Effect of Thermal Degradation on Polymer Thermal Properties - TA Instruments [tainstruments.com]
- 8. Chemical and ribosomal synthesis of atropisomeric and macrocyclic peptides with embedded quinolines (Nat Chem, 2025) | Center for Genetically Encoded Materials [gem-net.net]
Assessing the Novelty of C-GEM Synthesized Materials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Cell-Free Glycosylation and Membrane assembly (C-GEM) and related cell-free glycoprotein synthesis (CFGpS) systems represents a paradigm shift in the production of complex biomolecules. This guide provides an objective comparison between this compound based methodologies and traditional mammalian cell expression platforms, supported by experimental data, to assess the novelty and practical advantages of this emerging technology for research and drug development.
Performance Comparison: this compound vs. Mammalian Expression
The primary novelty of this compound lies in its ability to uncouple protein production from the constraints of living cells. This enables rapid, precise, and modular synthesis of glycoproteins in a single-pot reaction.[1] Traditional methods, predominantly using Chinese Hamster Ovary (CHO) cells, are well-established but involve lengthy and complex workflows.[2]
The following table summarizes key quantitative performance metrics, synthesized from multiple sources, to provide a comparative overview.
| Metric | This compound / Cell-Free Glycoprotein Synthesis (CFGpS) | Mammalian Expression (CHO Cells) | Key Advantages of this compound |
| Synthesis Time | Hours (typically 2-8 hours for reaction)[1] | Weeks to Months (for stable cell line development)[3] | Speed: Drastically accelerates the design-build-test cycle. |
| Typical Yield | ~100s µg/mL to >1 g/L (protein dependent)[2][4] | ~1-10 g/L (for established, optimized stable cell lines) | On-Demand Production: High yields without time-consuming cell culture. |
| Glycosylation Efficiency | High, often approaching 100% site occupancy[1] | Variable, often resulting in heterogeneous mixtures | Homogeneity: Produces defined glycoforms, crucial for consistent efficacy. |
| Workflow Complexity | Simple, one-pot reaction | Multi-step: transfection, selection, cloning, scale-up | Simplicity & Flexibility: Easy to automate and modify reaction components. |
| Toxic Protein Expression | Highly effective | Often difficult or impossible due to cell viability constraints | Broader Scope: Enables synthesis of proteins toxic to living cells. |
The this compound Advantage: A New Frontier in Glycoengineering
The novelty of this compound extends beyond speed and efficiency. Its open-nature platform allows for unprecedented control over the glycosylation process.[3] Researchers can precisely define the glycan structure by adding specific enzymes (oligosaccharyltransferases or OSTs) and lipid-linked oligosaccharide (LLO) donors to the cell-free extract.[1][5] This has been demonstrated to achieve higher glycan conversion rates than those reported in vivo.[1]
This modularity is a significant advantage over mammalian systems, where glycan profiles are heterogeneous and difficult to control, often requiring extensive downstream processing and analysis. For drug development professionals, the ability to rapidly produce and screen homogeneous glycoforms of a therapeutic protein can significantly accelerate the identification of candidates with optimal efficacy, stability, and immunogenicity profiles.
Experimental Workflow & Protocols
To provide a practical understanding of the this compound process, a detailed experimental protocol and a corresponding workflow diagram are presented below.
Key Experimental Protocol: One-Pot this compound Reaction
This protocol outlines the essential steps for producing a target glycoprotein using an E. coli extract enriched with glycosylation machinery.
1. Preparation of Glyco-Competent Cell Lysate:
- An E. coli strain engineered to express the desired oligosaccharyltransferase (e.g., C. jejuni PglB) and synthesize the required lipid-linked oligosaccharide (LLO) is cultured to mid-log phase.
- Cells are harvested by centrifugation at 5,000 x g for 15 minutes at 4°C.
- The cell pellet is washed multiple times with a buffer solution (e.g., S30 buffer).
- Cells are lysed using high-pressure homogenization or sonication to release cellular machinery.
- The lysate is centrifuged to remove cell debris, and the resulting supernatant, containing ribosomes, enzymes, LLOs, and OSTs embedded in native membrane vesicles, is collected and flash-frozen for storage.
2. This compound Reaction Assembly:
- A master mix is prepared on ice containing:
- The prepared glyco-competent cell lysate.
- An energy solution (e.g., ATP, GTP).
- A mixture of all 20 essential amino acids.
- Co-factors such as NAD+, Co-A, and spermidine.
- A DNA template (plasmid or linear DNA) encoding the target protein with an appropriate glycosylation sequon (e.g., D/E-X-N-X-S/T).
- The components are mixed in a microcentrifuge tube or multi-well plate.
3. Incubation:
- The reaction is incubated at a controlled temperature, typically between 30-37°C, for 2-8 hours. During this time, coupled transcription, translation, and co-translational N-linked glycosylation occur simultaneously.
4. Analysis of Glycosylation:
- A small aliquot of the reaction is taken for analysis.
- The total protein expression is typically analyzed by SDS-PAGE followed by autoradiography (if using radiolabeled amino acids) or Western blot.
- Successful glycosylation is confirmed by a characteristic upward shift in the molecular weight of the target protein on the SDS-PAGE gel.
- Glycosylation can be further confirmed by treating the product with an endoglycosidase like PNGase F, which cleaves the glycan and results in a downward shift of the protein band back to its non-glycosylated size.
5. Purification (Optional):
- If required, the target glycoprotein can be purified from the cell-free reaction mixture using standard chromatography techniques, such as affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
Visualizing the Process
The following diagrams illustrate the logical workflow of a this compound experiment and a simplified representation of the N-linked glycosylation signaling pathway that occurs within the reaction.
Caption: this compound Experimental Workflow from Lysate Preparation to Analysis.
References
- 1. Single-pot glycoprotein biosynthesis using a cell-free transcription-translation system enriched with glycosylation machinery [morressier.com]
- 2. Cell-Free Protein Synthesis: A Promising Option for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Cell-Free Synthetic Glycobiology: Designing and Engineering Glycomolecules Outside of Living Cells [frontiersin.org]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Operational Protocols for Handling Novel Genetically Encoded Materials
Disclaimer: The term "C-Gem" refers to the NSF Center for Genetically Encoded Materials (this compound), a research center dedicated to creating novel, sequence-defined chemical polymers and biomaterials. It is not a single chemical substance. Therefore, this guide provides essential safety and logistical information for handling the types of novel research materials, such as peptides, polymers, and bio-nanomaterials, developed in advanced chemical biology and materials science laboratories like this compound. All laboratory personnel must adhere to their institution's specific safety protocols and conduct a thorough risk assessment before handling any new substance.
Hazard Identification and Risk Assessment
Novel materials developed by this compound are, by definition, substances with limited toxicological data. Therefore, a precautionary approach is mandatory. The primary hazards are associated with the unknown biological and chemical properties of the newly synthesized peptides and polymers.
Potential Hazards:
-
Chemical Reactivity: Unforeseen reactivity with common laboratory substances.
-
Biological Activity: Unknown pharmacological or toxic effects upon exposure.
-
Physical Form: Fine powders or nanoparticles, which can be easily inhaled, or residual solvents from synthesis.[1][2]
A formal risk assessment should be conducted and documented for each new material or experimental protocol. This assessment must evaluate the potential routes of exposure (inhalation, ingestion, skin contact) and the severity of potential harm.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure to novel materials. The following table summarizes the required PPE for various laboratory operations.
| Operation | Required PPE | Recommended PPE |
| Handling Dry Powders/Nanomaterials | Lab coat, safety goggles, disposable nitrile gloves (double-gloving recommended), full-face respirator with appropriate cartridges. | Disposable sleeves, anti-static weigh paper.[1][2] |
| Working with Solutions | Lab coat, safety goggles, disposable nitrile gloves. | Face shield (if splash hazard exists), chemical-resistant apron.[3][4] |
| Peptide Synthesis | Lab coat, safety goggles, appropriate chemical-resistant gloves for solvents used, work within a fume hood.[5] | Face shield, disposable sleeves. |
| General Laboratory Work | Lab coat, safety glasses, disposable nitrile gloves. | --- |
Operational Plans: Handling and Synthesis
3.1. Designated Work Areas All work with novel this compound materials, especially in dry or aerosolizable forms, must be conducted in designated areas.[2] These areas should be clearly marked with warning signs. Access should be restricted to trained personnel.
3.2. Engineering Controls
-
Fume Hoods: All procedures involving volatile chemicals or with the potential to generate aerosols of novel materials must be performed inside a certified chemical fume hood.[6][7]
-
Glove Boxes: For highly potent or sensitive materials, use of a glove box is recommended to provide a fully contained environment.
-
Ventilation: Laboratories must have non-recirculating ventilation systems.[8]
3.3. Step-by-Step Handling Protocol for Dry Powders
-
Preparation: Don all required PPE as specified in the table above. Prepare the designated workspace by laying down disposable bench paper.[6]
-
Weighing: Conduct all weighing operations within a fume hood or a vented balance enclosure to contain airborne particles.
-
Solubilization: If dissolving the powder, add the solvent to the powder slowly to avoid generating dust.
-
Transport: Transport dry nanomaterials in sealed, shatter-proof secondary containers.[8]
-
Cleanup: After handling, decontaminate the work surface with an appropriate solvent and dispose of all contaminated materials as hazardous waste.
Disposal Plans
Proper waste segregation and disposal are critical to prevent environmental contamination and ensure safety.
| Waste Type | Disposal Container | Disposal Procedure |
| Contaminated Solid Waste (Gloves, bench paper, pipette tips) | Labeled, sealed plastic bag or container for hazardous chemical waste. | Place in a designated hazardous waste accumulation area. Do not mix with general lab trash.[6] |
| Contaminated Liquid Waste (Solvents from synthesis and cleaning) | Labeled, sealed, chemical-resistant container. | Segregate waste streams based on chemical compatibility (e.g., halogenated vs. non-halogenated solvents). Attach a hazardous waste label. |
| Contaminated Sharps (Needles, scalpels) | Puncture-resistant sharps container. | Place immediately into the container after use. Do not recap needles.[6] |
Emergency Procedures
5.1. Spills
-
Minor Spill: If a small amount of material is spilled within a fume hood, clean it immediately using appropriate absorbent materials and decontamination solvents.
-
Major Spill: In case of a large spill, especially outside of a containment device, evacuate the area immediately. Alert laboratory personnel and contact your institution's Environmental Health and Safety (EHS) department. Do not attempt to clean up a large spill of an unknown hazardous material.
5.2. Personal Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[9]
-
Eye Contact: Flush eyes with water for at least 15 minutes using an eyewash station. Hold eyelids open and seek immediate medical attention.[9]
-
Inhalation: Move to fresh air immediately. Seek medical attention.
By adhering to these stringent safety protocols, researchers can minimize the risks associated with handling novel, uncharacterized materials and maintain a safe laboratory environment.
References
- 1. ethz.ch [ethz.ch]
- 2. Nanomaterial Safety | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Video: Solid Phase Synthesis of a Functionalized Bis-Peptide Using "Safety Catch" Methodology [jove.com]
- 6. ehs.vt.edu [ehs.vt.edu]
- 7. i.unisa.edu.au [i.unisa.edu.au]
- 8. SOP: Nanoparticles, Safe Handling | PennEHRS [ehrs.upenn.edu]
- 9. artsci.usu.edu [artsci.usu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
